4-Thiouridine
Descripción
This compound is a natural product found in Streptomyces libani with data available.
A photoactivable URIDINE analog that is used as an affinity label.
Structure
3D Structure
Propiedades
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c12-3-4-6(13)7(14)8(16-4)11-2-1-5(17)10-9(11)15/h1-2,4,6-8,12-14H,3H2,(H,10,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOIGESWDJYCTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13957-31-8, 32754-06-6 | |
| Record name | 4-Thiouridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC283420 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Thiouridine and Its Role in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Thiouridine (4sU)
This compound (4sU) is a powerful tool in molecular biology, serving as a photoreactive analog of the naturally occurring nucleoside, uridine.[1][2] Structurally, it differs from uridine by the substitution of a sulfur atom for the oxygen atom at the 4th position of the pyrimidine ring.[3] This subtle modification has profound implications for its utility in research. When cells are cultured in the presence of 4sU, it is readily taken up, phosphorylated to this compound triphosphate (4sUTP), and incorporated into newly transcribed RNA molecules by RNA polymerases.[4][5][6]
The key feature of 4sU is its photo-reactivity. Upon exposure to long-wave ultraviolet (UV) light, typically at a wavelength of 365 nm, the incorporated 4sU becomes activated.[7][8][9] This activation induces the formation of covalent crosslinks between the 4sU-containing RNA and interacting molecules, such as RNA-binding proteins (RBPs) or other RNA strands in close proximity.[10][11] This ability to "freeze" transient molecular interactions makes 4sU an invaluable probe for elucidating the dynamic landscape of RNA metabolism and function within living cells.[4][5]
The Pivotal Role of this compound in Molecular Biology
The unique properties of 4sU have led to its application in a variety of sophisticated molecular biology techniques, enabling researchers to study RNA synthesis, processing, decay, and RNA-protein interactions with high resolution.
Metabolic Labeling of Nascent RNA
One of the primary applications of 4sU is the metabolic labeling of newly synthesized RNA.[4][12][13][14] By introducing 4sU to cell cultures for a defined period (a "pulse"), researchers can specifically tag the population of RNA molecules transcribed during that window.[5][6] The sulfur-containing thiol group on the incorporated 4sU allows for the specific biotinylation of these nascent transcripts.[4][5] Subsequently, these biotinylated RNAs can be selectively isolated from the total RNA pool using streptavidin-coated magnetic beads.[4][5][6] This separation of "new" from "pre-existing" RNA is fundamental to several powerful analytical approaches:
-
RNA Synthesis and Decay Rates: By performing pulse-chase experiments, where the 4sU-containing medium is replaced with normal medium, the degradation rates (half-lives) of specific transcripts can be determined on a transcriptome-wide scale.[12][13][14]
-
High-Resolution Gene Expression Profiling: Analyzing the newly transcribed RNA provides a snapshot of the cellular transcriptional landscape at a specific moment, offering insights into the immediate effects of cellular stimuli or perturbations.[5][6]
-
RNA Processing Kinetics: The dynamics of pre-mRNA splicing and other processing events can be monitored by analyzing the labeled RNA population over time.[15]
It is important to note that high concentrations of 4sU (>50-100 µM) and extended labeling times can potentially inhibit rRNA synthesis and processing, leading to a nucleolar stress response.[3][15][16] Therefore, careful optimization of labeling conditions is crucial for minimizing cellular perturbations.[4][17]
Elucidating RNA-Protein Interactions: PAR-CLIP
This compound is a cornerstone of the Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) technique.[8][9][18][19] This method is designed to identify the binding sites of specific RNA-binding proteins across the entire transcriptome. The workflow involves:
-
Metabolic Labeling: Cells are grown in the presence of 4sU, which is incorporated into nascent RNA transcripts.[8][9][19]
-
In Vivo Crosslinking: The cells are irradiated with 365 nm UV light, causing the 4sU to form covalent crosslinks with amino acids of interacting RBPs.[7][8][9] This crosslinking is significantly more efficient than conventional CLIP methods that use 254 nm UV light.[18][19]
-
Immunoprecipitation: The RBP of interest, now crosslinked to its target RNA fragments, is immunoprecipitated using a specific antibody.[8][9]
-
RNA Sequencing and Analysis: The co-precipitated RNA is isolated, converted to a cDNA library, and sequenced.[8][9]
A unique feature of PAR-CLIP is that during reverse transcription, the crosslinked this compound is frequently read as a cytosine (C) instead of a thymine (T).[8][9][18][20] These characteristic T-to-C transitions in the sequencing data allow for the precise identification of the crosslinking site at single-nucleotide resolution, providing a high-confidence map of RBP binding sites.[8][9]
Investigating RNA Structure
The ability of 4sU to crosslink to nearby nucleotides upon photoactivation can also be harnessed to probe RNA structure.[21][22] By incorporating 4sU at specific positions within an RNA molecule, researchers can identify intramolecular and intermolecular RNA-RNA interactions, providing valuable constraints for structural modeling.[11][23]
Data Presentation: Properties and Experimental Parameters
For ease of reference, the following tables summarize key quantitative data related to this compound and its application.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O₅S[1][21][24] |
| Molar Mass | ~260.27 g/mol [1][2][24] |
| CAS Number | 13957-31-8[1][21][24] |
| UV Absorbance Maxima | 249 nm, 330 nm[21] |
| Solubility | Soluble in water (up to 20 mM) and DMSO (up to 257 mg/mL)[24] |
Table 2: Typical Experimental Parameters for 4sU-Based Assays
| Parameter | Typical Range/Value | Application |
| Labeling Concentration | 10 µM - 500 µM[15][17][18] | Metabolic Labeling, PAR-CLIP |
| Labeling Time | 5 minutes - 24 hours[5][17] | Metabolic Labeling, PAR-CLIP |
| UV Crosslinking Wavelength | 365 nm[7][8][9] | PAR-CLIP, RNA structure analysis |
| UV Crosslinking Energy | 0.1 - 0.4 J/cm²[7] | PAR-CLIP |
Experimental Protocols
Protocol 1: Metabolic Labeling and Isolation of Nascent RNA
This protocol outlines the fundamental steps for labeling newly transcribed RNA with 4sU and subsequently isolating it.
-
Cell Culture and Labeling:
-
Plate cells to reach 70-80% confluency at the time of labeling.[4][13]
-
Prepare a stock solution of 4sU (e.g., 50 mM in sterile, RNase-free water or DMSO) and store it in aliquots at -20°C, protected from light.[4][13][14] Thaw only once before use.[4][13]
-
Add 4sU to the cell culture medium to the desired final concentration (e.g., 100-200 µM).[6][13]
-
Incubate the cells for the desired labeling period (e.g., 1 hour). It is crucial to handle the cells in the dark or under subdued light conditions from this point forward to prevent premature crosslinking.[6]
-
-
Total RNA Extraction:
-
Thiol-Specific Biotinylation:
-
Start with 60-80 µg of total RNA.[5]
-
Biotinylate the 4sU-labeled RNA using a reagent like MTSEA biotin-XX or HPDP-Biotin, which specifically reacts with the thiol group of 4sU.
-
-
Purification of Labeled RNA:
-
Use streptavidin-coated magnetic beads to capture the biotinylated RNA.[4][5]
-
Perform stringent washes to remove unlabeled, pre-existing RNA.[4]
-
Elute the newly transcribed RNA from the beads by adding a reducing agent, such as dithiothreitol (DTT), which cleaves the disulfide bond linking the biotin to the RNA.[4][5]
-
-
Downstream Analysis:
-
The purified nascent RNA is now ready for downstream applications such as qRT-PCR, microarray analysis, or RNA sequencing.[4]
-
Protocol 2: Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)
This protocol provides a detailed methodology for the PAR-CLIP technique.
-
4sU Labeling and UV Crosslinking:
-
Cell Lysis and RNase Digestion:
-
Immunoprecipitation (IP):
-
RNA End-Labeling and Protein Digestion:
-
Library Preparation and Sequencing:
-
Ligate 3' and 5' RNA adapters to the isolated RNA fragments.
-
Perform reverse transcription to generate cDNA. This is the step where the characteristic T-to-C mutations are introduced at the crosslinking sites.[7]
-
Amplify the cDNA via PCR and perform high-throughput sequencing.
-
-
Data Analysis:
Visualizations: Workflows and Structures
Caption: Chemical structures of Uridine and this compound.
Caption: Workflow for metabolic labeling and isolation of nascent RNA.
Caption: The PAR-CLIP experimental workflow.
References
- 1. This compound | C9H12N2O5S | CID 3032615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The influence of this compound labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 4. Isolation of Newly Transcribed RNA Using the Metabolic Label this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 6. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PAR-CliP--a method to identify transcriptome-wide the binding sites of RNA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PAR-CliP - A Method to Identify Transcriptome-wide the Binding Sites of RNA Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound photosensitized RNA-protein crosslinking in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-thio-U cross-linking identifies the active site of the VS ribozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 13. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 14. A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The influence of this compound labeling on pre-mRNA splicing outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biology.stackexchange.com [biology.stackexchange.com]
- 21. caymanchem.com [caymanchem.com]
- 22. This compound,4-S-U Oligonucleotide Modification [biosyn.com]
- 23. Construction of this compound site-specifically substituted RNAs for cross-linking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound | TargetMol [targetmol.com]
4-Thiouridine: A Technical Guide to its Discovery and Application as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Thiouridine (4sU) is a naturally occurring, photoactivatable ribonucleoside analog of uridine that has become an indispensable tool in molecular biology. Its unique properties allow for the specific labeling and subsequent analysis of newly transcribed RNA, providing unprecedented insights into the dynamics of RNA metabolism, including synthesis, processing, decay, and RNA-protein interactions. This in-depth technical guide explores the discovery, development, and diverse applications of this compound, providing detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.
Physicochemical Properties of this compound
The utility of this compound as a research tool is rooted in its distinct physicochemical properties, which differ subtly yet significantly from its canonical counterpart, uridine. The substitution of oxygen with a sulfur atom at the C4 position of the pyrimidine ring introduces a photo-reactive thiol group.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₂N₂O₅S | [1] |
| Molar Mass | 260.27 g/mol | [1] |
| UV Absorption Maximum (λmax) | ~330-335 nm | [2] |
| Photo-crosslinking Wavelength | 365 nm | [3] |
Core Applications of this compound in Research
The unique characteristics of this compound have led to the development of powerful techniques to study various aspects of RNA biology.
Metabolic Labeling of Nascent RNA
When introduced to cells in culture, this compound is readily taken up and incorporated into newly synthesized RNA in place of uridine by RNA polymerases.[4] This process, known as metabolic labeling, effectively "tags" nascent RNA transcripts, allowing for their specific isolation and analysis. The extent of 4sU incorporation can be influenced by its concentration and the duration of the labeling period.[5][6]
Photoactivatable Crosslinking
The thione group in this compound can be specifically activated by long-wave UV light (typically 365 nm), inducing the formation of covalent crosslinks with interacting molecules in close proximity.[3][7] This property is extensively utilized in techniques like Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) to identify the binding sites of RNA-binding proteins (RBPs) on a transcriptome-wide scale.[3]
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells
This protocol outlines the general steps for labeling newly transcribed RNA with this compound in mammalian cell culture.
Materials:
-
This compound (4sU) stock solution (e.g., 100 mM in DMSO)
-
Appropriate cell culture medium
-
Cultured cells (e.g., HEK293, HeLa, mESCs)
-
TRIzol reagent or other RNA extraction lysis buffer
Procedure:
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Immediately before use, dilute the 4sU stock solution into pre-warmed cell culture medium to the desired final concentration. Recommended concentrations vary depending on the cell type and experimental goals (see Table below).
-
Labeling: Aspirate the existing medium from the cells and replace it with the 4sU-containing labeling medium.
-
Incubation: Incubate the cells for the desired period. Incubation times can range from minutes to hours, depending on the research question.[5][6]
-
Harvesting: To stop the labeling, aspirate the labeling medium and lyse the cells directly on the plate by adding TRIzol reagent.
-
RNA Extraction: Proceed with total RNA extraction according to the TRIzol manufacturer's protocol.
Recommended this compound Concentrations and Incubation Times for Metabolic Labeling:
| Cell Type | 4sU Concentration (µM) | Incubation Time | Application | Reference(s) |
| HEK293 | 40 | 2 - 24 hours | Splicing analysis | [5][8] |
| HEK293T | 50 | 15 - 30 minutes | Pulse-chase, metabolic labeling efficiency | [9] |
| HEK293T | 500 | Varies | General metabolic labeling | [10] |
| HeLa | Varies | Varies | General metabolic labeling | [11] |
| mESCs | 100 | 24 hours | SLAM-seq | [12] |
| mESCs | 200 | 1 - 2 hours | Microarray analysis | [13] |
| K562 | 100 | 4 hours | TimeLapse-seq | [14] |
| CV-1 | 100 | 4 hours | RNA-protein crosslinking | [1] |
Protocol 2: Biotinylation of 4sU-Labeled RNA
This protocol describes the chemical modification of 4sU-containing RNA with biotin, enabling its subsequent purification.
Materials:
-
4sU-labeled total RNA
-
EZ-Link Biotin-HPDP (or similar biotinylating agent)
-
10x Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
Dimethylformamide (DMF)
-
Chloroform
-
5 M NaCl
-
Isopropanol
-
75% Ethanol
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Up to 100 µg of 4sU-labeled total RNA
-
Biotin-HPDP (dissolved in DMF at 1 mg/mL) to a final concentration of approximately 0.5 mg/mL
-
10x Biotinylation Buffer to a final concentration of 1x
-
Nuclease-free water to the final reaction volume
-
-
Incubation: Incubate the reaction mixture for 1.5 to 2 hours at room temperature with rotation, protected from light.[15]
-
Biotin Removal: Add an equal volume of chloroform to the reaction mixture, vortex vigorously, and centrifuge to separate the phases. Carefully transfer the upper aqueous phase containing the biotinylated RNA to a new tube.
-
RNA Precipitation: Precipitate the biotinylated RNA by adding 1/10th volume of 5 M NaCl and an equal volume of isopropanol. Incubate at -20°C for at least 1 hour.
-
Pelleting and Washing: Centrifuge at high speed to pellet the RNA. Wash the pellet with 75% ethanol, air-dry briefly, and resuspend in nuclease-free water.
Protocol 3: Purification of Biotinylated RNA using Streptavidin Beads
This protocol details the enrichment of biotinylated RNA from the total RNA population.
Materials:
-
Biotinylated total RNA
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., high-salt buffer)
-
Elution Buffer (containing a reducing agent like DTT or β-mercaptoethanol)
Procedure:
-
Bead Preparation: Wash the streptavidin beads with wash buffer according to the manufacturer's instructions.
-
Binding: Resuspend the biotinylated RNA in a suitable binding buffer and add it to the prepared streptavidin beads. Incubate at room temperature with rotation to allow for the binding of biotinylated RNA to the beads.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads several times with wash buffer to remove non-biotinylated RNA and other contaminants.
-
Elution: Resuspend the beads in elution buffer. The reducing agent will cleave the disulfide bond in the Biotin-HPDP linker, releasing the 4sU-labeled RNA from the beads.
-
RNA Recovery: Pellet the beads and carefully transfer the supernatant containing the purified 4sU-labeled RNA to a new tube. The purified RNA can then be precipitated and used for downstream applications.
Key Methodologies Employing this compound
Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)
PAR-CLIP is a powerful technique to identify the binding sites of RNA-binding proteins (RBPs) in vivo.[3] Cells are first metabolically labeled with 4sU. Upon irradiation with 365 nm UV light, covalent crosslinks are formed between the 4sU-containing RNA and the interacting RBP. Following immunoprecipitation of the RBP of interest and RNase digestion, the crosslinked RNA fragments are sequenced. A characteristic T-to-C transition at the crosslinking site in the sequencing reads allows for the precise identification of the RBP binding site.[3]
Sequencing Techniques Based on 4sU Chemical Conversion
Several sequencing-based methods have been developed that rely on the chemical conversion of incorporated 4sU to a different nucleotide, allowing for the identification of newly transcribed RNA without the need for biochemical enrichment.
-
TUC-seq (Thiouridine-to-Cytidine sequencing): This method utilizes osmium tetroxide to convert 4sU into a cytidine analog, which is then read as a cytosine during reverse transcription.[16][17]
-
SLAM-seq (Thiol(SH)-linked alkylation for metabolic sequencing): In SLAM-seq, 4sU is alkylated with iodoacetamide, leading to a modification that causes the reverse transcriptase to incorporate a guanine opposite the modified base, resulting in a T-to-C transition in the sequencing data.[18]
-
TimeLapse-seq: This technique employs an oxidative-nucleophilic aromatic substitution reaction to convert 4sU into a cytidine analog, which is subsequently identified as a T-to-C mutation in sequencing reads.[19][20]
Visualizing the Workflows
Metabolic Labeling and Purification of Nascent RNA
Caption: Workflow for metabolic labeling and purification of nascent RNA using this compound.
Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) Workflow
Caption: Overview of the Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) experimental workflow.
Chemical Conversion of this compound for Sequencing
Caption: Overview of chemical conversion strategies for identifying this compound in sequencing data.
Conclusion
The discovery and development of this compound as a research tool have revolutionized our ability to study the dynamic nature of the transcriptome. From its initial application in metabolic labeling to its central role in sophisticated techniques like PAR-CLIP and various sequencing methodologies, 4sU continues to be a cornerstone of modern RNA biology research. This guide provides a comprehensive overview of the key principles, quantitative data, and detailed protocols associated with the use of this compound, empowering researchers to effectively harness its potential in their scientific investigations. As our understanding of the intricate world of RNA continues to expand, the versatility of this compound ensures its place as a vital tool for future discoveries.
References
- 1. This compound photosensitized RNA-protein crosslinking in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective and sensitive detection system for this compound modification in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of PAR-CLIP for transcriptome-wide identification of binding sites of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of this compound labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 5. The influence of this compound labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. 4-thio-U cross-linking identifies the active site of the VS ribozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
- 10. ntc.hms.harvard.edu [ntc.hms.harvard.edu]
- 11. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 12. Thiol-linked alkylation of RNA to assess expression dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Protocol for TimeLapse-seq [protocols.io]
- 15. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 16. Thiouridine-to-Cytidine Conversion Sequencing (TUC-Seq) to Measure mRNA Transcription and Degradation Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Osmium-Mediated Transformation of this compound to Cytidine as Key To Study RNA Dynamics by Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Global SLAM-seq for accurate mRNA decay determination and identification of NMD targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mbb.yale.edu [mbb.yale.edu]
- 20. researchgate.net [researchgate.net]
The Incorporation of 4-Thiouridine into Nascent RNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic labeling with nucleoside analogs has become an indispensable tool for elucidating the dynamics of RNA transcription, processing, and decay. Among these analogs, 4-thiouridine (4sU) has gained prominence due to its efficient incorporation into newly synthesized RNA and its versatile utility in a range of high-throughput sequencing techniques. This technical guide provides an in-depth exploration of the core mechanism of 4sU incorporation into nascent RNA, detailing the cellular uptake, enzymatic processes, and subsequent experimental applications. We present a comprehensive overview of the key methodologies that leverage 4sU, including detailed protocols and quantitative data to aid in experimental design and interpretation. Furthermore, this guide discusses the potential impacts of 4sU on cellular processes and provides visualizations of the underlying pathways and workflows.
The Core Mechanism of this compound Incorporation
This compound is a naturally occurring uridine analog that can be readily supplied to cells in culture.[1][2] Its incorporation into newly transcribed RNA is a multi-step process that hijacks the cell's own nucleotide salvage pathway.
1.1. Cellular Uptake and Phosphorylation:
Once introduced into the cell culture medium, 4sU is transported across the cell membrane by nucleoside transporters.[3] Inside the cell, it serves as a substrate for cellular kinases, which sequentially phosphorylate it to this compound monophosphate (4sUMP), this compound diphosphate (4sUDP), and finally, the active form, this compound triphosphate (4sUTP).[3][4] This process is efficient in a wide range of cell types.[5]
1.2. Recognition and Incorporation by RNA Polymerase:
The key step in the metabolic labeling process is the recognition and incorporation of 4sUTP by RNA polymerases (I, II, and III) during transcription. 4sUTP competes with the endogenous uridine triphosphate (UTP) for a position in the RNA polymerase active site opposite an adenine base on the DNA template. While detailed kinetic parameters for 4sUTP incorporation by various RNA polymerases are not extensively documented in the literature, the structural similarity between 4sUTP and UTP allows for its efficient utilization as a substrate.[2][6] The fidelity of RNA polymerases is not absolute, allowing for the incorporation of modified nucleotides.[7][8] The primary determinant for incorporation is the ability of the incoming nucleotide to form a proper Watson-Crick base pair with the template DNA strand. The sulfur substitution at the 4-position of the uracil base does not significantly hinder this base pairing with adenine.
dot
Caption: Cellular uptake and metabolic pathway of this compound.
Quantitative Data for Experimental Design
The efficiency of 4sU incorporation is dependent on several factors, including the cell type, the concentration of 4sU, and the duration of the labeling period. The following tables summarize recommended starting concentrations and observed incorporation rates from various studies.
Table 1: Recommended 4sU Concentrations for Nascent RNA Labeling [9]
| Duration of Labeling (minutes) | Recommended 4sU Concentration (µM) |
| 120 | 100–200 |
| 60 | 200–500 |
| 15–30 | 500–1000 |
Table 2: Observed 4sU Incorporation Rates in Different Cell Lines [5]
| Cell Line | 4sU Concentration (µM) | Labeling Time (hours) | Incorporation (% of total RNA) |
| Murine NIH-3T3 fibroblasts | 100 - 5000 | 1 | Efficient incorporation observed |
| SVEC 4-10 endothelial cells | 100 - 5000 | 1 | Efficient incorporation observed |
| DG75 human B-cells | 100 - 5000 | 1 | Efficient incorporation observed |
Experimental Protocols
The incorporation of 4sU into nascent RNA enables a variety of powerful techniques to study RNA dynamics. Below are detailed protocols for the initial 4sU labeling and subsequent isolation of nascent RNA, which is a foundational step for methods like 4sU-seq, SLAM-seq, and PAR-CLIP.
3.1. Protocol for 4sU Labeling of Nascent RNA in Cell Culture [1]
-
Cell Culture: Plate cells to achieve 70-80% confluency at the time of labeling.
-
Prepare 4sU Medium: Prepare a stock solution of 4sU (e.g., 1 M in DMSO).[10] Just before use, dilute the 4sU stock into pre-warmed cell culture medium to the desired final concentration (refer to Table 1).
-
Labeling: Aspirate the existing medium from the cells and replace it with the 4sU-containing medium.
-
Incubation: Incubate the cells for the desired labeling period under standard cell culture conditions.
-
Cell Lysis: After incubation, aspirate the 4sU-containing medium and immediately lyse the cells by adding TRIzol reagent directly to the plate.
-
RNA Extraction: Proceed with total RNA extraction according to the TRIzol manufacturer's protocol.
3.2. Protocol for Biotinylation and Isolation of 4sU-Labeled RNA [1]
-
Biotinylation Reaction:
-
To 60-100 µg of total RNA in RNase-free water, add biotin-HPDP (EZ-Link Biotin-HPDP) to a final concentration of 1 mg/mL.
-
Add biotinylation buffer (10 mM Tris-HCl pH 7.4, 1 mM EDTA).
-
Incubate the reaction for 1.5 hours at room temperature with rotation, protected from light.
-
-
Purification of Biotinylated RNA:
-
Add an equal volume of chloroform to the biotinylation reaction and mix vigorously.
-
Separate the phases by centrifugation and transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 1/10th volume of 5 M NaCl and an equal volume of isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
-
Isolation of Labeled RNA with Streptavidin Beads:
-
Denature the biotinylated RNA by heating at 65°C for 10 minutes, followed by immediate cooling on ice.
-
Add the denatured RNA to pre-washed streptavidin-coated magnetic beads.
-
Incubate for 15 minutes at room temperature with rotation.
-
Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.
-
-
Elution of Labeled RNA:
-
Elute the 4sU-labeled RNA from the beads by adding a solution containing a reducing agent, such as dithiothreitol (DTT), which cleaves the disulfide bond of the biotin-HPDP linker.
-
dot
References
- 1. A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Comparison of this compound to Cytidine Base Conversion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The architecture of RNA polymerase fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA polymerase fidelity and transcriptional proofreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of PAR-CLIP for transcriptome-wide identification of binding sites of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling RNA Dynamics: A Technical Guide to Metabolic RNA Labeling with 4-Thiouridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide delves into the core principles of metabolic RNA labeling using the nucleoside analog 4-thiouridine (4sU). This powerful technique allows for the temporal tracking of RNA synthesis, processing, and degradation, providing critical insights into the dynamic nature of the transcriptome. By understanding the kinetics of RNA metabolism, researchers can unravel complex gene regulatory networks and identify novel therapeutic targets.
Core Principles of this compound (4sU) Labeling
Metabolic labeling with 4sU is a versatile method to distinguish newly transcribed RNA from the pre-existing RNA pool within a cell.[1] The fundamental principle lies in the introduction of a modified nucleoside, this compound, into cellular RNA through the endogenous nucleotide salvage pathway.[1][2]
Once introduced into the cell culture medium, 4sU is readily taken up by most mammalian cells and subsequently phosphorylated to this compound triphosphate (4sUTP).[1][3] This modified nucleotide is then utilized by RNA polymerases as a substrate in place of uridine triphosphate (UTP) during transcription, leading to the incorporation of 4sU into nascent RNA transcripts.[3][4]
The key to the utility of 4sU lies in the substitution of the oxygen atom at the 4th position of the uracil ring with a sulfur atom.[5][6] This single atomic substitution creates a "tag" on the newly synthesized RNA, which can be exploited for subsequent isolation and analysis. The thiol group on the incorporated 4sU allows for specific chemical reactions, most notably thiol-specific biotinylation.[3][7][8] This process attaches a biotin molecule to the 4sU-labeled RNA, enabling its efficient capture and separation from the unlabeled, pre-existing RNA population using streptavidin-coated magnetic beads.[3][7][8]
This ability to isolate a time-resolved snapshot of the transcriptome opens up avenues to study various aspects of RNA biology, including:
-
RNA Synthesis Rates: By labeling for a short period, the amount of isolated 4sU-RNA provides a direct measure of the rate of transcription.[9]
-
RNA Processing Kinetics: Analyzing the composition of 4sU-labeled RNA at different time points after labeling can reveal the kinetics of pre-mRNA splicing and other processing events.[4]
-
RNA Degradation Rates (Half-lives): Through pulse-chase experiments, where cells are labeled with 4sU for a period and then transferred to a medium without 4sU, the decay rates of specific transcripts can be determined.[7][8]
Signaling Pathway of 4sU Incorporation and Isolation
Caption: Workflow of 4sU uptake, incorporation into RNA, and subsequent isolation.
Quantitative Data Summary
The efficiency and outcome of 4sU labeling experiments are influenced by several quantitative parameters. The following tables summarize key data points gathered from various studies.
Table 1: Recommended 4sU Concentrations and Labeling Times for Different Applications
| Application | Cell Type | 4sU Concentration (µM) | Labeling Time | Reference(s) |
| RNA Synthesis Rate | Human B-cells | 500 | 5 - 15 min | [4] |
| Mouse Embryonic Stem Cells | 200 | 15 min | [10] | |
| NIH-3T3, SVEC 4-10, DG75 | 100 - 5000 | 1 hour | [11] | |
| RNA Decay/Half-life | General Mammalian Cells | 100 - 500 | >12 hours (pulse) | [5][7] |
| General Labeling | Mouse Dendritic Cells | 150 | 45 min | [9] |
| HEK293T | 500 | 45 min | [12] |
Table 2: 4sU Incorporation Rates and Potential Effects
| Parameter | Value | Conditions | Reference(s) |
| Median Incorporation Rate | 0.5% - 2.3% | 100µM for 24h or 500µM for 2h in mammalian cells | [5][6] |
| Detectable Labeled RNA | After 15 minutes of labeling | NIH-3T3 cells | [11] |
| Fraction of Newly Transcribed RNA | 3% - 6% of total RNA | After 1 hour of labeling | [11] |
| Potential for Splicing Interference | Detectable at >30% in vitro incorporation | High 4sU concentrations | [5] |
| Inhibition of rRNA Synthesis | At concentrations >100µM with extended labeling (>12h) | [5] |
Detailed Experimental Protocols
This section provides a generalized, step-by-step protocol for a typical 4sU labeling and enrichment experiment. Specific details may need to be optimized for different cell types and experimental goals.
Metabolic Labeling of Nascent RNA with 4sU
-
Cell Culture: Plate the desired cell type to reach 70-80% confluency at the time of labeling.[10]
-
Preparation of 4sU Stock Solution: Dissolve this compound in sterile, RNase-free water or DMSO to a stock concentration of 50-100 mM. Store in small aliquots at -20°C and protect from light.[7][10]
-
Labeling: Warm the cell culture medium and add the 4sU stock solution to the desired final concentration (e.g., 100-500 µM).[12]
-
Incubation: Replace the existing medium with the 4sU-containing medium and incubate the cells for the desired labeling time (e.g., 15 minutes to several hours) under standard cell culture conditions.[12]
-
Harvesting: After incubation, aspirate the labeling medium and immediately lyse the cells directly on the plate by adding TRIzol reagent to quench cellular processes and protect RNA from degradation.[7][8]
Total RNA Extraction
-
Homogenization: Scrape the cell lysate and transfer it to a microcentrifuge tube. Homogenize by pipetting.
-
Phase Separation: Add chloroform, vortex vigorously, and centrifuge to separate the mixture into aqueous and organic phases.[3][13]
-
RNA Precipitation: Transfer the upper aqueous phase containing the RNA to a new tube. Add isopropanol and a salt solution (e.g., NaCl) to precipitate the RNA.[8][13]
-
Washing and Resuspension: Centrifuge to pellet the RNA, wash the pellet with 75% ethanol, air-dry briefly, and resuspend the RNA in RNase-free water.[8][13]
-
Quantification and Quality Control: Determine the concentration and purity of the total RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using a bioanalyzer.
Thiol-Specific Biotinylation of 4sU-labeled RNA
-
Biotinylation Reaction Setup: In a nuclease-free tube, combine 60-100 µg of total RNA with a biotinylating agent such as Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide).[3][7] The reaction is typically performed in a buffer containing Tris-HCl and EDTA.
-
Incubation: Incubate the reaction mixture at room temperature with rotation for 1.5 to 2 hours to allow for the formation of a disulfide bond between the biotin moiety and the thiol group of the incorporated 4sU.[3]
-
Removal of Unbound Biotin: Remove excess, unbound Biotin-HPDP by performing one or two chloroform extractions.[3]
-
RNA Precipitation: Precipitate the biotinylated RNA using isopropanol or ethanol to concentrate the sample and remove any remaining contaminants.[3]
Purification of Biotinylated RNA
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in a suitable binding buffer.
-
Binding: Denature the biotinylated RNA by heating at 65°C for 10 minutes, followed by rapid cooling on ice.[8] Add the denatured RNA to the prepared streptavidin beads and incubate at room temperature with rotation for 15-30 minutes to allow the biotinylated RNA to bind to the streptavidin.[8][13]
-
Washing: Place the tube on a magnetic stand to capture the beads and discard the supernatant (which contains the unlabeled, pre-existing RNA). Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.[13]
-
Elution: Elute the captured 4sU-labeled RNA from the beads by adding a solution containing a reducing agent, such as dithiothreitol (DTT), which cleaves the disulfide bond between the biotin and the RNA.[13] Incubate for 5-10 minutes and then collect the supernatant containing the purified, newly transcribed RNA.
-
Final Cleanup: Purify the eluted RNA using a standard RNA cleanup kit to remove DTT and other contaminants. The purified nascent RNA is now ready for downstream applications such as qRT-PCR, microarray analysis, or next-generation sequencing.[13]
Experimental Workflow Diagram
Caption: A generalized experimental workflow for 4sU-based metabolic RNA labeling.
Considerations and Potential Artifacts
While 4sU labeling is a powerful technique, it is essential to be aware of potential limitations and artifacts:
-
Cytotoxicity: At high concentrations and with prolonged exposure, 4sU can be cytotoxic and may inhibit rRNA synthesis and processing.[5][6] It is crucial to determine the optimal, non-toxic concentration and labeling time for each cell type.
-
Splicing Inhibition: Very high levels of 4sU incorporation have been shown to interfere with pre-mRNA splicing, particularly for introns with weak splice sites.[5][14] However, these levels are typically not reached under standard cell culture labeling conditions.[5]
-
Incorporation Bias: The efficiency of 4sU incorporation can vary between different cell types and even between different transcripts within the same cell.[11]
-
Incomplete Biotinylation and Purification: The efficiency of the biotinylation reaction and the subsequent purification can impact the yield and purity of the nascent RNA.[3]
By carefully considering these factors and implementing appropriate controls, researchers can harness the full potential of this compound metabolic labeling to gain unprecedented insights into the dynamic world of RNA. This technical guide provides a solid foundation for the successful application of this transformative technology in diverse research and development settings.
References
- 1. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of this compound labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of this compound labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 7. Isolation of Newly Transcribed RNA Using the Metabolic Label this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Nascent RNA 4sU labelling and enrichment [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
The Chemical Blueprint of 4-Thiouridine: A Technical Guide for Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Chemical Properties and Applications of 4-Thiouridine.
This compound (4sU), a photoreactive analog of the natural nucleoside uridine, has emerged as an indispensable tool in molecular biology and chemical biology research.[1][2] Its unique photochemical properties and ability to be metabolically incorporated into nascent RNA transcripts have enabled groundbreaking advancements in the study of RNA synthesis, processing, turnover, and RNA-protein interactions.[3][4][5] This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its application, and visualizations of key experimental workflows.
Core Chemical and Physical Properties
This compound is characterized by the substitution of the oxygen atom at the C4 position of the pyrimidine ring with a sulfur atom.[6] This single-atom substitution minimally perturbs the structure and base-pairing properties of the nucleoside, allowing for its efficient incorporation into RNA by cellular polymerases.[1][7][8] However, this modification imparts distinct photochemical reactivity, making it an invaluable probe for various biological investigations.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₂N₂O₅S | [9] |
| Molecular Weight | 260.27 g/mol | [9][10] |
| UV Absorption Maxima | ~330-335 nm | [11][12] |
| Solubility | Soluble in water (up to 20 mM) and DMSO (up to 20 mM) | |
| Purity | ≥98% (HPLC) | [2] |
Spectroscopic and Photochemical Characteristics
The thione group in this compound is responsible for its characteristic long-wavelength UV absorption, which is distinct from the canonical nucleosides.[11] Upon excitation with near-UV light (typically around 365 nm), this compound can undergo intersystem crossing to an excited triplet state, making it a potent photosensitizer.[13] This photoreactivity is the basis for its widespread use in cross-linking studies.
| Parameter | Solvent | Value | Reference(s) |
| Triplet Formation Quantum Yield (ΦT) | Water | 0.67 ± 0.17 | [13] |
| Acetonitrile | 0.61 ± 0.15 | [13] | |
| Singlet Oxygen Formation Quantum Yield (ΦΔ) | Water | 0.18 ± 0.04 | [13] |
| Acetonitrile | 0.50 ± 0.20 | [13] |
Key Applications and Experimental Protocols
The unique properties of this compound have led to its application in several powerful techniques to study RNA biology.
Metabolic Labeling of Nascent RNA
This compound is readily taken up by cells and incorporated into newly transcribed RNA.[5][14] This allows for the specific isolation and analysis of the newly synthesized transcriptome.
Protocol: Metabolic Labeling and Isolation of 4sU-Labeled RNA [5][15][16]
-
Labeling: Culture cells in the presence of this compound (typically 10-200 µM) for a desired period.[15][17] The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal, as high concentrations or prolonged exposure can induce a nucleolar stress response.[17][18]
-
Total RNA Extraction: Lyse the cells using a reagent like TRIzol and extract the total RNA according to standard protocols.[5]
-
Biotinylation: The thiol group of the incorporated this compound can be specifically biotinylated using a reagent such as Biotin-HPDP.[5][17] This reaction creates a disulfide bond between the biotin moiety and the 4sU.
-
Purification of Labeled RNA: The biotinylated RNA can be selectively captured using streptavidin-coated magnetic beads.[5]
-
Elution: The captured RNA is then eluted by the addition of a reducing agent, such as DTT, which cleaves the disulfide bond.[5] The eluted, newly transcribed RNA can then be used for downstream applications like qRT-PCR or RNA sequencing.
RNA-Protein Cross-linking
The photo-activatable nature of this compound makes it an excellent tool for identifying RNA-protein interactions in vivo and in vitro.[1][19][20] Upon irradiation with long-wave UV light, 4sU incorporated into RNA can form covalent cross-links with amino acid residues in close proximity.[21]
Protocol: 4sU-Mediated RNA-Protein Cross-linking [19][22]
-
4sU Labeling: Incorporate this compound into the RNA of interest, either through in vitro transcription or by metabolic labeling in cell culture.
-
Binding Reaction: Incubate the 4sU-labeled RNA with the protein or cell lysate of interest to allow for the formation of RNA-protein complexes.
-
UV Irradiation: Expose the sample to UV light at a wavelength >304 nm (typically 365 nm) to induce cross-linking.[19][20]
-
Analysis: The cross-linked RNA-protein complexes can be analyzed by various methods, such as SDS-PAGE and autoradiography (if the RNA is radiolabeled) or mass spectrometry to identify the cross-linked proteins.
Thiol-Specific Chemistry for Sequencing Applications
The thiol group in this compound can be chemically modified to induce specific base changes during reverse transcription, enabling the identification of 4sU-containing transcripts at nucleotide resolution in sequencing data. This is the principle behind techniques like SLAM-seq.
Protocol: Thiol-Linked Alkylation for Metabolic Sequencing (SLAM-seq) [23]
-
4sU Labeling and RNA Extraction: Label cells with 4sU and extract total RNA as described previously.
-
Alkylation: Treat the RNA with iodoacetamide (IAA), which covalently attaches a carboxyamidomethyl group to the sulfur atom of this compound.[12][24] This modification causes the reverse transcriptase to misincorporate a guanine (G) instead of an adenine (A) at that position.
-
Library Preparation and Sequencing: Prepare a sequencing library from the alkylated RNA.
-
Data Analysis: During data analysis, the resulting T-to-C transitions in the sequencing reads (corresponding to U-to-G changes in the cDNA) identify the positions of this compound incorporation.
Conclusion
This compound stands as a powerful and versatile tool for interrogating the dynamic life cycle of RNA. Its favorable chemical and photochemical properties, coupled with its efficient metabolic incorporation, have firmly established its place in the molecular biologist's toolkit. The experimental strategies outlined in this guide provide a foundation for researchers to leverage the unique capabilities of this compound to unravel the complex regulatory networks governing gene expression. As sequencing technologies and chemical biology approaches continue to evolve, the applications of this compound are poised to expand, promising further insights into the intricate world of RNA biology.
References
- 1. This compound,4-S-U Oligonucleotide Modification [biosyn.com]
- 2. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 3. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of Newly Transcribed RNA Using the Metabolic Label this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of this compound labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | C9H12N2O5S | CID 3032615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | TargetMol [targetmol.com]
- 11. Site-Specific Profiling of this compound Across Transfer RNA Genes in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantum yields of triplet and O2(1 delta g) formation of this compound in water and acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 17. tandfonline.com [tandfonline.com]
- 18. This compound inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound photosensitized RNA-protein crosslinking in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Site-specific RNA crosslinking with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 4-thio-U cross-linking identifies the active site of the VS ribozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lexogen.com [lexogen.com]
- 24. researchgate.net [researchgate.net]
A Technical Guide to 4-Thiouridine and 5-Ethynyluridine for Nascent RNA Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of two widely used uridine analogs, 4-thiouridine (4sU) and 5-ethynyluridine (5EU), for the metabolic labeling of nascent RNA. Understanding the nuances of these techniques is critical for accurate experimental design and interpretation in basic research and drug development.
Introduction
Metabolic labeling of newly transcribed RNA with nucleoside analogs is a powerful tool to study the dynamics of RNA synthesis, processing, and decay.[1][2] By introducing modified nucleosides that are incorporated into RNA during transcription, researchers can distinguish newly synthesized transcripts from the pre-existing RNA pool. This compound (4sU) and 5-ethynyluridine (5EU) are two of the most common uridine analogs employed for this purpose, each with its own set of advantages and disadvantages.[3][4] This guide will delve into the core principles, experimental protocols, and potential biases associated with each method to aid in the selection of the most appropriate tool for your research needs.
Core Principles
This compound (4sU): 4sU is a naturally occurring modified nucleoside where the oxygen at the C4 position of the pyrimidine ring is replaced by a sulfur atom.[5] When added to cell culture media, 4sU is taken up by cells, converted to 4sU-triphosphate, and incorporated into nascent RNA in place of uridine.[6][7] The key to isolating 4sU-labeled RNA lies in the thiol group, which allows for specific chemical modification. This is most commonly achieved through thiol-specific biotinylation using reagents like biotin-HPDP or MTS-biotin, enabling the selective enrichment of nascent RNA with streptavidin-coated beads.[2][3][5] The reversibility of the disulfide bond formed during this process allows for the elution of the captured RNA.[8]
5-Ethynyluridine (5EU): 5EU is a synthetic uridine analog that contains a terminal alkyne group.[4][9] Similar to 4sU, it is cell-permeable and incorporated into newly transcribed RNA.[9][10] The alkyne group serves as a handle for a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[11][12][13] This reaction allows for the covalent attachment of a molecule of interest, typically an azide-modified biotin for purification or a fluorescent azide for imaging.[9][11][12] Unlike the reversible disulfide bond in the 4sU method, the bond formed via click chemistry is irreversible.[8][14]
Quantitative Comparison
The choice between 4sU and 5EU often depends on the specific experimental goals and the biological system being studied. The following tables summarize key quantitative parameters to facilitate this decision.
Table 1: General Characteristics and Labeling Parameters
| Parameter | This compound (4sU) | 5-Ethynyluridine (5EU) |
| Incorporation Principle | Replacement of uridine with this compound.[6][7] | Replacement of uridine with 5-ethynyluridine.[1][9] |
| Detection/Isolation Method | Thiol-specific biotinylation (e.g., with Biotin-HPDP or MTS-biotin) followed by streptavidin affinity purification.[2][3] | Copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") with an azide-biotin or azide-fluorophore.[11][12] |
| Typical Labeling Concentration | 10 µM - 500 µM in cell culture.[6][14][15] | 0.5 mM - 1 mM in cell culture.[10] |
| Typical Labeling Time | 5 minutes to 24 hours, depending on the research question (e.g., short pulses for transcription rates, longer for decay studies).[3][6] | 30 minutes to 24 hours.[10][16] |
| Reversibility of Capture | Reversible (elution with reducing agents like DTT).[8] | Irreversible covalent bond.[8][14] |
Table 2: Performance and Potential Biases
| Parameter | This compound (4sU) | 5-Ethynyluridine (5EU) |
| Labeling Efficiency | Generally efficient, but can be influenced by the biotinylation reagent used (MTS-biotin is reported to be more efficient than HPDP-biotin).[8] | Highly efficient due to the specificity of the click chemistry reaction.[11] |
| Toxicity | Can be cytotoxic at high concentrations (>50-100 µM) and with long incubation times, potentially causing nucleolar stress and inhibiting rRNA synthesis and processing.[3][14][17][18] | Generally considered less toxic than 4sU, though some studies report potential perturbations to nuclear RNA metabolism and neurotoxicity with prolonged exposure.[1][5][19] |
| Reported Biases | - High concentrations can affect cell viability and rRNA processing.[17][20] - May interfere with pre-mRNA splicing, particularly for introns with weaker splice sites.[5][15][21] - Can introduce T-to-C mutations in sequencing reads after chemical conversion, which can be used for quantification but may also affect read mapping.[20][22][23] | - May be incorporated into DNA in some organisms, leading to confounding results.[24] - Can perturb nuclear RNA metabolism and impede splicing efficiency.[5][19] |
| Downstream Applications | RNA sequencing (RNA-seq), qRT-PCR, studying RNA synthesis and decay rates.[6][25] | RNA sequencing, imaging of nascent RNA, studying global RNA synthesis.[10][11][12] |
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are generalized methodologies for key experiments using 4sU and 5EU.
This compound (4sU) Labeling and Enrichment of Nascent RNA
This protocol is adapted from several sources and provides a general framework.[6][7][26]
1. Metabolic Labeling of Cells with 4sU:
-
Culture cells to 70-80% confluency.
-
Prepare fresh labeling medium by dissolving 4sU in the appropriate cell culture medium to the desired final concentration (e.g., 100-500 µM).
-
Remove the existing medium from the cells and replace it with the 4sU-containing labeling medium.
-
Incubate the cells for the desired labeling period (e.g., 1 hour for nascent transcription analysis).
-
After incubation, aspirate the labeling medium and immediately lyse the cells in TRIzol reagent to quench the reaction and stabilize the RNA.[6]
2. Total RNA Isolation:
-
Extract total RNA from the TRIzol lysate according to the manufacturer's protocol. This typically involves chloroform extraction and isopropanol precipitation.[27]
-
Quantify the RNA concentration and assess its integrity.
3. Biotinylation of 4sU-labeled RNA:
-
In a reaction tube, combine 60-100 µg of total RNA with biotin-HPDP (or MTS-biotin) and biotinylation buffer.[6][7]
-
Incubate the reaction at room temperature in the dark with rotation for at least 1.5 hours.[6][7]
-
Remove excess, unbound biotin by performing a phenol/chloroform extraction followed by isopropanol precipitation.[6][7]
4. Enrichment of Biotinylated RNA:
-
Resuspend the biotinylated RNA in an appropriate buffer.
-
Add streptavidin-coated magnetic beads to the RNA solution and incubate at room temperature with rotation to allow binding.
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant containing unlabeled RNA.
-
Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.
5. Elution of Nascent RNA:
-
Elute the captured 4sU-labeled RNA from the beads by adding a fresh solution of a reducing agent, such as dithiothreitol (DTT), which cleaves the disulfide bond.
-
Collect the supernatant containing the purified nascent RNA.
-
The eluted RNA can then be used for downstream applications like RNA sequencing or qRT-PCR.
5-Ethynyluridine (5EU) Labeling and Detection of Nascent RNA
This protocol provides a general workflow for 5EU labeling and subsequent detection.[10][28]
1. Metabolic Labeling of Cells with 5EU:
-
Culture cells to the desired confluency.
-
Prepare the labeling medium by adding 5EU to pre-warmed growth medium to a final concentration of, for example, 0.5 mM.[10]
-
Add the 5EU-containing medium to the cells and incubate at 37°C for the desired time (e.g., 40 minutes).[10]
-
After labeling, proceed with either cell lysis for RNA isolation or fixation for imaging.
2. For Nascent RNA Isolation (Click Chemistry with Biotin):
-
Lyse the cells and isolate total RNA as described for the 4sU protocol.
-
Prepare a click chemistry reaction mix containing the total RNA, a copper(I) catalyst (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), and an azide-modified biotin.
-
Incubate the reaction to allow the covalent ligation of biotin to the 5EU-labeled RNA.
-
Purify the biotinylated RNA from the reaction components.
-
Enrich the biotinylated nascent RNA using streptavidin-coated magnetic beads as described in the 4sU protocol. Note that elution requires harsh conditions as the bond is not reversible; often, downstream applications like cDNA synthesis are performed directly on the beads.[14]
3. For Nascent RNA Visualization (Click Chemistry with a Fluorophore):
-
After 5EU labeling, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent like Triton X-100.[28]
-
Prepare a click reaction mixture containing a fluorescent azide (e.g., Alexa Fluor 647 azide), a copper catalyst, and a reducing agent.[28]
-
Incubate the cells with the click reaction mixture in the dark.[28]
-
Wash the cells to remove unreacted components.
-
The cells can then be counterstained (e.g., with DAPI for the nucleus) and imaged using fluorescence microscopy.[28]
Visualizations
The following diagrams illustrate the experimental workflows and the chemical principles underlying each method.
Caption: Workflow for nascent RNA capture using this compound.
Caption: Workflow for nascent RNA analysis using 5-ethynyluridine.
Conclusion
Both this compound and 5-ethynyluridine are invaluable tools for investigating the dynamics of the transcriptome. The choice between them should be guided by the specific requirements of the experiment. 4sU, with its reversible capture mechanism, is well-suited for applications requiring the recovery of intact nascent RNA. 5EU, coupled with the highly efficient and specific click chemistry, offers excellent performance for both purification and imaging, although the irreversible nature of the linkage requires consideration in experimental design. Researchers should also be mindful of the potential for artifacts and toxicity, and appropriate controls should always be included. As our understanding of the subtleties of these methods grows, so too will our ability to accurately probe the intricate and dynamic world of RNA.
References
- 1. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Isolation of Newly Transcribed RNA Using the Metabolic Label this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 10. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The influence of this compound labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.plos.org [journals.plos.org]
- 22. biorxiv.org [biorxiv.org]
- 23. science.rsu.lv [science.rsu.lv]
- 24. biorxiv.org [biorxiv.org]
- 25. Nascent RNA 4sU labelling and enrichment [protocols.io]
- 26. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 27. researchgate.net [researchgate.net]
- 28. 5-Ethynyl Uridine nascent RNA labelling in HEK293 ARMC5 knockout cells - Mendeley Data [data.mendeley.com]
The Pulse of the Transcriptome: A Technical Guide to 4-Thiouridine for Tracking RNA Synthesis and Decay
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of 4-thiouridine (4sU), a powerful tool for dissecting the dynamics of RNA metabolism. By enabling the specific labeling and tracking of newly synthesized RNA, 4sU offers a window into the real-time regulation of gene expression, providing critical insights into cellular processes in both health and disease. This document provides a comprehensive overview of the core principles, experimental workflows, data analysis considerations, and applications of 4sU-based methodologies for monitoring RNA synthesis and decay.
Introduction: Unveiling RNA Dynamics with this compound
The steady-state level of any given RNA is a result of the balance between its synthesis and degradation. Traditional RNA sequencing (RNA-seq) provides a static snapshot of the transcriptome, masking the underlying dynamics of these two opposing processes. This compound (4sU), a non-toxic analog of uridine, has emerged as a key tool to overcome this limitation.[1] When introduced to cultured cells, 4sU is readily taken up and incorporated into nascent RNA transcripts during transcription.[2][3] This metabolic labeling allows for the specific identification and isolation of newly synthesized RNA, enabling the separate analysis of newly transcribed and pre-existing RNA populations.[4]
The ability to distinguish between these RNA pools provides a powerful approach to globally and gene-specifically determine RNA synthesis and decay rates.[3][5] This has profound implications for understanding gene regulation in response to various stimuli, the mechanism of action of therapeutic agents, and the dysregulation of RNA metabolism in disease.
Mechanism of Action:
This compound is a photoreactive uridine analog.[6] Once it enters the cell, it is phosphorylated by cellular kinases to this compound triphosphate (4sUTP). RNA polymerases then incorporate 4sUTP into newly transcribed RNA in place of UTP. The key to 4sU's utility lies in the thiol group at the 4th position of the pyrimidine ring. This thiol group can be exploited for two primary downstream applications:
-
Affinity Purification: The thiol group can be biotinylated, allowing for the specific capture of 4sU-labeled RNA using streptavidin-coated beads.[7][8] This physically separates newly synthesized RNA from the pre-existing RNA pool.
-
Nucleotide Conversion Sequencing: The thiol group can be chemically modified, leading to a base change during reverse transcription. For example, in SLAM-seq (thiol(SH)-linked alkylation for the metabolic sequencing of RNA), iodoacetamide treatment of 4sU-containing RNA results in its conversion to a cytosine analog, which is read as a C during sequencing.[9][10] This creates a U-to-C transition in the sequencing data, allowing for the computational identification of newly synthesized transcripts without the need for physical separation.[2] Similarly, TimeLapse-seq employs an oxidative-nucleophilic-aromatic substitution to achieve the same U-to-C conversion.[11][12]
Quantitative Data Presentation
The efficiency of 4sU labeling and the subsequent analysis are influenced by several factors, including cell type, 4sU concentration, and labeling duration. The following tables summarize key quantitative parameters gathered from various studies.
Table 1: Recommended 4sU Concentrations and Labeling Durations
| Cell Type | 4sU Concentration (µM) | Labeling Duration | Experimental Goal & Notes | Reference(s) |
| HEK293T | 500 | 10-20 minutes | For TT-seq to capture nascent transcripts. | [13] |
| HEK293 | 40 | 2 and 24 hours | Investigating the impact of 4sU on splicing. Considered a tolerable concentration. | [3] |
| Mouse Embryonic Stem Cells (mESCs) | 200 | 15 minutes | Short pulse for metabolic labeling with minimal impact on cell homeostasis. | [14] |
| Mouse Embryonic Stem Cells (mESCs) | 100 | 24 hours (pulse) | For pulse-chase SLAM-seq experiments. | [15] |
| K562 | 100 | 4 hours | For examining relatively long RNA half-lives with TimeLapse-seq. | [11] |
| Human Fibroblasts | Not Specified | 1-1.5 hours | Accumulation of interferon mRNA. | [16] |
| Various Mammalian Cells | 100 - 200 | 120 minutes | General recommendation for longer labeling times. | [7][17] |
| Various Mammalian Cells | 200 - 500 | 60 minutes | General recommendation for standard labeling times. | [7][17] |
| Various Mammalian Cells | 500 - 1000 | 15 - 30 minutes | General recommendation for shorter pulse labeling. | [7][17] |
| Various Mammalian Cells | 500 - 2000 | < 10 minutes | For ultrashort labeling to capture rapid kinetics. | [17] |
Table 2: 4sU Labeling Efficiency and RNA Decay Rates
| Cell Type | 4sU Incorporation Rate | Median mRNA Half-life | Notes | Reference(s) |
| Mammalian Cells | 0.5% - 2.3% | Not Specified | With 500µM 4sU for 2hr or 100µM for 24hr. | [3][18] |
| Mouse Embryonic Stem Cells (mESCs) | ~1.5% of total RNA | Not Specified | After 15 min pulse with 200 µM 4sU. | [14] |
| Human Fibroblasts | Not Specified | 18 minutes (Interferon mRNA) | Rapid degradation after induction. | [16] |
| Human Cells (General) | Not Specified | Most >2h, 5% <2h | Transcription factor transcripts tend to have faster decay rates. | [19] |
| Human Primary Fibroblasts | Not Specified | UBC: 2.9h, IER2: 2.2h | Examples of short-lived mRNAs. | [20] |
| Human Fibroblasts | Not Specified | rRNA: <3 days | Ribosomal RNA is very stable. | [21] |
Experimental Protocols
This section provides a detailed, synthesized methodology for conducting a 4sU pulse-chase experiment to measure RNA decay. It is divided into the initial labeling phase and the two primary downstream processing methods: affinity purification and nucleotide conversion for SLAM-seq.
4sU Pulse-Chase Labeling of Cultured Cells
This initial phase is common to both downstream methods.
-
Cell Culture: Plate cells to reach 70-80% confluency at the time of labeling. The number of cells required will depend on the cell type and the downstream application, but a starting point is to aim for enough cells to yield at least 25-50 µg of total RNA per time point.[22][23]
-
4sU Pulse:
-
Prepare fresh 4sU-containing medium. The final concentration of 4sU will need to be optimized for your cell line and experimental goals (see Table 1). A common starting point is 100-500 µM.[7][23]
-
Aspirate the old medium and replace it with the 4sU-containing medium.
-
Incubate the cells for the desired pulse duration. For RNA decay studies, a longer incubation period is generally recommended to ensure sufficient labeling of the RNA population of interest.[7][17] Protect cells from light during and after 4sU incubation to prevent crosslinking.[11]
-
-
Chase:
-
After the pulse, quickly aspirate the 4sU-containing medium.
-
Wash the cells once with pre-warmed fresh medium to remove any remaining 4sU.
-
Add fresh medium containing a high concentration of unlabeled uridine (e.g., 10 mM) to chase the 4sU label.
-
-
Time-Course Collection:
-
Harvest cells at various time points during the chase (e.g., 0, 30, 60, 120, 240 minutes).
-
To harvest, aspirate the medium and immediately lyse the cells in TRIzol reagent or a similar lysis buffer to inactivate RNases.[7]
-
The lysed samples can be stored at -80°C.
-
Downstream Processing Method 1: Affinity Purification of 4sU-labeled RNA
This method physically separates the newly synthesized, 4sU-labeled RNA from the pre-existing, unlabeled RNA.
-
Total RNA Extraction: Extract total RNA from the TRIzol lysates according to the manufacturer's protocol.
-
Biotinylation of 4sU-labeled RNA:
-
In a typical reaction, incubate 25-100 µg of total RNA with a biotinylating agent such as Biotin-HPDP or MTS-biotin.[7][24]
-
The reaction is typically carried out in a biotinylation buffer at room temperature in the dark for 1.5 to 2 hours.[7]
-
Remove excess, unbound biotin by phenol-chloroform extraction and ethanol precipitation.[7]
-
-
Streptavidin Affinity Purification:
-
Resuspend the biotinylated RNA in a suitable buffer and heat to 65°C for 10 minutes, followed by immediate placement on ice to denature the RNA.[7]
-
Incubate the denatured RNA with streptavidin-coated magnetic beads for 15-30 minutes at room temperature with rotation.[7]
-
Use a magnetic stand to capture the beads and wash them several times with a high-salt wash buffer to remove non-specifically bound, unlabeled RNA.
-
-
Elution of 4sU-labeled RNA:
-
Elute the captured 4sU-labeled RNA from the beads by adding a reducing agent, such as DTT or β-mercaptoethanol, which cleaves the disulfide bond between the biotin and the 4sU.
-
Precipitate the eluted RNA and resuspend it in RNase-free water.
-
-
Library Preparation and Sequencing: The enriched, newly synthesized RNA is now ready for downstream applications such as qRT-PCR or library preparation for RNA sequencing.
Downstream Processing Method 2: Nucleotide Conversion for SLAM-seq
This method introduces a specific mutation at the site of 4sU incorporation, allowing for computational identification of new transcripts.
-
Total RNA Extraction: Extract total RNA from the TRIzol lysates as described above.
-
Iodoacetamide (IAA) Treatment:
-
To 1-5 µg of total RNA, add a solution of iodoacetamide. A common final concentration is 10 mM.[25]
-
The reaction is typically performed in a phosphate buffer (pH ~8.0) and incubated in the dark at 50°C for 15 minutes.
-
Quench the reaction by adding DTT.
-
-
RNA Cleanup: Purify the IAA-treated RNA using a column-based cleanup kit or magnetic beads to remove residual chemicals.
-
Library Preparation and Sequencing: Prepare RNA sequencing libraries from the total, IAA-treated RNA. During reverse transcription, the alkylated 4sU will be read as a cytosine, introducing a T-to-C mutation in the resulting cDNA.
-
Data Analysis: After sequencing, align the reads to a reference genome. Bioinformatic tools like SLAMdunk or the grandR package can be used to identify and quantify the T>C conversions, thereby distinguishing newly synthesized reads from pre-existing reads.[26] The ratio of new to total reads for each transcript at each time point can then be used to calculate RNA decay rates.
Mandatory Visualizations
Experimental and Data Analysis Workflow
The following diagram illustrates the overall workflow for a 4sU pulse-chase experiment coupled with SLAM-seq for determining RNA decay rates.
Caption: Workflow for RNA decay analysis using 4sU pulse-chase and SLAM-seq.
Signaling Pathway: NF-κB-mediated Inflammatory Response
4sU labeling is instrumental in dissecting the dynamic transcriptional and post-transcriptional regulation of genes involved in signaling pathways. The following diagram illustrates how 4sU can be used to study the NF-κB pathway, a key regulator of inflammation.
Caption: Using 4sU to dissect NF-κB signaling and target gene expression dynamics.
Logical Relationship: Affinity Purification vs. Nucleotide Conversion
The choice between affinity purification and nucleotide conversion methods depends on the specific research question and experimental constraints. This diagram illustrates the key differences in their logical flow.
Caption: Comparison of affinity purification and nucleotide conversion workflows.
Applications in Research and Drug Development
The ability to precisely measure RNA synthesis and decay rates has far-reaching implications across various fields of biomedical research and drug development.
-
Understanding Disease Mechanisms: Many diseases, including cancer and neurodegenerative disorders, are characterized by altered gene expression programs. 4sU-based methods can reveal whether these changes are due to aberrant transcription or altered RNA stability, providing deeper insights into disease pathogenesis.
-
Drug Discovery and Development:
-
Mechanism of Action Studies: 4sU can be used to determine how a drug candidate affects the synthesis and/or decay of its target transcripts and downstream effector genes. This provides a dynamic view of the drug's impact on cellular processes.
-
Identifying Off-Target Effects: Global analysis of RNA turnover can reveal unintended effects of a drug on the stability of non-target transcripts.
-
Optimizing Drug Efficacy: By understanding the kinetics of target engagement and downstream effects on RNA metabolism, drug development programs can be guided to optimize dosing and treatment schedules.
-
-
Basic Research: 4sU is an invaluable tool for fundamental research into the regulation of gene expression, including the roles of transcription factors, RNA-binding proteins, and non-coding RNAs in controlling RNA fate. For example, it can be used to study the immediate transcriptional responses to cellular stress or signaling pathway activation.[4][27] The p53 signaling pathway, a critical tumor suppressor network, is another area where 4sU can elucidate the dynamic regulation of its target genes' mRNA stability in response to DNA damage.[23]
Conclusion
Metabolic labeling of RNA with this compound provides a versatile and powerful platform for investigating the dynamics of RNA synthesis and decay. From elucidating fundamental mechanisms of gene regulation to accelerating drug discovery and development, 4sU-based techniques offer a temporal dimension to transcriptomic analysis that is unattainable with conventional methods. As sequencing technologies and bioinformatic tools continue to evolve, the application of 4sU is poised to further unravel the complex and dynamic world of the transcriptome.
References
- 1. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SLAM-seq Service - CD Genomics [rna.cd-genomics.com]
- 3. The influence of this compound labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. escholarship.org [escholarship.org]
- 8. Biotin-Streptavidin Affinity Purification of RNA-Protein Complexes Assembled In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq) [protocols.io]
- 10. lexogen.com [lexogen.com]
- 11. Protocol for TimeLapse-seq [protocols.io]
- 12. TimeLapse-seq: Adding a temporal dimension to RNA sequencing through nucleoside recoding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TT-seq | Nascent Transcriptomics Core [ntc.hms.harvard.edu]
- 14. A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. On the optimal design of metabolic RNA labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction and decay of human fibroblast interferon mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isolation of Newly Transcribed RNA Using the Metabolic Label this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The influence of this compound labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 19. Typical mRNA half life in human cells - Human Homo sapiens - BNID 104747 [bionumbers.hms.harvard.edu]
- 20. Half lives of short-lived mRNA - Human Homo sapiens - BNID 111467 [bionumbers.hms.harvard.edu]
- 21. rRNA half-life in vitro in human fibroblast - Human Homo sapiens - BNID 108025 [bionumbers.hms.harvard.edu]
- 22. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ntc.hms.harvard.edu [ntc.hms.harvard.edu]
- 24. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 26. academic.oup.com [academic.oup.com]
- 27. Post-Transcriptional Control of mRNA Metabolism and Protein Secretion: The Third Level of Regulation within the NF-κB System - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Biocompatibility of 4-Thiouridine in Cell Culture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Thiouridine (4sU) is a photoreactive analog of uridine that is widely utilized in molecular biology to study RNA synthesis, turnover, and RNA-protein interactions. Its incorporation into nascent RNA transcripts allows for their specific isolation and analysis. While a powerful tool, understanding the biocompatibility of 4sU is critical for the accurate interpretation of experimental results. This guide provides a comprehensive overview of the effects of 4sU on cell physiology, detailed experimental protocols to assess its biocompatibility, and a summary of key quantitative data from the literature.
Core Concept: The Dose-Dependent Impact of this compound
The central theme of 4sU biocompatibility is its dose- and time-dependent impact on cellular processes. While low concentrations and short incubation times are generally considered to have minimal effects, higher concentrations and prolonged exposure can lead to significant cellular stress, primarily through the inhibition of ribosome biogenesis.[1][2] This can subsequently affect cell proliferation, viability, and gene expression, confounding the results of studies aimed at understanding normal cellular RNA metabolism.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the literature.
Table 1: Effects of this compound on rRNA Synthesis and Processing
| 4sU Concentration | Cell Line | Incubation Time | Effect on rRNA | Reference |
| 100 µM | Human U2OS | Not specified | ~75% reduction in 47S rRNA levels | [1][4] |
| 100 µM | Human U2OS | Not specified | ~60% reduction in processing of remaining 47S rRNA | [1][4] |
| > 50 µM | Not specified | Not specified | Inhibition of 47S rRNA production and processing | [1] |
| ≤ 10 µM | Not specified | Not specified | Suitable for analyzing nascent rRNA synthesis | [1] |
Table 2: Effects of this compound on Cell Proliferation and Viability
| 4sU Concentration | Cell Line | Incubation Time | Effect on Proliferation/Viability | Reference |
| 100 µM | Human U2OS | 6 hours | Inhibition of proliferation | [1] |
| > 100 µM | Not specified | > 12 hours | Potential for adverse effects | [5][6] |
| 50 µM | Human U2OS | Not specified | Can elicit cellular toxicity | [2] |
| 200 µM | Murine Fibroblasts | 1 and 2 hours | No significant effects on cellular mRNA levels | [1] |
Table 3: Recommended this compound Concentrations for Metabolic Labeling
| Duration of Labeling | Recommended 4sU Concentration | Reference |
| < 10 min | 500 - 1,000 µM | [7] |
| 15 - 30 min | 500 - 1,000 µM | [7] |
| 60 min | 200 - 500 µM | [7] |
| 120 min | 100 - 200 µM | [7] |
Signaling Pathways Affected by this compound
High concentrations of 4sU can induce a nucleolar stress response.[1][8] This is primarily due to the inhibition of rRNA synthesis, a key function of the nucleolus. This stress pathway involves the translocation of nucleophosmin (NPM1) from the nucleolus to the nucleoplasm, which in turn leads to the stabilization of the tumor suppressor protein p53.[1][8]
Figure 1: Nucleolar stress signaling pathway induced by high concentrations of this compound.
Experimental Protocols
To assess the biocompatibility of 4sU in a specific cell line, a series of experiments should be performed.
Cytotoxicity and Cell Proliferation Assays
Objective: To determine the concentration range of 4sU that does not significantly impact cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
4sU Treatment: The following day, treat the cells with a range of 4sU concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM, 500 µM) and a vehicle control (e.g., DMSO or water).
-
Incubation: Incubate the cells for various time points relevant to the planned metabolic labeling experiment (e.g., 2, 6, 12, 24 hours).
-
Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate. Then, solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
Real-Time Cell Analysis: Use an impedance-based system to continuously monitor cell proliferation over the entire treatment period.
-
DAPI Staining: Stain cells with DAPI and perform fluorescence microscopy to assess nuclear morphology and identify signs of apoptosis.[9]
-
References
- 1. This compound inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. The influence of this compound labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of Newly Transcribed RNA Using the Metabolic Label this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Thiouridine in Yeast and Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Thiouridine (4sU) and its nucleobase analog, 4-thiouracil (4tU), have become indispensable tools for the metabolic labeling of newly transcribed RNA. This technique allows for the dynamic analysis of RNA synthesis, processing, and degradation, providing critical insights into gene regulation in various biological contexts. While the fundamental principle of incorporating a thiol-containing uridine analog into nascent RNA is the same, there are significant differences in its application and cellular impact between yeast and mammalian systems. This technical guide provides a comprehensive preliminary investigation into the use of this compound and its related compounds in these two key model systems, highlighting differences in metabolism, experimental protocols, quantitative aspects, and effects on cellular signaling pathways.
Core Differences in Uptake and Metabolism
The primary distinction between the use of thiolated uridine analogs in yeast and mammalian cells lies in their uptake and metabolic conversion. Mammalian cells readily import this compound (4sU) through nucleoside transporters.[1] In contrast, the budding yeast Saccharomyces cerevisiae and the fission yeast Schizosaccharomyces pombe do not efficiently take up 4sU.[2][3] To overcome this, researchers can either express a human equilibrative nucleoside transporter (hENT1) in yeast or, more commonly, use 4-thiouracil (4tU).[2][4][5] Yeast cells can efficiently import 4tU, which is then converted intracellularly to this compound monophosphate (4sUMP) by the enzyme uracil phosphoribosyltransferase (UPRT), a key component of the pyrimidine salvage pathway that is not active in mammals.[2][4]
This fundamental difference in metabolism dictates the choice of labeling reagent for each system.
Quantitative Data Presentation
| Parameter | Mammalian Cells (using 4sU) | Yeast (using 4tU) |
| Typical Labeling Concentration | 100 µM - 500 µM[6] | 10 µM - 5 mM[2][7][8] |
| Typical Labeling Time | 15 minutes - 24 hours[6] | 15 seconds - 6 minutes for pulse-labeling[7][8] |
| Reported Incorporation Rate | 0.5% to 2.3% of total RNA[6] | Expected yield of 2% - 4% of total RNA[2][7] |
Note: The optimal concentration and labeling time should be empirically determined for each cell type and experimental goal to balance efficient labeling with minimal cytotoxicity.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are summarized protocols for 4sU/4tU labeling in mammalian and yeast cells, based on commonly cited methods.
Protocol 1: Metabolic Labeling of RNA in Mammalian Cells with this compound (4sU)
This protocol is adapted from standard procedures for labeling adherent mammalian cells.[1][9]
-
Cell Culture: Plate mammalian cells to reach 70-80% confluency on the day of the experiment.
-
Preparation of 4sU-containing Medium: Prepare a stock solution of 4sU in a suitable solvent (e.g., DMSO). Just before use, dilute the 4sU stock into pre-warmed cell culture medium to the desired final concentration (e.g., 100-500 µM).
-
Labeling: Remove the existing medium from the cells and replace it with the 4sU-containing medium. Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO2 incubator. Protect the cells from light to prevent 4sU-induced crosslinking.[9]
-
Cell Lysis and RNA Isolation: After labeling, aspirate the medium and lyse the cells directly on the plate using a lysis reagent such as TRIzol. Proceed with total RNA isolation according to the manufacturer's protocol.
-
Biotinylation of 4sU-labeled RNA: Thiol-specific biotinylation is performed on the isolated total RNA using a reagent like Biotin-HPDP. This allows for the subsequent affinity purification of the newly transcribed RNA.[9]
-
Purification of Labeled RNA: The biotinylated RNA is captured using streptavidin-coated magnetic beads. After stringent washing steps, the labeled RNA is eluted from the beads.[9]
Protocol 2: Metabolic Labeling of RNA in Saccharomyces cerevisiae with 4-Thiouracil (4tU)
This protocol is based on methods developed for rapid RNA labeling in yeast.[2][7][8]
-
Yeast Culture: Grow S. cerevisiae in an appropriate medium (e.g., YPD or synthetic complete medium lacking uracil to enhance 4tU uptake) to mid-log phase (OD600 ≈ 0.6-0.8).[7][8]
-
Preparation of 4tU Solution: Prepare a fresh, concentrated stock solution of 4tU in a solvent like DMSO or DMF.[2][7]
-
Labeling: Add the 4tU stock solution directly to the yeast culture to achieve the desired final concentration (e.g., 5 mM for a short pulse). Incubate with shaking at 30°C for a short period (e.g., 6 minutes).[2][7]
-
Harvesting and Quenching: Rapidly cool the culture by adding it to ice-cold buffer or methanol on dry ice to stop transcription and labeling.[8] Pellet the cells by centrifugation.
-
Cell Lysis and RNA Extraction: Lyse the yeast cells using mechanical disruption (e.g., bead beating) in the presence of a lysis buffer and phenol:chloroform. Proceed with a standard yeast RNA extraction protocol.[2][7]
-
Biotinylation and Purification: Follow the same procedures for biotinylation and purification of the 4tU-labeled RNA as described for mammalian cells (steps 5 and 6 of Protocol 1).[2][7]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The use of this compound and 4-thiouracil for metabolic RNA labeling is a powerful technique for studying RNA dynamics. However, researchers must be aware of the key differences between yeast and mammalian systems to design and interpret their experiments correctly. The choice of the labeling reagent (4sU for mammalian cells, 4tU for yeast) is the most critical distinction. Furthermore, careful optimization of labeling conditions is necessary to maximize incorporation efficiency while minimizing potential off-target effects on cellular physiology, such as the induction of stress signaling pathways. This guide provides a foundational understanding for researchers embarking on studies involving 4sU/4tU-based metabolic labeling in these important model organisms.
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saccharomyces cerevisiae Metabolic Labeling with 4-thiouracil and the Quantification of Newly Synthesized mRNA As a Proxy for RNA Polymerase II Activity [jove.com]
- 3. RNA interactome capture in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The influence of this compound labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 7. Saccharomyces cerevisiae Metabolic Labeling with 4-thiouracil and the Quantification of Newly Synthesized mRNA As a Proxy for RNA Polymerase II Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extremely Rapid and Specific Metabolic Labelling of RNA In Vivo with 4-Thiouracil (Ers4tU) [jove.com]
- 9. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Transcriptome Dynamics Analysis Using 4-Thiouridine (4sU)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the dynamic nature of the transcriptome is crucial for elucidating the mechanisms of gene regulation in various biological processes, including disease pathogenesis and drug response. Traditional RNA sequencing (RNA-seq) provides a static snapshot of cellular RNA populations, which can mask the intricate kinetics of RNA synthesis, processing, and degradation. Metabolic labeling with 4-thiouridine (4sU) has emerged as a powerful and minimally invasive technique to overcome this limitation, enabling the temporal resolution of RNA metabolism.[1][2][3][4][5] This in-depth technical guide provides a comprehensive overview of the core concepts, experimental protocols, and data analysis considerations for using 4sU to study transcriptome dynamics.
Core Concepts of 4sU Labeling
This compound is a non-toxic analog of uridine that is readily taken up by cells and incorporated into newly transcribed RNA in place of uridine.[2][4] The key to its utility lies in the thiol group at the 4th position of the pyrimidine ring, which provides a unique chemical handle for the specific purification or modification of newly synthesized RNA.[4][6]
There are two primary strategies for leveraging 4sU-labeled RNA to study transcriptome dynamics:
-
Biochemical Purification: This classic approach involves the biotinylation of the thiol group in 4sU-containing RNA, followed by affinity purification using streptavidin-coated beads.[2][4][6] This allows for the separation of newly transcribed (labeled) RNA from the pre-existing (unlabeled) RNA pool.
-
Nucleotide Recoding (Chemical Conversion): More recent methods, such as SLAM-seq and TimeLapse-seq, employ chemical treatment to convert the 4sU into a cytidine analog.[7][8][9][10] During reverse transcription, this modified base is read as a cytosine instead of a thymine, introducing specific T-to-C mutations in the resulting cDNA. These mutations serve as a digital signature of newly synthesized RNA, which can be identified through high-throughput sequencing without the need for biochemical enrichment.[8][10][11][12]
Experimental Design and Considerations
The design of a 4sU labeling experiment is critical and depends on the specific biological question being addressed. Key parameters to consider include the concentration of 4sU and the duration of the labeling period.[2][4][6]
Quantitative Data for Experimental Design
The following tables summarize recommended starting concentrations and labeling times for various applications. It is important to note that these parameters should be optimized for each cell type and experimental condition to balance labeling efficiency with potential cytotoxicity.[2][4]
Table 1: Recommended 4sU Concentrations for Different Labeling Durations
| Labeling Duration | Recommended 4sU Concentration (µM) |
| 15 - 30 minutes | 500 - 1000 |
| 60 minutes | 200 - 500 |
| 120 minutes | 100 - 200 |
Source: Adapted from various protocols, including[4]
Table 2: Typical 4sU Labeling Parameters for Specific Applications
| Application | Typical Labeling Time | Typical 4sU Concentration (µM) | Notes |
| RNA Synthesis Rate (Pulse Labeling) | 5 - 15 minutes | 500 - 1000 | Short pulses capture immediate transcriptional responses. |
| RNA Decay Rate (Pulse-Chase) | 1 - 4 hours (pulse) | 100 - 500 | After the pulse, cells are washed and chased with media containing a high concentration of unlabeled uridine.[13][14] |
| SLAM-seq/TimeLapse-seq | Varies (minutes to hours) | 100 - 1000 | The duration depends on the half-lives of the RNAs of interest. |
Experimental Workflows and Protocols
This section provides detailed methodologies for key 4sU-based experiments.
General Workflow for 4sU-Based Transcriptome Analysis
The following diagram illustrates the general workflow for studying transcriptome dynamics using 4sU, highlighting the two main downstream analysis paths: biochemical purification and nucleotide recoding.
Protocol 1: Pulse Labeling of Nascent RNA with 4sU
This protocol describes the basic steps for labeling newly transcribed RNA in cultured cells.
-
Cell Culture: Plate cells to reach 70-80% confluency at the time of labeling.[2]
-
Prepare 4sU Solution: Prepare a stock solution of 4sU (e.g., 100 mM in DMSO or water) and store at -20°C. Thaw just before use and protect from light.[2]
-
Labeling: Add 4sU to the cell culture medium to the desired final concentration (see Table 1). Gently swirl the plate to mix.
-
Incubation: Incubate the cells for the desired labeling time (e.g., 5-120 minutes) under standard cell culture conditions.[6]
-
Harvesting: After incubation, aspirate the medium and immediately lyse the cells in TRIzol reagent to quench the labeling and stabilize the RNA.[2][4]
-
RNA Isolation: Proceed with total RNA isolation according to the TRIzol manufacturer's protocol.
Protocol 2: Biochemical Purification of 4sU-Labeled RNA
This protocol outlines the steps for isolating newly transcribed RNA after 4sU labeling.
-
Biotinylation of 4sU-RNA:
-
Streptavidin Affinity Purification:
-
Resuspend streptavidin-coated magnetic beads in a high-salt wash buffer.
-
Add the biotinylated RNA to the beads and incubate for 30 minutes at room temperature with rotation to allow binding.
-
Wash the beads several times with a high-salt wash buffer to remove unlabeled RNA.
-
-
Elution of Labeled RNA:
-
RNA Cleanup: Purify the eluted RNA using a standard RNA cleanup kit to remove the reducing agent and prepare for downstream applications.
Protocol 3: Nucleotide Recoding for SLAM-seq and TimeLapse-seq
This protocol provides a general overview of the chemical conversion step for nucleotide recoding methods. Specific reagents and conditions may vary between different kits and published protocols.
-
4sU Labeling and RNA Isolation: Follow Protocol 1 to label and isolate total RNA.
-
Chemical Conversion:
-
SLAM-seq: Treat the total RNA with iodoacetamide (IAA) to alkylate the thiol group of the 4sU.[8][11] This modification leads to the misincorporation of guanine instead of adenine during reverse transcription, resulting in a T-to-C mutation in the sequencing data.[8]
-
TimeLapse-seq: This method uses oxidative-nucleophilic-aromatic substitution to convert 4sU into a cytidine analog, which also results in a T-to-C mutation upon sequencing.[7][9][10]
-
-
RNA Cleanup: Purify the RNA to remove any residual chemicals from the conversion reaction.
-
Downstream Analysis: The total RNA population (containing both pre-existing and newly synthesized, now mutated, RNA) can then be used for library preparation and sequencing.
Data Analysis
The analysis of data from 4sU-based experiments depends on the chosen workflow.
-
Biochemical Purification: The relative abundance of transcripts in the labeled and unlabeled fractions can be used to calculate RNA synthesis and decay rates.
-
Nucleotide Recoding: Bioinformatic pipelines are used to identify reads containing T-to-C mutations. The frequency of these mutations for each transcript provides a quantitative measure of its synthesis rate.
Logical Workflow for Data Analysis
The following diagram illustrates the logical flow of data analysis for both biochemical purification and nucleotide recoding approaches.
Applications in Research and Drug Development
The ability to measure transcriptome dynamics has significant implications for both basic research and drug development.
-
Mechanism of Action Studies: Elucidate how drugs affect gene expression by measuring their impact on RNA synthesis and stability.
-
Target Identification and Validation: Identify novel regulatory pathways that are altered in disease states.
-
Biomarker Discovery: Discover dynamic RNA-based biomarkers that are more sensitive indicators of disease activity or drug response than steady-state RNA levels.
-
Toxicology Studies: Assess the off-target effects of compounds on global RNA metabolism.
Conclusion
Metabolic labeling with this compound provides a powerful and versatile toolkit for investigating the dynamics of the transcriptome. By enabling the distinction between newly synthesized and pre-existing RNA, these methods offer a deeper understanding of gene regulation than can be achieved with conventional RNA-seq. The choice between biochemical purification and nucleotide recoding methods will depend on the specific experimental goals, available resources, and bioinformatic capabilities. As these techniques continue to evolve, they will undoubtedly play an increasingly important role in advancing our knowledge of biology and in the development of new therapeutics.
References
- 1. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 7. TimeLapse-seq: Adding a temporal dimension to RNA sequencing through nucleoside recoding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lubio.ch [lubio.ch]
- 9. TimeLapse chemistry – Simon Lab [simonlab.yale.edu]
- 10. TimeLapse-seq: adding a temporal dimension to RNA sequencing through nucleoside recoding | Springer Nature Experiments [experiments.springernature.com]
- 11. Global SLAM-seq for accurate mRNA decay determination and identification of NMD targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq) [protocols.io]
- 13. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 4-Thiouridine (4sU) Labeling of Newly Transcribed RNA in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of gene expression dynamics is fundamental to understanding cellular processes in both healthy and diseased states. Traditional RNA sequencing methods provide a static snapshot of total cellular RNA, which often masks the intricate kinetics of RNA synthesis, processing, and degradation.[1] Metabolic labeling with 4-thiouridine (4sU) offers a powerful technique to isolate and analyze newly transcribed (nascent) RNA, providing a high-resolution view of the cellular transcriptome in real-time.[1][2]
4sU is a non-toxic analog of uridine that is readily taken up by mammalian cells and incorporated into RNA by RNA polymerases during transcription.[2][3] This allows for the specific tagging and subsequent purification of RNA molecules synthesized within a defined time window. The isolated nascent RNA is suitable for a variety of downstream applications, including quantitative real-time PCR (qRT-PCR), microarrays, and next-generation sequencing (termed 4sU-seq, SLAM-seq, or TT-seq), enabling precise measurements of transcription rates, RNA processing kinetics, and mRNA stability.[2][4][5] This methodology has low cytotoxicity and minimally interferes with cell growth and gene expression when optimized.[3][6]
Principle of the Method
The 4sU labeling workflow is a multi-step process that begins with the introduction of 4sU into the cell culture medium.[3]
-
Uptake and Incorporation: Cells rapidly take up 4sU, which is then endogenously phosphorylated to 4sU-triphosphate (s4UTP).[1][3] This activated form is used as a substrate by RNA polymerases and incorporated into elongating RNA chains in place of uridine.[1]
-
RNA Isolation: After the desired labeling period, the reaction is quenched by lysing the cells, typically with a TRIzol-based reagent, and total RNA is extracted.[1][2]
-
Thiol-Specific Biotinylation: The key to isolating the labeled RNA lies in the thiol group of the incorporated 4sU. This group is specifically and covalently tagged with a biotin derivative, such as Biotin-HPDP, which forms a disulfide bond.[1][3]
-
Affinity Purification: The biotinylated nascent RNA is then selectively captured from the total RNA pool using streptavidin-coated magnetic beads.[1][2] The strong interaction between biotin and streptavidin allows for stringent washing steps to remove unlabeled, pre-existing RNA.[2]
-
Elution: Finally, the purified nascent RNA is eluted from the beads by cleaving the disulfide bond with a reducing agent like dithiothreitol (DTT).[7] The resulting RNA is highly enriched for transcripts synthesized during the 4sU pulse.
Workflow and Metabolic Pathway Diagrams
The following diagrams illustrate the experimental workflow and the metabolic incorporation of 4sU.
References
- 1. escholarship.org [escholarship.org]
- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jove.com [jove.com]
- 4. TT-seq | Nascent Transcriptomics Core [ntc.hms.harvard.edu]
- 5. Real-time Analysis of Transcription Factor Binding, Transcription, Translation, and Turnover to Display Global Events During Cellular Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 4sU-Seq for Measuring RNA Transcription Rates
Introduction
4-thiouridine sequencing (4sU-seq) is a powerful method for measuring the dynamics of RNA transcription and decay. The technique relies on the metabolic labeling of newly transcribed RNA with a uridine analog, this compound (4sU).[1][2][3] When 4sU is added to cell culture medium, it is taken up by cells, converted to 4sU-triphosphate, and incorporated into nascent RNA transcripts in place of uridine.[4] These 4sU-labeled transcripts can then be distinguished from pre-existing RNA.
The key to isolating the newly transcribed RNA lies in the thiol group of the incorporated 4sU. This thiol group allows for specific biotinylation, creating a tag that can be used for affinity purification with streptavidin-coated magnetic beads.[1][3][4] Once isolated, the nascent RNA population can be sequenced (RNA-seq) to provide a high-resolution snapshot of transcriptional activity at a specific point in time.[5] This approach overcomes the limitations of traditional RNA-seq, which only measures steady-state RNA levels, by decoupling the processes of RNA synthesis and degradation.[1][3][6]
Experimental and Computational Workflow
The overall workflow for a 4sU-seq experiment involves several key stages, from cell culture to data analysis. The process begins with the introduction of 4sU to the cells, followed by RNA extraction, selective biotinylation of the labeled RNA, purification, and finally, sequencing and computational analysis to determine transcription rates.
Quantitative Data Summary
Successful 4sU-seq experiments depend on careful optimization of labeling conditions and sufficient starting material.
Table 1: Recommended 4sU Concentrations and Labeling Times
The optimal concentration and duration of 4sU labeling depend on the cell type and the specific research question. Shorter pulses are used to capture immediate transcriptional responses, while longer labeling times can be used for RNA decay studies.[1][3] It is crucial to optimize these conditions to balance efficient labeling with minimal cytotoxicity.[1][7]
| Duration of Labeling (min) | Recommended 4sU Concentration (µM) | Primary Application |
| 5 - 15 | 500 - 1000 | Measuring rapid transcription changes, RNA processing kinetics[5] |
| 30 - 60 | 200 - 500 | Standard transcription rate measurement[4][8] |
| > 120 | 100 - 200 | RNA stability and decay rate studies[1][3] |
Table 2: Typical Total RNA Yield from Various Cell Lines
The amount of starting material is critical for a successful experiment. A minimum of 50-100 µg of high-quality total RNA is recommended.[9][10]
| Cell Line | Approx. Cell Number for ~100 µg RNA |
| HEK293T | ~12 million |
| K562 | ~20 million |
| mESC | ~10 million |
| BMDM | ~85 million |
Note: These values are estimates; yields should be determined empirically for the specific cell type and conditions used.[9]
Detailed Experimental Protocols
Ensure all solutions are prepared with nuclease-free water and that proper RNase-free techniques are used throughout the protocol.
Protocol 1: Metabolic Labeling of Cells with this compound (4sU)
-
Cell Seeding: Plate cells to reach 70-80% confluency at the time of labeling.[1][3] Cell density can affect the rate of label incorporation, so it should be kept consistent across samples.[9]
-
Prepare 4sU Medium: Prepare a stock solution of 4sU (e.g., 500 mM in nuclease-free water or PBS) and store it in single-use aliquots at -20°C, protected from light.[9][11] Just before use, dilute the 4sU stock into pre-warmed culture medium to the desired final concentration (see Table 1).
-
Labeling: Aspirate the old medium from the cells and quickly add the 4sU-containing medium.[1][3]
-
Incubation: Incubate the cells for the desired period under standard growth conditions.[12] Avoid exposing cells to bright light after adding 4sU, as it is photoactivatable and can cause crosslinking at a wavelength of 365 nm.[4][11]
-
Harvesting: To end the labeling, aspirate the 4sU medium and immediately lyse the cells by adding TRIzol reagent directly to the plate (e.g., 3 mL for a 10 cm dish).[1] Pipette the lysate to homogenize and transfer it to a conical tube. Samples can be processed immediately or stored at -80°C.[1]
Protocol 2: Total RNA Extraction
-
Isolate total RNA from the TRIzol lysate according to the manufacturer's protocol.
-
Perform a final wash of the RNA pellet with 75-80% ethanol to remove impurities.
-
Resuspend the air-dried RNA pellet in nuclease-free water.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer. High-quality RNA (RIN > 8) is essential for downstream applications.
Protocol 3: Thiol-Specific Biotinylation of 4sU-labeled RNA
This step attaches a biotin molecule to the sulfur atom of the incorporated 4sU, allowing for subsequent purification. EZ-Link Biotin-HPDP is a commonly used reagent.[1]
-
Reaction Setup: In a 1.5 mL tube, combine 60-100 µg of total RNA with the biotinylation reagents. A typical reaction may contain:
-
Incubation: Incubate the reaction for at least 1.5 hours at room temperature with rotation, protected from light.[1]
-
Removal of Unbound Biotin: Unbound Biotin-HPDP is not water-soluble and can be removed by phase separation.[4]
-
RNA Precipitation: Precipitate the biotinylated RNA.
Protocol 4: Purification of Biotinylated RNA
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads (e.g., µMACS Streptavidin Kit) and wash them according to the manufacturer's instructions, typically with a high-salt wash buffer.[1][11]
-
RNA Denaturation: Heat the biotinylated RNA sample to 65°C for 10 minutes and immediately place it on ice for 5 minutes to denature secondary structures.[1]
-
Binding: Add the denatured RNA to the washed streptavidin beads and incubate at room temperature with rotation to allow the biotinylated RNA to bind to the beads.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant (this is the unlabeled, pre-existing RNA fraction). Wash the beads multiple times with pre-warmed wash buffer to remove non-specifically bound RNA. Stringent washing is possible due to the strong biotin-streptavidin interaction.[1][3]
-
Elution: Elute the bound, newly transcribed RNA from the beads by adding a buffer containing a reducing agent, such as 100 mM DTT, which cleaves the disulfide bond in the Biotin-HPDP linker.[11] Incubate to release the RNA.
-
Final Cleanup: Collect the eluate and purify the RNA using a column-based kit (e.g., RNeasy MinElute Cleanup Kit) or ethanol precipitation. This fraction contains the purified, newly transcribed RNA.
Protocol 5: Library Preparation and Sequencing
-
Quantify the purified nascent RNA. Yields will be low, often representing 1-5% of the initial total RNA.[5][8]
-
Prepare sequencing libraries from the purified nascent RNA fraction using a protocol suitable for low-input RNA (e.g., SMARTer Stranded Total RNA-Seq Kit).
-
Sequence the libraries on a high-throughput sequencing platform.
Data Analysis and Interpretation
The goal of the computational analysis is to use the sequencing data from the newly transcribed RNA fraction (and often the total RNA fraction) to calculate gene-specific transcription rates.
-
Quality Control and Alignment: Raw sequencing reads are assessed for quality, trimmed to remove adapters, and aligned to a reference genome.
-
Quantification: The number of reads mapping to each gene is counted for the newly transcribed RNA sample. If total RNA was also sequenced, it is quantified similarly.
-
Normalization: Read counts are normalized to account for differences in sequencing depth and gene length (e.g., RPKM or TPM).
-
Kinetic Modeling: The normalized expression values of newly transcribed RNA are used to calculate transcription rates. This often involves mathematical modeling that assumes a steady state or uses time-course data.[13] Software packages like pulseTD are designed for analyzing time-course 4sU-seq data to determine the rates of transcription, processing, and degradation.[13] The fundamental principle is that for a short labeling pulse, the amount of labeled RNA for a given gene is directly proportional to its transcription rate.
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of newly transcribed RNA for high resolution gene expression profiling of RNA synthesis, processing and decay in cell culture. | Semantic Scholar [semanticscholar.org]
- 3. escholarship.org [escholarship.org]
- 4. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. ntc.hms.harvard.edu [ntc.hms.harvard.edu]
- 10. TT-seq | Nascent Transcriptomics Core [ntc.hms.harvard.edu]
- 11. Transient transcriptome sequencing: experimental protocol to monitor genome-wide RNA synthesis including en... [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. pulseTD: RNA life cycle dynamics analysis based on pulse model of 4sU-seq time course sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Thiouridine (4sU) in Pulse-Chase Experiments for RNA Stability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of messenger RNA (mRNA) is a critical determinant of gene expression, influencing the abundance of transcripts available for translation into proteins. Dysregulation of RNA decay pathways is implicated in numerous diseases, making the measurement of RNA stability a key area of research in both basic science and drug development. Metabolic labeling with nucleoside analogs, such as 4-thiouridine (4sU), offers a powerful and minimally invasive method to study RNA dynamics.[1][2][3] This approach allows for the temporal separation of newly transcribed RNA from the pre-existing RNA pool, enabling the determination of transcript-specific half-lives on a global scale.[3][4]
This compound is a non-toxic analog of uridine that is readily taken up by cells and incorporated into newly synthesized RNA during transcription.[1][5] The key feature of 4sU is the substitution of the oxygen atom at the C4 position with a sulfur atom. This sulfur atom provides a unique chemical handle for the specific biotinylation and subsequent affinity purification of the labeled RNA molecules.[1][6][7] By performing a "pulse" with 4sU followed by a "chase" with a high concentration of unlabeled uridine, researchers can track the decay of the labeled RNA population over time.[8][9] This methodology, coupled with high-throughput sequencing (a technique often referred to as SLAMseq), provides a comprehensive view of the cellular RNA decay landscape.[2][10][11]
Principle of the 4sU Pulse-Chase Experiment
The 4sU pulse-chase experiment is designed to measure the degradation rate of RNA molecules. The workflow can be broken down into several key steps:
-
Pulse: Cells are incubated with 4sU for a defined period. During this "pulse," newly transcribed RNA incorporates 4sU instead of uridine. The duration of the pulse is critical and should be optimized based on the expected half-lives of the RNAs of interest.[1][6]
-
Chase: The 4sU-containing medium is replaced with medium containing a high concentration of standard uridine. This "chase" prevents further incorporation of 4sU into new transcripts.
-
Time-Course Collection: Samples are collected at various time points after the chase begins.
-
RNA Isolation and Biotinylation: Total RNA is extracted from the collected samples. The thiol group on the incorporated 4sU is then specifically biotinylated using reagents like HPDP-Biotin or MTSEA-biotin-XX.[6][7][12]
-
Enrichment of Labeled RNA: The biotinylated RNA is captured using streptavidin-coated magnetic beads, separating the newly transcribed (4sU-labeled) RNA from the pre-existing (unlabeled) RNA.[1][6]
-
Quantification: The amount of the labeled RNA of interest remaining at each time point is quantified using methods such as RT-qPCR or next-generation sequencing.
-
Half-Life Calculation: The decay rate and, consequently, the half-life of the RNA are calculated by fitting the quantitative data to an exponential decay model.
Data Presentation
Recommended this compound (4sU) Concentrations for Labeling
The optimal concentration of 4sU and the labeling duration are critical parameters that need to be empirically determined for each cell type to ensure efficient labeling without inducing cellular toxicity or altering RNA metabolism.[5][6] The following table provides general guidelines based on published protocols.[1]
| Labeling Duration | Recommended 4sU Concentration (µM) |
| 15–30 minutes | 500–1000 |
| 60 minutes | 200–500 |
| 120 minutes | 100–200 |
| >12 hours | <100 |
Note: High concentrations of 4sU (>50µM) and extended exposure can lead to inhibition of rRNA synthesis and processing.[5] It is crucial to perform pilot experiments to determine the optimal conditions for your specific experimental system.
Experimental Protocols
Protocol 1: 4sU Pulse-Chase Labeling of Mammalian Cells
This protocol outlines the steps for labeling cultured mammalian cells with 4sU and chasing with unlabeled uridine.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (4sU) stock solution (e.g., 50 mM in sterile RNase-free water)[6]
-
Uridine stock solution (e.g., 100 mM in sterile RNase-free water)
-
Phosphate-buffered saline (PBS), sterile
-
TRIzol reagent or other lysis buffer for RNA extraction
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of labeling.[1][6]
-
Pulse with 4sU:
-
Prepare complete culture medium containing the desired final concentration of 4sU (refer to the table above).
-
Aspirate the existing medium from the cells and replace it with the 4sU-containing medium.
-
Incubate the cells for the desired pulse duration (e.g., 2-4 hours) under standard cell culture conditions.
-
-
Chase with Uridine:
-
Prepare complete culture medium containing a high concentration of unlabeled uridine (e.g., 10 mM).
-
At the end of the pulse period, aspirate the 4sU-containing medium.
-
Wash the cells once with pre-warmed sterile PBS to remove any residual 4sU.
-
Add the uridine-containing chase medium to the cells. This is your t = 0 time point.
-
-
Time-Course Sample Collection:
-
Harvest cells at various time points after initiating the chase (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
To harvest, aspirate the medium, wash once with cold PBS, and then lyse the cells directly on the plate by adding TRIzol reagent (e.g., 1 mL for a 10 cm dish).[1][6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Proceed immediately to RNA extraction or store the lysate at -80°C.
-
Protocol 2: Total RNA Extraction
Standard RNA extraction protocols using TRIzol or column-based kits are suitable. Ensure all steps are performed under RNase-free conditions.
Protocol 3: Biotinylation of 4sU-labeled RNA
This protocol describes the chemical reaction to attach a biotin molecule to the sulfur atom of the incorporated 4sU.
Materials:
-
Total RNA (20-100 µg)[12]
-
Dimethylformamide (DMF)
-
10x Biotinylation Buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
RNase-free water
-
Chloroform/isoamyl alcohol (24:1)[12]
-
Isopropanol
-
75% Ethanol
Procedure:
-
Dissolve Biotin-HPDP to 1 mg/mL in DMF.[13]
-
In an RNase-free microcentrifuge tube, combine the following in order:
-
Incubate the reaction for 1.5 to 2 hours at room temperature with rotation, protected from light.[6]
-
To remove unreacted biotin, perform a chloroform/isoamyl alcohol extraction.[12]
-
Precipitate the RNA by adding an equal volume of isopropanol and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C to pellet the RNA.
-
Wash the RNA pellet with 75% ethanol and air-dry briefly.
-
Resuspend the biotinylated RNA in RNase-free water.
Protocol 4: Enrichment of Biotinylated RNA
This protocol uses streptavidin-coated magnetic beads to capture the biotinylated RNA.
Materials:
-
Biotinylated total RNA
-
Streptavidin-coated magnetic beads
-
Washing Buffer (e.g., high salt buffer to reduce non-specific binding)
-
Elution Buffer (e.g., containing DTT to cleave the disulfide bond of Biotin-HPDP)
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads and wash them according to the manufacturer's instructions.
-
RNA Binding:
-
Washing:
-
Place the tube on a magnetic stand to capture the beads.
-
Remove the supernatant (this contains the unlabeled, pre-existing RNA).
-
Wash the beads several times with Wash Buffer to remove non-specifically bound RNA.
-
-
Elution:
-
Resuspend the beads in Elution Buffer.
-
Incubate to release the biotinylated RNA from the beads.
-
Place the tube on the magnetic stand and collect the supernatant, which contains the enriched 4sU-labeled RNA.
-
-
RNA Cleanup: Purify the eluted RNA using a standard RNA cleanup protocol (e.g., ethanol precipitation) to prepare it for downstream applications like RT-qPCR or library preparation for sequencing.
Visualizations
References
- 1. escholarship.org [escholarship.org]
- 2. Determining mRNA Stability by Metabolic RNA Labeling and Chemical Nucleoside Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome-wide technology for determining RNA stability in mammalian cells: Historical perspective and recent advantages based on modified nucleotide labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of this compound labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 6. Isolation of Newly Transcribed RNA Using the Metabolic Label this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uncovering the Stability of Mature miRNAs by 4-Thio-Uridine Metabolic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determining mRNA Stability by Metabolic RNA Labeling and Chemical Nucleoside Conversion | Springer Nature Experiments [experiments.springernature.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
Application Notes and Protocols for PAR-CLIP Using 4-Thiouridine to Identify RNA-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) is a powerful biochemical method used to identify the binding sites of RNA-binding proteins (RBPs) on a transcriptome-wide scale.[1][2] This technique relies on the incorporation of a photoreactive ribonucleoside analog, 4-thiouridine (4-SU), into nascent RNA transcripts within living cells.[1][3][4] Upon irradiation with long-wavelength UV light (365 nm), the 4-SU molecules that are in close proximity to an interacting RBP form a covalent crosslink.[1][3] This robust crosslinking allows for the stringent purification of the RBP-RNA complexes. A key feature of PAR-CLIP is the introduction of a characteristic thymidine-to-cytidine (T-to-C) transition at the site of crosslinking during reverse transcription, which enables the precise identification of binding sites with nucleotide resolution.[4][5][6] This methodology provides a high-resolution map of RNA-protein interactions, offering critical insights into post-transcriptional gene regulation.[1][3]
Principle of the Method
The PAR-CLIP method involves several key steps:
-
Metabolic Labeling: Cultured cells are incubated with this compound (4-SU), which is incorporated into newly synthesized RNA molecules.
-
In Vivo UV Crosslinking: The cells are irradiated with 365 nm UV light to induce covalent crosslinks between the 4-SU-containing RNA and interacting RBPs.
-
Immunoprecipitation: The RBP of interest, along with its crosslinked RNA targets, is specifically immunoprecipitated using an antibody against the RBP.
-
RNA Fragmentation and Processing: The RNA is partially digested, and the RBP-RNA complexes are further purified. The RNA is then radioactively labeled for visualization.
-
RNA Library Preparation: The purified RNA fragments are ligated to adapters, reverse transcribed into cDNA, and amplified to generate a sequencing library.
-
High-Throughput Sequencing: The cDNA library is sequenced using next-generation sequencing platforms.
-
Bioinformatic Analysis: The sequencing reads are aligned to a reference genome, and the characteristic T-to-C mutations are used to identify the precise RBP binding sites.
Experimental Workflow
Caption: A schematic overview of the PAR-CLIP experimental workflow.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for performing PAR-CLIP.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound (4-SU) | Sigma-Aldrich | T4509 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25300054 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| NP40 Lysis Buffer | See recipe below | - |
| High-Salt Wash Buffer | See recipe below | - |
| RNase T1 | Thermo Fisher Scientific | EN0541 |
| Protein G Magnetic Beads | Thermo Fisher Scientific | 10004D |
| T4 Polynucleotide Kinase (PNK) | New England Biolabs | M0201S |
| [γ-³²P]ATP | PerkinElmer | BLU002Z |
| Proteinase K | New England Biolabs | P8107S |
| TRIzol Reagent | Thermo Fisher Scientific | 15596026 |
| Small RNA Library Prep Kit | Illumina | - |
Buffer Recipes:
-
1 M this compound (4-SU) Stock: Dissolve 250 mg of this compound in 960.5 µl of DMSO.[3]
-
NP40 Lysis Buffer: 50 mM HEPES-KOH (pH 7.5), 150 mM KCl, 2 mM EDTA, 1 mM NaF, 0.5% (v/v) NP40, 0.5 mM DTT, and complete EDTA-free protease inhibitor cocktail.[5]
-
High-Salt Wash Buffer: 50 mM HEPES-KOH (pH 7.5), 500 mM KCl, 0.05% (v/v) NP40, 0.5 mM DTT, and complete EDTA-free protease inhibitor cocktail.[5]
-
Phosphatase Wash Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 M NaCl.
-
PNK Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT.
Step 1: Cell Culture and 4-SU Labeling
-
Culture cells in appropriate growth medium to approximately 80% confluency. For a typical experiment, 10-20 plates (15 cm) yielding 100-200 x 10⁶ cells are recommended.[5]
-
Sixteen hours prior to crosslinking, add 4-SU to the cell culture medium to a final concentration of 100 µM.[4][5]
-
Incubate the cells under normal growth conditions.
Step 2: UV Crosslinking and Cell Lysis
-
Aspirate the medium, wash the cells once with ice-cold PBS.
-
Place the plates on ice and irradiate with 365 nm UV light at an energy dose of 0.15 J/cm².
-
Scrape the cells in ice-cold PBS and pellet them by centrifugation at 1,500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 3 volumes of NP40 lysis buffer and incubate on ice for 10 minutes.[4]
-
Clear the lysate by centrifugation at 13,000 x g for 15 minutes at 4°C.[4]
Step 3: Immunoprecipitation
-
Add RNase T1 to the cleared lysate to a final concentration of 1 U/µl and incubate for 15 minutes at 22°C.[4]
-
Prepare Protein G magnetic beads by washing them twice with PBS.
-
Incubate the beads with the specific antibody against the RBP of interest for 40 minutes at room temperature.[6]
-
Wash the antibody-coupled beads twice with PBS.
-
Add the antibody-coupled beads to the RNase-treated lysate and incubate for 2 hours at 4°C with rotation.
-
Wash the beads three times with high-salt wash buffer.
Step 4: RNA Radiolabeling and Protein Gel Electrophoresis
-
Wash the beads twice with phosphatase wash buffer.
-
Resuspend the beads in PNK buffer and add [γ-³²P]ATP to a final concentration of 0.5 µCi/µl and T4 PNK to 1 U/µl.[4]
-
Incubate for 30 minutes at 37°C.[4]
-
Wash the beads five times with PNK buffer without DTT.[4]
-
Resuspend the beads in SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
Separate the RBP-RNA complexes on a 4-12% NuPAGE gel.
-
Transfer the proteins to a nitrocellulose membrane and expose to a phosphor screen to visualize the radiolabeled RBP-RNA complexes.
-
Excise the membrane region corresponding to the size of the RBP-RNA complex.
Step 5: RNA Isolation and Library Preparation
-
Incubate the excised membrane piece with Proteinase K buffer (100 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM EDTA, and 2 mg/ml Proteinase K) for 20 minutes at 37°C.
-
Isolate the RNA using TRIzol reagent according to the manufacturer's protocol.
-
Ligate 3' and 5' adapters to the purified RNA fragments.
-
Reverse transcribe the RNA into cDNA.
-
Amplify the cDNA by PCR.
-
Purify the PCR products and submit for high-throughput sequencing.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Cell Culture | ||
| Starting cell number | 100-400 x 10⁶ cells | Typically from 10-40 (15 cm) plates.[4] |
| Cell confluency | ~80% | Ensures active transcription for 4-SU incorporation.[4][5] |
| 4-SU Labeling | ||
| 4-SU concentration | 100 µM | Can be optimized depending on the cell type.[4][5] |
| Labeling duration | 14-16 hours | Allows for sufficient incorporation into nascent transcripts.[4][5] |
| UV Crosslinking | ||
| Wavelength | 365 nm | Specific for activating this compound.[1] |
| Energy dose | 0.15 - 0.4 J/cm² | |
| Immunoprecipitation | ||
| Antibody amount | >0.25 mg per ml of original bead volume | Should be optimized for each antibody.[6] |
| RNA Fragmentation | ||
| RNase T1 concentration | 1 U/µl | The extent of digestion is critical and may need optimization.[4] |
| Radiolabeling | ||
| [γ-³²P]ATP | 0.5 µCi/µl | For visualization of RNA-protein complexes.[4] |
Data Analysis Workflow
The bioinformatic analysis of PAR-CLIP data is crucial for identifying bona fide RBP binding sites.
Caption: A flowchart of the bioinformatics pipeline for PAR-CLIP data analysis.
Key Steps in Data Analysis:
-
Preprocessing: Raw sequencing reads are first processed to remove adapter sequences and filter out low-quality reads.
-
Alignment: The processed reads are then aligned to a reference genome or transcriptome.
-
PCR Duplicate Removal: Reads that are identical are collapsed to remove biases introduced during PCR amplification.
-
Peak Calling: Aligned reads are grouped into clusters, and statistical methods are used to identify significant peaks that represent RBP binding sites. The presence of T-to-C mutations within these peaks provides strong evidence for direct RBP-RNA interaction.
-
Motif Analysis: The identified binding sites can be analyzed to discover sequence or structural motifs that are recognized by the RBP.
-
Annotation: Binding sites are annotated with respect to genomic features (e.g., exons, introns, UTRs) to understand the functional context of the RBP-RNA interactions.
Troubleshooting and Considerations
-
Low 4-SU Incorporation: The rate of 4-SU incorporation can vary between cell types. It is recommended to optimize the 4-SU concentration and incubation time for each cell line.[1]
-
Inefficient Crosslinking: Ensure the UV light source is properly calibrated and that the cells are kept on ice during irradiation to minimize cellular stress.
-
Low Immunoprecipitation Efficiency: The quality of the antibody is critical for a successful PAR-CLIP experiment. Validate the antibody's ability to immunoprecipitate the target RBP before starting the experiment.
-
High Background: Stringent washing conditions during the immunoprecipitation step are essential to reduce non-specific binding.
-
T-to-C Mutation Rate: The frequency of T-to-C transitions is a key indicator of successful crosslinking. A low mutation rate may indicate a high proportion of non-crosslinked background RNA.
Conclusion
The PAR-CLIP technique provides a powerful and high-resolution method for mapping RNA-protein interactions across the transcriptome. The incorporation of this compound and the subsequent identification of characteristic T-to-C mutations allow for the precise and confident identification of RBP binding sites. While the protocol is technically demanding, careful optimization and execution can yield invaluable insights into the complex networks of post-transcriptional gene regulation, which are of significant interest to researchers in basic science and drug development.
References
- 1. Optimization of PAR-CLIP for transcriptome-wide identification of binding sites of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pipeline for PAR-CLIP Data Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a Step-By-Step Protocol to the Transcriptome-Wide Identification of Binding Sites of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAR-CliP - A Method to Identify Transcriptome-wide the Binding Sites of RNA Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SLAM-seq using 4-Thiouridine in Metabolic RNA Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol (SH)-linked alkylation for the metabolic sequencing of RNA (SLAM-seq) is a powerful technique for analyzing newly synthesized (nascent) RNA transcripts within a total RNA population.[1][2][3] By metabolically labeling RNA with 4-thiouridine (s4U), a non-toxic uridine analog, researchers can distinguish newly transcribed RNA from pre-existing RNA.[4][5] This method provides a dynamic view of gene expression, enabling the study of RNA synthesis, processing, and degradation rates.[2][6][7] SLAM-seq is particularly valuable for understanding the immediate transcriptional responses to stimuli such as drug treatments, making it a crucial tool in drug discovery and development for target identification and validation.[8][9][10][11]
The core principle of SLAM-seq involves the incorporation of s4U into nascent RNA transcripts during cell culture.[4][7] Following RNA isolation, the thiol group of the incorporated s4U is specifically alkylated with iodoacetamide (IAA).[4][7] This chemical modification causes the reverse transcriptase to misincorporate a guanine (G) instead of an adenine (A) opposite the alkylated s4U during cDNA synthesis.[4][12] Consequently, this results in a thymine (T) to cytosine (C) conversion in the final sequencing reads, allowing for the bioinformatic identification and quantification of newly synthesized transcripts.[4][12]
Key Applications
-
Determination of RNA synthesis and degradation rates: SLAM-seq allows for the precise measurement of the kinetics of individual transcripts.[7][13]
-
Analysis of primary and secondary drug responses: By examining early time points after drug administration, direct transcriptional targets can be distinguished from downstream, secondary effects.[8][9][10]
-
Dissecting signaling pathways: The method helps in understanding the transcriptional dynamics underlying various cellular processes and signaling cascades.[8][10]
-
Identification of gene-regulatory functions: SLAM-seq has been instrumental in defining the direct gene-regulatory functions of key cellular players like the BRD4-MYC axis.[9][14]
Data Presentation
Table 1: Recommended Starting Concentrations of this compound (s4U)
Optimizing the concentration of s4U is a critical first step to ensure efficient labeling without inducing cytotoxicity.[15] The optimal concentration can vary significantly between different cell types.
| Cell Line | Recommended s4U Concentration (µM) | Labeling Time | Reference |
| Mouse Embryonic Stem Cells (mESCs) | 100 | 24 hours | [1] |
| U20S | 100 - 800 | 1 hour | [16] |
| HCT116 | 100 - 800 | 1 hour | [16] |
| HFF-Tert | 100 - 800 | 1 hour | [16] |
| HeLa | Not specified, requires optimization | 120 minutes (anabolic kinetics) | [7] |
| HEK293 | Not specified, requires optimization | 0, 15, 30, 60 minutes | [17] |
Note: It is highly recommended to perform a dose-response curve to determine the optimal, non-toxic s4U concentration for your specific cell line of interest.[15]
Table 2: Typical T>C Conversion Rates in SLAM-seq Experiments
The efficiency of the T>C conversion is a key indicator of successful s4U incorporation and alkylation.
| Cell Type | s4U Concentration (µM) | Labeling Duration | Median T>C Conversion Rate in 3' UTRs | Reference |
| mESCs | 100 | 24 hours | ~2.5% | [1] |
| U20S | 100 | 1 hour | ~1.5% | [16] |
| HCT116 | 100 | 1 hour | ~1.0% | [16] |
| HFF-Tert | 100 | 1 hour | ~0.8% | [16] |
Note: The conversion rate is dependent on cellular s4U uptake, transcriptional activity, and labeling time.[15] The background sequencing error rate should be considered, which is typically below 0.5%.[1]
Experimental Protocols
Part 1: Optimization of s4U Labeling Conditions
Objective: To determine the optimal, non-toxic concentration of this compound for the cell line of interest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (s4U) stock solution (e.g., 100 mM in DMSO, protect from light)
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
Protocol:
-
Seed cells in a 96-well plate at a density that allows for exponential growth over the planned experiment duration.
-
The following day, prepare a serial dilution of s4U in complete culture medium. A common starting range is 0 µM (vehicle control), 25 µM, 50 µM, 100 µM, 200 µM, and 400 µM.
-
Remove the existing medium from the cells and replace it with the s4U-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 24 hours).
-
Assess cell viability using a standard assay according to the manufacturer's instructions.
-
Select the highest s4U concentration that does not significantly impact cell viability for subsequent SLAM-seq experiments.
Part 2: Metabolic RNA Labeling with s4U
Objective: To incorporate s4U into newly synthesized RNA in cultured cells.
Materials:
-
Cells grown to 50-80% confluency
-
Complete cell culture medium pre-warmed to 37°C
-
Optimized concentration of s4U in complete medium
-
Phosphate-buffered saline (PBS)
-
TRIzol® or other cell lysis buffer
Protocol:
-
On the day of the experiment, ensure cells are in the exponential growth phase.
-
Remove the culture medium and replace it with the pre-warmed medium containing the optimized s4U concentration. Protect the cells from light during and after s4U addition.
-
For a pulse-labeling experiment (to measure RNA synthesis), incubate the cells for the desired time points (e.g., 0, 15, 30, 60, 120 minutes).
-
For a pulse-chase experiment (to measure RNA degradation), first pulse-label the cells with s4U for a longer period (e.g., 24 hours) to achieve near-saturating labeling of existing RNA.[10] Then, wash the cells twice with pre-warmed PBS and replace the medium with fresh medium containing a high concentration of unlabeled uridine (e.g., 10 mM) to chase out the s4U.[18]
-
At each time point, aspirate the medium and lyse the cells directly in the culture dish by adding TRIzol®.
-
Store the cell lysates at -80°C or proceed directly to RNA isolation.
Part 3: RNA Isolation and Alkylation
Objective: To isolate total RNA and chemically modify the incorporated s4U with iodoacetamide.
Materials:
-
Cell lysates in TRIzol®
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
Nuclease-free water
-
Iodoacetamide (IAA) solution (100 mM in DMSO, freshly prepared)
-
Sodium phosphate buffer (NaPi), pH 8.0
-
Dithiothreitol (DTT) (optional, for +s4U sample washes)[18]
Protocol:
-
Isolate total RNA from the TRIzol® lysates according to the manufacturer's protocol. During precipitation and washes of s4U-labeled samples, 0.1 mM DTT can be supplemented.[18]
-
Assess the quality and quantity of the isolated RNA using a spectrophotometer and capillary electrophoresis.
-
For the alkylation reaction, mix the following components in a microcentrifuge tube:
-
Total RNA (e.g., 1-10 µg)
-
Sodium phosphate buffer (50 mM final concentration)
-
Iodoacetamide (10 mM final concentration)
-
Nuclease-free water to a final volume of 50 µl.
-
-
Incubate the reaction at 50°C for 15 minutes in the dark.
-
Purify the alkylated RNA using an RNA cleanup kit or by ethanol precipitation.
-
Elute the purified RNA in nuclease-free water. The RNA is now ready for library preparation.
Part 4: Library Preparation and Sequencing
Objective: To prepare cDNA libraries from the alkylated RNA for high-throughput sequencing.
Protocol:
-
Prepare sequencing libraries from the alkylated total RNA. 3' mRNA-Seq library preparation kits, such as QuantSeq, are often recommended for their cost-effectiveness and compatibility with SLAM-seq.[4][12]
-
During the reverse transcription step, the polymerase will incorporate a 'G' opposite the alkylated s4U.
-
Perform PCR amplification to add sequencing adapters and indices.
-
Sequence the libraries on a compatible high-throughput sequencing platform.
Part 5: Bioinformatic Data Analysis
Objective: To identify and quantify T>C conversions to determine the levels of nascent RNA.
Recommended Software:
-
SlamDunk: A comprehensive and automated software pipeline specifically designed for SLAM-seq data analysis.[14][19]
-
nf-core/slamseq: A bioinformatics analysis pipeline built using Nextflow for processing SLAM-seq datasets.[20]
General Workflow:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome using a T>C aware aligner, as provided within the SlamDunk pipeline.
-
Count the number of reads with and without T>C conversions for each gene.
-
Calculate the fraction of new RNA for each gene at each time point.
-
Use this information to model RNA synthesis and degradation rates.
Visualizations
Caption: A flowchart illustrating the major steps of the SLAM-seq protocol.
Caption: The BRD4-MYC signaling pathway and its analysis using SLAM-seq.
References
- 1. rna-seqblog.com [rna-seqblog.com]
- 2. SLAM-seq Service - CD Genomics [rna.cd-genomics.com]
- 3. SLAMseq RNA Kinetics Kits | Lexogen [lexogen.com]
- 4. lubio.ch [lubio.ch]
- 5. SLAMseq: A New Method for Studying RNA Synthesis and Degradation [lexogen.com]
- 6. Determining mRNA Stability by Metabolic RNA Labeling and Chemical Nucleoside Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lexogen.com [lexogen.com]
- 8. SLAMseq Anabolic Kinetic RNA-Seq | Lexogen [lexogen.com]
- 9. lexogen.com [lexogen.com]
- 10. SLAMseq Catabolic Kinetic RNA-Seq | Lexogen [lexogen.com]
- 11. youtube.com [youtube.com]
- 12. lexogen.com [lexogen.com]
- 13. lexogen.com [lexogen.com]
- 14. SlamDunk [t-neumann.github.io]
- 15. Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq) [protocols.io]
- 16. academic.oup.com [academic.oup.com]
- 17. SLAM‐Drop‐seq reveals mRNA kinetic rates throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. SLAMseq Data Analysis | Lexogen [lexogen.com]
- 20. nf-co.re [nf-co.re]
Application Note: A Comprehensive Protocol for the Biotinylation and Purification of 4sU-Labeled RNA
Introduction
The metabolic labeling of nascent RNA with 4-thiouridine (4sU) is a powerful technique for studying the dynamics of RNA transcription, processing, and decay.[1][2] By incorporating 4sU into newly transcribed RNA, researchers can specifically isolate and analyze the cellular transcriptome at a given time point. This application note provides a detailed protocol for the efficient biotinylation of 4sU-labeled RNA and its subsequent purification using streptavidin-coated magnetic beads. The strong interaction between biotin and streptavidin allows for stringent washing and highly specific enrichment of the nascent RNA population.[1][3] This method is suitable for a variety of downstream applications, including qRT-PCR and RNA sequencing.
Experimental Workflow
The overall experimental workflow for the biotinylation and purification of 4sU-labeled RNA is depicted below. The process begins with the metabolic labeling of cells with 4sU, followed by total RNA extraction. The 4sU-labeled RNA is then specifically biotinylated and subsequently captured using streptavidin-coated magnetic beads. Finally, the purified nascent RNA is eluted for downstream analysis.
Caption: Experimental workflow for 4sU-RNA biotinylation and purification.
Quantitative Data Summary
Successful isolation of nascent RNA relies on optimized labeling and reaction conditions. The following tables provide a summary of key quantitative parameters derived from established protocols.
Table 1: Recommended 4sU Concentrations for Metabolic Labeling [3]
| Duration of Labeling (min) | Recommended 4sU Concentration (μM) |
| <10 | 500–20,000 |
| 15–30 | 500–1,000 |
| 60 | 200–500 |
| 120 | 100–200 |
Table 2: Reagents for Biotinylation of 4sU-Labeled RNA
| Reagent | Concentration / Amount | Reference |
| Total RNA Input | 20-100 µg | [4][5] |
| Biotin-HPDP | 1 mg/mL in DMF (2 µL per 1 µg RNA) | [3] |
| MTSEA-biotin-XX | 5 µg for 80 µg total RNA | [6] |
| 10X Biotinylation Buffer | 100 mM Tris pH 7.4, 10 mM EDTA (1 µL per 1 µg RNA) | [3] |
| Incubation Time | ≥ 1.5 hours (Biotin-HPDP) or 30 min (MTSEA-biotin-XX) | [3][6] |
| Incubation Temperature | Room Temperature | [3][6] |
Table 3: Purification and Yield of 4sU-Labeled RNA
| Parameter | Value / Observation | Reference |
| Biotinylation Efficiency (Biotin-HPDP) | ~30% (one in three 4sU residues) | [7] |
| Recovery of Labeled RNA | As little as 150 ng from 150 µg total RNA | [2] |
| Percentage of Labeled RNA | ~1.5% of input biotinylated RNA | [8] |
| Purity (unlabeled RNA carry-over) | Minimized with recommended streptavidin beads | [2] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the biotinylation and purification of 4sU-labeled RNA.
Materials
-
This compound (4sU)
-
Cell culture medium and reagents
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
EZ-Link Biotin-HPDP or MTSEA-biotin-XX
-
Dimethylformamide (DMF)
-
10X Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
5 M NaCl
-
Streptavidin-coated magnetic beads (e.g., µMACS Streptavidin Kit)
-
Washing buffers for magnetic beads
-
Elution buffer (containing a reducing agent like DTT)
Protocol
Part 1: 4sU Labeling of Cells and Total RNA Extraction
-
Plate cells and grow to 70-80% confluency.[3]
-
Prepare the 4sU-containing culture medium at the desired concentration (see Table 1).
-
Aspirate the old medium from the cells and replace it with the 4sU-containing medium.[3]
-
Incubate the cells for the desired labeling period under standard culture conditions.
-
To quench the labeling, aspirate the 4sU-containing medium and add TRIzol reagent directly to the plate (e.g., 3 mL for a 10 cm plate).[3]
-
Lyse the cells by pipetting the TRIzol solution over the entire surface of the plate.
-
Transfer the lysate to a microcentrifuge tube.
-
Proceed with total RNA extraction according to the TRIzol manufacturer's protocol. This typically involves: a. Adding chloroform, vortexing, and centrifuging to separate the phases.[3] b. Transferring the aqueous (upper) phase to a new tube. c. Precipitating the RNA with isopropanol.[3] d. Washing the RNA pellet with 75% ethanol. e. Air-drying the pellet and resuspending it in RNase-free water.
-
Quantify the total RNA concentration using a spectrophotometer.
Part 2: Biotinylation of 4sU-Labeled RNA
-
In an RNase-free microcentrifuge tube, combine 60-100 µg of total RNA with 10X Biotinylation Buffer (to a final concentration of 1X) and RNase-free water.[3]
-
Add Biotin-HPDP (dissolved in DMF at 1 mg/mL) to the RNA solution. A common ratio is 2 µL of Biotin-HPDP solution for every 1 µg of RNA.[3]
-
Incubate the reaction mixture for at least 1.5 hours at room temperature with rotation, protected from light.[3]
-
To remove unbound biotin, add an equal volume of chloroform, vortex vigorously, and centrifuge at maximum speed for 5 minutes.[7]
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the biotinylated RNA by adding 1/10th volume of 5 M NaCl and an equal volume of isopropanol.[3]
-
Incubate at room temperature for 10 minutes and then centrifuge at ≥12,000 x g for 20 minutes at 4°C.[9]
-
Wash the RNA pellet with 75% ethanol.
-
Resuspend the biotinylated RNA pellet in RNase-free water.
Part 3: Purification of Biotinylated RNA using Streptavidin Magnetic Beads
-
Denature the biotinylated RNA by heating it to 65°C for 10 minutes, followed by immediate placement on ice for 5 minutes.[1]
-
Add the denatured RNA to an aliquot of streptavidin magnetic beads and incubate for 15 minutes at room temperature with rotation to allow binding.[1]
-
Place the tube in a magnetic stand and allow the beads to collect.
-
Aspirate the supernatant (this contains the unlabeled, pre-existing RNA and can be saved for analysis).
-
Wash the beads with the recommended washing buffer according to the manufacturer's protocol. This step is crucial for removing non-specifically bound RNA. Multiple washes with both heated and room temperature buffers may be required.[4][5]
-
To elute the 4sU-labeled RNA, add an elution buffer containing a reducing agent (e.g., 100 mM DTT) to the beads. This will cleave the disulfide bond between the biotin and the 4sU.[4][5]
-
Incubate for a few minutes, then place the tube back on the magnetic stand and collect the supernatant, which contains the purified nascent RNA. A second elution can be performed to maximize yield.[4][5]
-
The purified 4sU-labeled RNA is now ready for downstream applications. It is recommended to perform a cleanup step (e.g., using an RNA cleanup kit) before proceeding.[4][5]
Conclusion
This protocol provides a comprehensive guide for the biotinylation and purification of 4sU-labeled RNA. By following these detailed steps and considering the quantitative parameters provided, researchers can successfully isolate nascent RNA for in-depth analysis of transcriptional dynamics. The flexibility of the labeling time allows for the investigation of both rapid changes in transcription and the steady-state kinetics of RNA metabolism.
References
- 1. escholarship.org [escholarship.org]
- 2. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 3. Isolation of Newly Transcribed RNA Using the Metabolic Label this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 9. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Measuring mRNA Half-Lives: Application Notes and Protocols Using 4-Thiouridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for measuring mRNA half-lives using the nucleoside analog 4-thiouridine (4sU). This powerful technique allows for the dynamic assessment of RNA synthesis and degradation, offering critical insights into gene regulation in various biological contexts, including disease pathology and drug response.
Introduction to this compound-Based mRNA Half-Life Measurement
This compound (4sU) is a non-toxic uridine analog that is readily taken up by cells and incorporated into newly transcribed RNA in place of uridine.[1][2][3] This metabolic labeling provides a specific tag to distinguish newly synthesized transcripts from the pre-existing RNA pool. The subsequent fate of this labeled RNA population can be tracked over time to determine mRNA stability. Two primary strategies are employed: a traditional pulse-chase approach involving the purification of 4sU-labeled RNA, and more recent methods that rely on the chemical conversion of 4sU for identification by high-throughput sequencing.
Core Methodologies
There are two main approaches for utilizing 4sU to measure mRNA half-lives:
-
Pulse-Chase with Purification of 4sU-labeled RNA: This classic method involves a "pulse" of 4sU to label newly transcribed RNA, followed by a "chase" with a high concentration of unlabeled uridine.[4] The 4sU-labeled RNA is then isolated at different time points during the chase, typically through biotinylation of the thiol group on 4sU and subsequent purification with streptavidin-coated beads.[1][2][3] The decay rate is determined by quantifying the amount of the specific mRNA remaining at each time point.
-
Thiol-linked Alkylation for Metabolic Sequencing (SLAM-seq) and TUC-seq: These newer methods avoid the need for physical purification of labeled RNA.[5][6][7] After 4sU labeling, the RNA is treated with a chemical agent that modifies the 4sU base. In SLAM-seq, iodoacetamide is used to alkylate 4sU, which causes a T-to-C transition during reverse transcription.[8] In TUC-seq, osmium tetroxide treatment followed by ammonolysis also results in a T-to-C conversion.[6][9] These T>C mutations are then identified by high-throughput sequencing, allowing for the in-silico separation and quantification of new versus old transcripts.
Quantitative Data Summary
The optimal conditions for 4sU labeling are cell-type and experiment-dependent. The following tables provide general guidelines.
Table 1: Recommended 4sU Concentrations for Labeling in Mammalian Cells [3]
| Duration of Labeling (minutes) | Recommended 4sU Concentration (µM) |
| 15–30 | 500–1000 |
| 60 | 200–500 |
| 120 | 100–200 |
Table 2: Comparison of Key Experimental Parameters
| Parameter | Pulse-Chase with Purification | SLAM-seq / TUC-seq |
| Principle | Physical separation of labeled RNA | Chemical conversion of 4sU and computational separation |
| 4sU Labeling | Pulse-chase or continuous labeling | Pulse-chase or continuous labeling |
| Post-labeling Step | Biotinylation and streptavidin purification | Chemical modification (e.g., iodoacetamide, osmium tetroxide) |
| Readout | qRT-PCR, Microarray, RNA-seq of purified fraction | RNA-seq of total RNA, identifying T>C conversions |
| Input RNA amount | Higher (typically 50-100 µg total RNA)[10] | Lower (can be performed with less input)[11] |
| Potential for Bias | Incomplete purification, loss of material | Incomplete chemical conversion, sequencing errors |
Experimental Protocols
Protocol 1: Pulse-Chase Labeling and Purification of 4sU-labeled RNA
This protocol is adapted from established methods for mammalian cells.[1][2][3]
1. 4sU Pulse-Chase Labeling:
-
Culture cells to approximately 70-80% confluency.
-
Add 4sU to the culture medium to the desired final concentration (see Table 1) and incubate for the "pulse" period (e.g., 2-8 hours).
-
Remove the 4sU-containing medium and wash the cells once with pre-warmed PBS.
-
Add fresh, pre-warmed medium containing a high concentration of unlabeled uridine (e.g., 10 mM) to begin the "chase."
-
Harvest cells at various time points during the chase (e.g., 0, 2, 4, 8, 12 hours) by lysing them directly in TRIzol reagent.
2. Total RNA Extraction:
-
Extract total RNA from the TRIzol lysates according to the manufacturer's protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
3. Biotinylation of 4sU-labeled RNA: [1][12]
-
For every 1 µg of total RNA, prepare a biotinylation reaction mix. A typical reaction contains:
-
Total RNA (up to 100 µg)
-
10x Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
Biotin-HPDP (1 mg/mL in DMF) at a ratio of 2 µl per 1 µg of RNA.
-
Nuclease-free water to the final volume.
-
-
Incubate the reaction for 1.5 hours at room temperature with rotation, protected from light.
-
Remove unincorporated biotin by performing a phenol/chloroform extraction followed by isopropanol precipitation.
4. Purification of Biotinylated RNA: [1][3]
-
Resuspend the biotinylated RNA pellet in nuclease-free water.
-
Heat the RNA to 65°C for 10 minutes and then place it immediately on ice.
-
Equilibrate streptavidin-coated magnetic beads by washing them with a high-salt wash buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 1 M NaCl, 0.1% Tween-20).
-
Add the biotinylated RNA to the equilibrated beads and incubate for 15 minutes at room temperature with rotation.
-
Separate the beads using a magnetic stand and collect the supernatant containing the unlabeled, pre-existing RNA.
-
Wash the beads three times with the high-salt wash buffer.
-
Elute the bound, 4sU-labeled RNA by incubating the beads with a freshly prepared solution of 100 mM DTT.
-
Precipitate the eluted RNA using ethanol or isopropanol and resuspend it in nuclease-free water.
5. Quantification of mRNA Decay:
-
Quantify the amount of your target mRNA in the eluted fractions from each time point using qRT-PCR or proceed with library preparation for RNA sequencing.
-
Calculate the mRNA half-life by fitting the data to a first-order decay curve.
Protocol 2: SLAM-seq for Measuring mRNA Half-Lives
This protocol is a generalized workflow for the SLAM-seq method.[5][8]
1. 4sU Labeling:
-
Perform a pulse-chase experiment as described in Protocol 1, Step 1. Alternatively, a continuous labeling approach can be used.
2. Total RNA Extraction:
-
Extract total RNA as described in Protocol 1, Step 2. It is crucial to include a reducing agent (e.g., DTT) during RNA isolation to prevent disulfide bond formation involving the 4sU.
3. Thiol-alkylation: [8]
-
To 1-5 µg of total RNA, add iodoacetamide (IAA) to a final concentration of 10 mM.
-
Incubate for 15 minutes at 50°C in the dark.
-
Quench the reaction and purify the RNA using a standard RNA cleanup kit or ethanol precipitation.
4. Library Preparation and Sequencing:
-
Prepare RNA sequencing libraries from the IAA-treated total RNA using a standard protocol (e.g., QuantSeq 3' mRNA-Seq).
-
Perform high-throughput sequencing.
-
Use specialized software (e.g., SLAMdunk, Halfpipe) to align the sequencing reads to a reference genome and identify T>C conversions.[15]
-
The software will then calculate the fraction of new-to-total RNA for each transcript at each time point.
-
These ratios are used to model mRNA decay kinetics and calculate half-lives.
Visualizations
Caption: Workflow for pulse-chase with 4sU-RNA purification.
Caption: Workflow for the SLAM-seq method.
Caption: Cellular pathway of mRNA turnover.
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 3. escholarship.org [escholarship.org]
- 4. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Thiouridine-to-Cytidine Conversion Sequencing (TUC-Seq) to Measure mRNA Transcription and Degradation Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptome-Wide Profiling of RNA Stability | Springer Nature Experiments [experiments.springernature.com]
- 8. SLAMseq Catabolic Kinetic RNA-Seq | Lexogen [lexogen.com]
- 9. Thiouridine-to-Cytidine Conversion Sequencing (TUC-Seq) to Measure mRNA Transcription and Degradation Rates. | Semantic Scholar [semanticscholar.org]
- 10. TT-seq | Nascent Transcriptomics Core [ntc.hms.harvard.edu]
- 11. biorxiv.org [biorxiv.org]
- 12. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 13. Halfpipe: a tool for analyzing metabolic labeling RNA-seq data to quantify RNA half-lives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Studying Co-transcriptional Splicing Kinetics using 4-Thiouridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-thiouridine (4sU) for the metabolic labeling of nascent RNA to study the kinetics of co-transcriptional splicing. This powerful technique allows for the temporal analysis of pre-mRNA processing, offering critical insights into gene regulation and the impact of therapeutic interventions on RNA metabolism.
Introduction
This compound (4sU) is a uridine analog that is readily taken up by cells and incorporated into newly transcribed RNA.[1][2][3][4][5] The presence of a sulfur atom at the 4th position of the uracil base allows for the specific biotinylation and subsequent purification of this nascent RNA population.[2][3] By performing pulse-chase experiments with 4sU and analyzing the labeled RNA via next-generation sequencing, researchers can capture snapshots of RNA processing over time, enabling the calculation of splicing kinetics for individual introns.[6][7][8] This methodology is invaluable for understanding the dynamics of splicing and how these processes are affected by cellular state, disease, or drug treatment.
While a powerful tool, it is crucial to be aware of potential artifacts associated with 4sU labeling. At high concentrations (>50µM) and with extended exposure, 4sU can inhibit rRNA synthesis and processing and may even alter the splicing of introns with weak splice sites.[1][4][5][9][10][11] Therefore, careful optimization of 4sU concentration and labeling time is essential for obtaining reliable and biologically relevant data.
Data Presentation: Quantitative Parameters for 4sU Labeling Experiments
The following tables summarize key quantitative data and considerations for designing experiments to study co-transcriptional splicing kinetics using 4sU.
Table 1: Recommended 4sU Labeling Conditions for Mammalian Cells
| Parameter | Recommended Range | Key Considerations |
| 4sU Concentration | 10µM - 100µM | Start with lower concentrations (e.g., 40µM) to minimize off-target effects.[1][5][9][11] Higher concentrations may be used for shorter labeling times. |
| Labeling Time | 5 minutes - 24 hours | For co-transcriptional splicing kinetics, short pulse times (5-20 minutes) are recommended to capture nascent, unprocessed transcripts.[7][8] Longer times can be used for RNA stability studies. |
| Cell Type | Various (e.g., HEK293, K562) | Optimal concentration and labeling time should be empirically determined for each cell line to balance labeling efficiency and potential toxicity. |
| 4sU Incorporation Rate | 0.5% - 2.3% | This is the typical incorporation rate observed under standard labeling conditions and is generally well-tolerated by cells.[1][5] |
Table 2: Impact of 4sU Incorporation on Splicing Efficiency
| 4sU Incorporation Level | Effect on Splicing | Experimental Context |
| Low (Typical in cell culture) | Minimal impact on constitutive splicing.[4][5] | Tolerable for most studies on co-transcriptional splicing. |
| High (>30% in vitro) | Decreased splicing efficiency, particularly for introns with weak splice sites.[4][9] | Primarily observed in in vitro transcription systems with high 4sU concentrations. |
| High (in cell culture) | Can cause modest changes in a small number of alternative splicing events.[1][5][9][11] | Emphasizes the need for appropriate controls. |
Experimental Protocols
This section provides a detailed protocol for a typical 4sU-based experiment to measure co-transcriptional splicing kinetics.
Protocol 1: Metabolic Labeling of Nascent RNA with this compound
Materials:
-
Mammalian cells in culture
-
Cell culture medium
-
This compound (4sU) stock solution (50 mM in sterile RNase-free water, stored at -20°C)[3]
Procedure:
-
Culture cells to the desired confluency.
-
Prepare fresh cell culture medium containing the final desired concentration of 4sU (e.g., 40 µM).
-
Aspirate the old medium from the cells and replace it with the 4sU-containing medium.[2][3]
-
Incubate the cells for the desired pulse duration (e.g., 5, 10, or 20 minutes) at 37°C.
-
To stop the labeling, quickly aspirate the 4sU-containing medium and immediately add TRIzol to the plate to lyse the cells (e.g., 3 mL for a 10 cm plate).[2][3]
-
Ensure the entire plate is covered with TRIzol and incubate for 2-5 minutes at room temperature to ensure complete cell lysis.[2][3]
-
Homogenize the lysate by pipetting and transfer to a microcentrifuge tube.
-
Proceed with total RNA extraction according to the TRIzol manufacturer's protocol.
Protocol 2: Biotinylation and Purification of 4sU-Labeled RNA
Materials:
-
Total RNA from Protocol 1
-
EZ-Link Biotin-HPDP (1 mg/mL in DMF)[3]
-
10x Biotinylation Buffer (100 mM Tris pH 7.4, 10 mM EDTA)[3]
-
5 M NaCl
-
Chloroform
-
Phase Lock Gel Heavy Tubes (optional)[3]
-
Streptavidin-coated magnetic beads (e.g., µMACS Streptavidin Kit)[3]
-
RNase-free water
Procedure:
-
Resuspend the total RNA pellet in RNase-free water.
-
For biotinylation, mix the total RNA (e.g., 50 µg) with 10x Biotinylation Buffer and Biotin-HPDP.[10]
-
Incubate the reaction for 1.5 hours at room temperature with gentle rotation.
-
Remove unincorporated biotin by performing a chloroform extraction. Add an equal volume of chloroform, vortex, and centrifuge to separate the phases. The use of Phase Lock Gel tubes can simplify the separation of the aqueous phase.[10]
-
Precipitate the biotinylated RNA from the aqueous phase by adding 5 M NaCl and 100% ethanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free buffer.
-
Prepare the streptavidin-coated magnetic beads according to the manufacturer's instructions.
-
Bind the biotinylated RNA to the streptavidin beads by incubating for 15-30 minutes at room temperature.
-
Wash the beads stringently with wash buffers provided in the kit to remove unlabeled RNA.
-
Elute the purified 4sU-labeled RNA from the beads according to the manufacturer's protocol.
-
The purified nascent RNA is now ready for downstream applications such as qRT-PCR or library preparation for RNA sequencing.
Protocol 3: Data Analysis for Splicing Kinetics
-
RNA Sequencing: Prepare libraries from the purified 4sU-labeled RNA from different time points and perform high-throughput sequencing.
-
Read Alignment: Align the sequencing reads to a reference genome.
-
Quantification of Spliced and Unspliced Reads: For each intron, quantify the number of reads that map to exon-exon junctions (spliced) and exon-intron junctions (unspliced).
-
Calculation of Splicing Efficiency/Kinetics: The ratio of intron-exon junction reads to exon-exon junction reads will be highest at the earliest time points and will decrease over time.[8] By modeling the decay of this ratio across the time course, the half-life of intron excision can be calculated, providing a measure of splicing kinetics.[8]
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying co-transcriptional splicing kinetics using 4sU.
Logic of Splicing Kinetics Calculation
References
- 1. The influence of this compound labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. The influence of this compound labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. CIPSM - Ultra short and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution [cipsm.de]
- 7. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kinetics of pre-mRNA splicing in the Drosophila genome and the influence of gene architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The influence of this compound labeling on pre-mRNA splicing outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols: 4-thiouridine (4sU) Labeling for Analysis of Nascent RNA by Next-Generation Sequencing
Introduction
The study of nascent RNA, the population of newly transcribed RNA molecules, provides a real-time snapshot of gene expression and is crucial for understanding the dynamics of gene regulation. Unlike steady-state RNA levels, which reflect the balance between RNA synthesis and decay, nascent RNA analysis allows for the direct measurement of transcription rates and co-transcriptional processing events. 4-thiouridine (4sU) is a non-toxic uridine analog that is efficiently incorporated into newly synthesized RNA during transcription in living cells.[1][2][3] This metabolic labeling allows for the specific isolation and subsequent analysis of the nascent transcriptome. By combining 4sU labeling with next-generation sequencing (4sU-seq), researchers can obtain a high-resolution, genome-wide view of transcriptional activity.[3][4] This powerful technique enables the precise quantification of RNA synthesis, processing, and degradation rates, providing invaluable insights into the life cycle of RNA molecules.
Experimental Workflow
The 4sU-seq workflow encompasses several key stages, from the introduction of the 4sU label into cultured cells to the computational analysis of the resulting sequencing data. Each step is critical for obtaining high-quality data that accurately reflects the dynamics of nascent transcription.
References
- 1. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Practical Guide to TUC-seq: A Robust Method for 4-Thiouridine to Cytidine Conversion in RNA Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiouridine-to-Cytidine Conversion Sequencing (TUC-seq) is a powerful chemoselective method used to study RNA dynamics, including transcription and degradation rates.[1][2][3] This technique relies on the metabolic labeling of newly synthesized RNA with 4-thiouridine (4sU), a non-toxic analog of uridine.[4] Following incorporation, the 4sU is chemically converted to a standard cytidine (C) base. This conversion creates a T-to-C transition that is identifiable through high-throughput sequencing, allowing for the precise identification and quantification of nascent RNA transcripts.[1][5]
A key advantage of TUC-seq over similar methods, such as SLAM-seq and TimeLapse-seq, is that it converts 4sU into a native cytidine base, which circumvents potential issues with reverse transcription that can be caused by modified nucleosides.[1][3] TUC-seq is applicable to any cell type that can be labeled with 4sU and can be adapted for various experimental designs, including pulse-chase labeling to determine mRNA transcription and decay rates.[1][3]
Principle of TUC-seq
The core of the TUC-seq method is a two-step process: metabolic labeling followed by chemical conversion.
-
Metabolic Labeling: Cells are incubated with this compound (4sU), which is taken up by the cells and incorporated into newly transcribed RNA in place of uridine.
-
Chemical Conversion: The incorporated 4sU is then treated with osmium tetroxide (OsO₄) and ammonium chloride (NH₄Cl). This treatment mediates an oxidative conversion of this compound to cytidine.[6]
This specific T>C conversion allows for the differentiation of newly synthesized, 4sU-containing RNA from the pre-existing RNA pool during data analysis.
Applications in Research and Drug Development
TUC-seq provides a versatile tool for investigating various aspects of RNA biology, with significant implications for drug development:
-
Determination of mRNA half-lives: By tracking the decay of labeled mRNA over time, researchers can determine the stability of specific transcripts.
-
Analysis of transcription dynamics: TUC-seq allows for the measurement of changes in gene expression at the transcriptional level in response to stimuli, such as drug treatment.
-
Studying the mechanism of action of novel drugs: The effect of a compound on the transcription and degradation rates of specific RNAs can provide insights into its mechanism of action.
-
High-throughput screening: The method's adaptability to high-throughput formats makes it suitable for screening compound libraries for their effects on RNA metabolism.
Quantitative Data Summary
The efficiency of the 4sU to C conversion is a critical parameter in TUC-seq experiments. The following table summarizes reported conversion efficiencies for TUC-seq and compares them to other common methods.
| Method | Reagents | Conversion Efficiency | Reference |
| TUC-seq | Osmium tetroxide (OsO₄), Ammonium chloride (NH₄Cl) | 93% (in tRNA), 71-72% (in RNA transcripts) | [6] |
| SLAM-seq | Iodoacetamide (IAA) | >98% | |
| TimeLapse-seq | Sodium periodate (NaIO₄), 2,2,2-trifluoroethylamine (TFEA) | 80% |
Experimental Protocols
Protocol 1: 4sU Labeling of Adherent and Suspension Cells
This protocol describes the metabolic labeling of mammalian cells with this compound.
Materials:
-
This compound (4sU)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
QIAzol Lysis Reagent or TRIzol
Procedure for Adherent Cells:
-
Plate cells to reach desired confluency on the day of the experiment.
-
Prepare a fresh stock solution of 4sU in sterile water or DMSO.
-
Add 4sU to the cell culture medium to a final concentration of 100-500 µM.
-
Incubate the cells for the desired labeling period (e.g., 1-8 hours).
-
Aspirate the medium and wash the cells once with PBS.
-
Lyse the cells directly on the plate by adding QIAzol or TRIzol and proceed to RNA extraction.
Procedure for Suspension Cells:
-
Culture cells to the desired density.
-
Add 4sU to the culture medium to a final concentration of 100-500 µM.
-
Incubate the cells for the desired labeling period.
-
Pellet the cells by centrifugation.
-
Wash the cell pellet once with PBS.
-
Lyse the cells by adding QIAzol or TRIzol and proceed to RNA extraction.
Protocol 2: TUC-seq 4sU to C Conversion
This protocol details the chemical conversion of 4sU to C in isolated total RNA.
Materials:
-
Total RNA containing 4sU
-
Ammonium chloride (NH₄Cl) solution
-
Osmium tetroxide (OsO₄) solution
-
Nuclease-free water
-
RNA purification kit or reagents for phenol-chloroform extraction and isopropanol precipitation
Procedure:
-
In a nuclease-free tube, combine 5-10 µg of 4sU-labeled total RNA with nuclease-free water to a final volume of 50 µL.
-
Add 180 mM NH₄Cl and 0.45 mM OsO₄ to the RNA solution.[6]
-
Incubate the reaction for 3 hours at 25°C in the dark.[6][7]
-
Purify the RNA using an RNA purification kit or by phenol-chloroform extraction followed by isopropanol precipitation.
-
Elute the RNA in nuclease-free water.
-
Assess RNA integrity using a Bioanalyzer or similar instrument.
Note: Osmium tetroxide is highly toxic and should be handled with appropriate safety precautions in a fume hood.
Protocol 3: Library Preparation and Sequencing
Following the conversion reaction, the RNA is ready for standard RNA-seq library preparation.
-
Proceed with a standard RNA sequencing library preparation protocol (e.g., TruSeq Stranded mRNA Library Prep Kit).
-
During library preparation, the cytidine that was converted from 4sU will be read as a C by reverse transcriptase.
-
Sequence the prepared libraries on a compatible high-throughput sequencing platform.
Protocol 4: Data Analysis
The analysis of TUC-seq data involves aligning the sequencing reads to a reference genome and identifying T-to-C conversions.
-
Quality Control: Perform standard quality control checks on the raw sequencing reads.
-
Alignment: Align the reads to the reference genome using a splice-aware aligner such as STAR.
-
Variant Calling: Use a variant caller to identify single nucleotide polymorphisms (SNPs), specifically T-to-C mismatches.
-
Filtering: Filter out known SNPs to distinguish them from 4sU-induced conversions.
-
Quantification: Quantify the number of reads with and without T-to-C conversions for each transcript to determine the proportion of newly synthesized RNA. Scripts and pipelines for TUC-seq data processing are available in public repositories such as GitHub.[2]
Visualizations
Caption: Experimental workflow for TUC-seq.
Caption: Chemical conversion of this compound to cytidine.
Caption: Using TUC-seq to study signaling pathways.
References
- 1. Thiouridine-to-Cytidine Conversion Sequencing (TUC-Seq) to Measure mRNA Transcription and Degradation Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GitHub - mortazavilab/TUC-seq: TUC-seq pipeline [github.com]
- 3. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Osmium-Mediated Transformation of this compound to Cytidine as Key To Study RNA Dynamics by Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
troubleshooting low 4-thiouridine incorporation in primary cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with 4-thiouridine (4sU) incorporation, particularly in primary cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4sU) and how is it incorporated into RNA?
This compound (4sU) is a photoreactive analog of uridine, a nucleoside found in RNA.[1][2] When added to cell culture media, 4sU is taken up by cells and incorporated into newly transcribed RNA in place of uridine.[1][2][3] This metabolic labeling allows for the specific isolation and analysis of nascent RNA transcripts, providing insights into RNA synthesis, processing, and decay dynamics.[3][4] The incorporated 4sU contains a thiol group, which can be biotinylated for affinity purification using streptavidin-coated beads.[3]
Q2: I am observing low 4sU incorporation in my primary cell line. What are the potential causes?
Low 4sU incorporation in primary cells can stem from several factors. Primary cells are often more sensitive and have different metabolic characteristics compared to immortalized cell lines.[5] Key reasons for low incorporation include:
-
Suboptimal 4sU Concentration: The concentration of 4sU may be too low for your specific primary cell type.
-
Insufficient Labeling Time: The incubation period with 4sU may not be long enough to achieve detectable levels of labeled RNA.
-
Low Cellular Uptake: Primary cells might have lower expression of nucleoside transporters responsible for 4sU uptake.[6]
-
Cell Health and Confluency: Poor cell health, stress, or inappropriate cell density can negatively impact metabolic activity, including RNA synthesis.[5]
-
Toxicity: Although generally minimally toxic, high concentrations or prolonged exposure to 4sU can induce cellular stress and inhibit transcription, particularly in sensitive primary cells.[1][7][8]
-
Reagent Quality: Degradation of the 4sU stock due to improper storage (e.g., exposure to light or oxidation) can reduce its efficiency.[9]
Q3: How can I optimize the 4sU concentration and labeling time for my primary cells?
Optimization is crucial for successful 4sU labeling in primary cells. A systematic approach is recommended:
-
Literature Review: Check for published protocols or studies that have used 4sU labeling on similar primary cell types.
-
Concentration Titration: Perform a dose-response experiment with a range of 4sU concentrations. Based on literature, concentrations between 100 µM and 500 µM are commonly used for primary and transformed mammalian cell lines.[10] It is advisable to test a range, for instance, 50 µM, 100 µM, 200 µM, and 500 µM.
-
Time Course Experiment: For a chosen 4sU concentration, perform a time course experiment. Labeling times can range from 15 minutes to several hours, depending on the experimental goals.[11][12] Short labeling times (5-15 minutes) are sufficient to label a significant fraction of RNA in some cell types.[12][13]
-
Assess Incorporation and Toxicity: For each condition, evaluate both the 4sU incorporation efficiency (e.g., via dot blot) and potential cytotoxicity (e.g., using cell viability assays like Annexin V/PI staining).[14][15] The optimal condition will provide sufficient incorporation without significant toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no detectable 4sU signal in dot blot | Inefficient 4sU incorporation | Optimize 4sU concentration and labeling time as described in Q3. Ensure your primary cells are healthy and in the logarithmic growth phase. |
| Degraded 4sU stock | Prepare fresh 4sU stock solution. 4sU is sensitive to light and oxidation, so it should be stored in single-use aliquots at -20°C and protected from light.[9] | |
| Inefficient biotinylation | Ensure the biotinylation reagent (e.g., Biotin-HPDP) is fresh and used at the correct concentration. The reaction should be performed under optimal conditions (e-g., appropriate buffer and temperature). | |
| Issues with dot blot detection | Verify the functionality of the streptavidin-HRP conjugate and the chemiluminescent substrate. Include a biotinylated oligo as a positive control.[11][16] | |
| High cell death or signs of cellular stress | 4sU toxicity | Reduce the 4sU concentration and/or the labeling time. Concentrations as low as 50 µM have been reported to cause stress in some cell lines.[1][7] Perform a toxicity assay to determine the tolerance of your specific primary cells.[14][15] |
| Contamination | Check for microbial contamination (e.g., mycoplasma) in your cell culture, as this can affect cell health and experimental outcomes.[5] | |
| Variability between replicates | Inconsistent cell handling | Handle all samples consistently, especially regarding timing of 4sU addition and cell harvesting.[9] |
| Inaccurate cell counting | Ensure accurate cell counts for each replicate to maintain consistency in cell density. | |
| Uneven 4sU distribution | Gently swirl the culture plate after adding 4sU to ensure even distribution in the media.[9] |
Quantitative Data Summary
Table 1: Recommended 4sU Concentrations and Labeling Times for Various Cell Types
| Cell Type | 4sU Concentration | Labeling Time | Outcome/Observation | Reference |
| Murine NIH-3T3 Fibroblasts | 1 mM | 15-120 min | Detectable label after 15 min. | [11] |
| Human B-cells (DG75) | 100 µM - 5 mM | 1 hour | Efficient incorporation across the concentration range. | [11] |
| Human HEK293 cells | 40 µM | 2 and 24 hours | Tolerable concentration for evaluating splicing. | [1] |
| Human iPSCs, Human Foreskin Fibroblasts | 100-500 µM | Not specified | Little evidence of toxicity. | [10] |
| Mouse Embryonic Stem Cells (mESCs) | 200 µM | 15 min | Sufficient to label a sizable RNA fraction. | [13] |
| Human B-cells (DG75) | Not specified | 5-60 min | 0.8% to 3.5% of total RNA is newly transcribed. | [12] |
Experimental Protocols
Key Experiment: Optimizing and Quantifying 4sU Incorporation
This protocol outlines the general steps for optimizing 4sU labeling and quantifying incorporation using a dot blot assay.
1. 4sU Labeling of Primary Cells
-
Cell Seeding: Plate primary cells to reach 70-80% confluency at the time of labeling.[3]
-
Preparation of 4sU Media: On the day of the experiment, thaw a single-use aliquot of 500 mM 4sU stock.[9][17] Dilute the 4sU stock into pre-warmed complete culture medium to the desired final concentrations for your titration (e.g., 50, 100, 200, 500 µM). Protect the 4sU-containing media from light.[4]
-
Labeling: Aspirate the old medium from the cells and replace it with the 4sU-containing medium. Incubate for the desired amount of time (e.g., 15, 30, 60, 120 minutes) under standard culture conditions.[17]
-
Cell Lysis: After incubation, aspirate the 4sU medium and lyse the cells directly on the plate using a lysis reagent like TRIzol.[3]
2. Total RNA Isolation
-
Isolate total RNA from the cell lysate according to the manufacturer's protocol for your chosen method (e.g., TRIzol-chloroform extraction followed by isopropanol precipitation).
3. Biotinylation of 4sU-labeled RNA
-
Thiol-specifically biotinylate the purified total RNA. This is often done using Biotin-HPDP. The biotinylation makes the newly transcribed RNA amenable to affinity purification.
4. Dot Blot Analysis for Quantification of 4sU Incorporation
-
Membrane Preparation: Wet a nitrocellulose or nylon membrane in nuclease-free water.[4]
-
RNA Spotting: Spot serial dilutions of your biotinylated RNA samples onto the membrane. It is recommended to spot from 1 µg down to 1 ng.[11] Include a non-labeled RNA sample as a negative control and a biotinylated DNA or RNA oligo as a positive and quantification control.[11][16]
-
Crosslinking: UV-crosslink the RNA to the membrane.
-
Blocking and Detection: Block the membrane (e.g., with a commercial blocking buffer) and then incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Visualization: After washing, add a chemiluminescent HRP substrate and visualize the signal on an imaging system. The signal intensity of the samples can be compared to the biotinylated oligo standard to estimate the relative incorporation of 4sU.
Visualizations
Experimental Workflow for 4sU Labeling and Analysis
References
- 1. The influence of this compound labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of this compound labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 3. Isolation of Newly Transcribed RNA Using the Metabolic Label this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 5. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 6. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. ntc.hms.harvard.edu [ntc.hms.harvard.edu]
- 10. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A protocol for time-resolved transcriptomics through metabolic labeling and combinatorial indexing - PMC [pmc.ncbi.nlm.nih.gov]
optimizing 4-thiouridine concentration to minimize cytotoxicity
Welcome to the Technical Support Center for optimizing 4-thiouridine (4sU) concentration in metabolic labeling experiments. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize cytotoxicity and achieve optimal labeling efficiency in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4sU) and why is it used in research?
A1: this compound (4sU) is a photoreactive analog of the nucleoside uridine.[1] It is readily taken up by cells and incorporated into newly transcribed RNA.[2][3] This metabolic labeling allows researchers to distinguish newly synthesized RNA from pre-existing RNA, enabling the study of RNA synthesis, processing, stability, and degradation.[2][4] The thiol group in 4sU allows for specific chemical modifications, which can be used to isolate and identify the labeled RNA.[5]
Q2: What are the potential cytotoxic effects of high concentrations of 4sU?
A2: High concentrations of 4sU can be cytotoxic. Specifically, concentrations above 50 µM have been shown to inhibit the production and processing of ribosomal RNA (rRNA), leading to a nucleolar stress response.[6][7][8] This can be accompanied by the translocation of nucleophosmin (NPM1) from the nucleolus to the nucleoplasm, induction of the tumor suppressor p53, and inhibition of cell proliferation.[6][7][8] Therefore, it is crucial to use the lowest effective concentration of 4sU to avoid these off-target effects.
Q3: What is a recommended starting concentration for 4sU in cell culture experiments?
A3: The optimal 4sU concentration is cell-type dependent and should be empirically determined. However, for many applications, a concentration range of 10 µM to 100 µM is a good starting point.[5][6] For sensitive applications like analyzing rRNA synthesis, concentrations as low as 10 µM are recommended.[6][7] For nascent mRNA labeling, higher concentrations (around 100 µM) are often used, but cytotoxicity should be carefully evaluated.[5][6]
Q4: How can I determine the optimal concentration of 4sU for my specific cell line and experiment?
A4: The optimal concentration is the lowest concentration that provides sufficient RNA labeling for your downstream analysis without causing significant cytotoxicity. To determine this, you should perform a dose-response experiment. This involves treating your cells with a range of 4sU concentrations and then assessing cell viability and RNA labeling efficiency.
Troubleshooting Guide
Issue: High levels of cell death or a significant decrease in cell proliferation after 4sU treatment.
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Possible Cause: The 4sU concentration is too high, leading to cytotoxicity.[6][7]
-
Solution:
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Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line.
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Test a range of lower 4sU concentrations (e.g., 10 µM, 25 µM, 50 µM) to find a concentration that maintains high cell viability while still providing adequate labeling.
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Reduce the incubation time with 4sU. Shorter labeling periods can often reduce cytotoxic effects.
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Issue: Low efficiency of 4sU incorporation into newly synthesized RNA.
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Possible Cause: The 4sU concentration is too low, or the labeling time is too short.
-
Solution:
-
Gradually increase the 4sU concentration, while monitoring for any signs of cytotoxicity.
-
Increase the duration of the 4sU labeling. Keep in mind that longer incubation times may require lower concentrations to avoid toxicity.[9]
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Ensure your cells are in the logarithmic growth phase, as this is when transcription is most active.
-
Issue: Inconsistent results between experimental replicates.
-
Possible Cause:
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Variability in cell confluency at the time of labeling.
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Inconsistent 4sU concentration or incubation times.
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Degradation of the 4sU stock solution.
-
-
Solution:
-
Ensure that all cell cultures are at a consistent confluency (e.g., 70-80%) before adding 4sU.[2][3]
-
Carefully control the final concentration of 4sU and the incubation time for all samples.
-
Prepare fresh dilutions of 4sU from a frozen stock for each experiment. 4sU is light-sensitive, so protect it from light during storage and handling.[4]
-
Data Summary Table
| 4sU Concentration | Cell Line / System | Observed Effect | Reference |
| ≤ 10 µM | Human U2OS cells | Suitable for measuring rRNA production and processing without significant inhibition. | [6][7] |
| > 50 µM | Human U2OS cells | Inhibition of 47S rRNA production and processing, induction of p53, and inhibition of proliferation. | [6][7][8] |
| 100 µM | Human U2OS cells | Reduces 47S rRNA levels by about 75%. | [6] |
| 100 µM | Mouse embryonic stem cells (mESCs) | Well below the EC50 toxicity value, resulting in a median 4sU incorporation of 2.29% after 24 hours. | [5] |
| 200 µM | Mouse embryonic stem cells (mESCs) | Used for metabolic labeling with minimal impact on cellular homeostasis for short labeling times. | [4] |
| 100 µM - 800 µM | U2OS, HCT116, HFF-TerT cells | Increasing concentrations led to a bias in quantification, with underrepresentation of short-lived RNAs. | [10][11] |
Detailed Experimental Protocols
Protocol 1: Determining Optimal 4sU Concentration via Dose-Response and Cytotoxicity Assay
This protocol describes how to identify the optimal 4sU concentration that balances labeling efficiency with minimal cytotoxicity using an MTT assay as an example.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase during the experiment.
-
Preparation of 4sU Dilutions: Prepare a series of 4sU dilutions in a complete culture medium. A suggested range is 0 µM (vehicle control), 10 µM, 25 µM, 50 µM, 100 µM, 200 µM, and 400 µM.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of 4sU.
-
Incubation: Incubate the cells for a period relevant to your planned labeling experiments (e.g., 4, 8, 12, or 24 hours).
-
Assessment of Cytotoxicity (MTT Assay):
-
Following incubation, add MTT reagent to each well and incubate according to the manufacturer's protocol.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
-
Analysis: Plot cell viability against the 4sU concentration to determine the IC50 value. Select the highest concentration that results in minimal cell death (e.g., >90% viability) for your metabolic labeling experiments.
Protocol 2: Metabolic Labeling of Nascent RNA with 4sU
-
Cell Culture: Grow cells to 70-80% confluency in the appropriate culture vessel.[2][3]
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Prepare 4sU Medium: Prepare fresh cell culture medium containing the predetermined optimal concentration of 4sU.
-
Labeling: Aspirate the old medium from the cells and replace it with the 4sU-containing medium.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 15 minutes to 24 hours, depending on the experimental goals). Protect the cells from light during incubation.[4]
-
Harvesting: After incubation, aspirate the 4sU medium and immediately lyse the cells in TRIzol reagent or another appropriate lysis buffer for RNA extraction.[2]
Protocol 3: Total RNA Extraction from 4sU-Labeled Cells
This protocol is a standard TRIzol-based RNA extraction method suitable for cells labeled with 4sU.
-
Cell Lysis: Add 1 mL of TRIzol reagent per 10 cm² of culture plate area and incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform per 1 mL of TRIzol, and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol used, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant, and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in RNase-free water.
Visualizations
Caption: Workflow for optimizing 4sU concentration.
Caption: 4sU-induced nucleolar stress pathway.
References
- 1. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 5. Thiol-linked alkylation of RNA to assess expression dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. The influence of this compound labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Thiouridine (4sU) Application in rRNA Synthesis Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with 4-thiouridine (4sU)-induced inhibition of ribosomal RNA (rRNA) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced inhibition of rRNA synthesis?
A1: High concentrations of this compound (4sU), a ribonucleoside analog, can inhibit both the production and processing of the 47S rRNA precursor. This inhibition is concentration-dependent. While low concentrations (e.g., ≤10 µM) are generally suitable for metabolic labeling of nascent rRNA with minimal disruption, higher concentrations (≥50 µM) can lead to a significant decrease in 47S rRNA levels and impair its subsequent processing into mature 18S, 5.8S, and 28S rRNAs.[1][2] This disruption of ribosome biogenesis can trigger a nucleolar stress response.[1][2]
Q2: What is the nucleolar stress response induced by 4sU?
A2: The inhibition of rRNA synthesis by high concentrations of 4sU can induce a cellular stress pathway known as the nucleolar stress response.[1][2] This is characterized by the translocation of nucleolar proteins, such as Nucleophosmin (NPM1), from the nucleolus to the nucleoplasm.[1][2] This translocation can lead to the stabilization and activation of the tumor suppressor protein p53, which in turn can inhibit cell proliferation.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant decrease in total RNA yield after 4sU labeling. | High concentration of 4sU is inhibiting overall transcription, including rRNA synthesis which constitutes a major portion of total RNA.[1][3] | Optimize the 4sU concentration. Start with a lower concentration (e.g., 10 µM) and perform a dose-response experiment to find the optimal concentration for your cell type that allows for sufficient labeling without significant toxicity.[1][4] Reduce the labeling time.[4] |
| Altered cell morphology or decreased cell viability after 4sU treatment. | 4sU-induced cytotoxicity, potentially due to the nucleolar stress response and p53 activation.[1][2][4] | Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) at different 4sU concentrations and incubation times to determine the tolerated range for your specific cell line.[4] Monitor for morphological changes using microscopy. |
| Inconsistent or low incorporation of 4sU into nascent RNA. | Suboptimal 4sU concentration or labeling time. Cell-type specific differences in uptake and metabolism of 4sU.[4][5] | Increase the 4sU concentration cautiously, while monitoring for toxicity. Increase the labeling duration. Ensure the 4sU stock solution is fresh and properly stored.[6][7] |
| Discrepancies in gene expression data following 4sU labeling. | High concentrations of 4sU can affect not only rRNA synthesis but also pre-mRNA splicing, potentially leading to artifacts in gene expression analysis.[8][9][10][11] | Use the lowest effective concentration of 4sU. Include appropriate controls in your experiment, such as untreated cells and cells treated with a vehicle control. Validate key findings with alternative methods that do not rely on metabolic labeling. |
Experimental Protocols
Protocol 1: Optimizing 4sU Concentration for Nascent rRNA Labeling
This protocol outlines a method to determine the optimal, non-inhibitory concentration of 4sU for labeling nascent rRNA in a specific cell line.
Materials:
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Cell line of interest
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Complete cell culture medium
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This compound (4sU) stock solution (e.g., 100 mM in DMSO)
-
TRIzol reagent or other RNA extraction kit
-
Quantitative real-time PCR (qRT-PCR) system and reagents
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Primers for a housekeeping gene and for the 5' external transcribed spacer (5' ETS) of the 47S pre-rRNA.
Procedure:
-
Cell Seeding: Seed cells in multiple wells of a culture plate to reach 70-80% confluency at the time of the experiment.
-
4sU Titration: Prepare a series of 4sU concentrations in complete medium (e.g., 0 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Labeling: Remove the old medium from the cells and add the medium containing the different 4sU concentrations. Incubate for a fixed period (e.g., 1-2 hours).
-
RNA Extraction: At the end of the incubation, lyse the cells directly in the plate using TRIzol and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of total RNA for each condition.
-
qRT-PCR Analysis: Perform qRT-PCR using primers for the 5' ETS of the 47S pre-rRNA and a stable housekeeping gene. The 5' ETS is a good indicator of nascent rRNA synthesis as it is rapidly processed.
-
Data Analysis: Calculate the relative expression of the 5' ETS normalized to the housekeeping gene for each 4sU concentration. The highest concentration of 4sU that does not cause a significant decrease in 5' ETS levels is considered optimal for labeling without inhibiting rRNA synthesis.
Protocol 2: Assessing Nucleolar Stress by Immunofluorescence
This protocol describes how to visualize the translocation of NPM1 from the nucleolus to the nucleoplasm as an indicator of 4sU-induced nucleolar stress.
Materials:
-
Cells grown on coverslips
-
4sU
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NPM1
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the desired concentrations of 4sU (e.g., a non-inhibitory and an inhibitory concentration determined from Protocol 1) and an untreated control for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate with the primary anti-NPM1 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides.
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Imaging: Visualize the cells using a fluorescence microscope. In healthy cells, NPM1 will be localized to the nucleoli. In stressed cells, NPM1 will be dispersed throughout the nucleoplasm.
Visualizations
References
- 1. This compound inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of Newly Transcribed RNA Using the Metabolic Label this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. The influence of this compound labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The influence of this compound labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 10. biorxiv.org [biorxiv.org]
- 11. escholarship.org [escholarship.org]
overcoming challenges in the biotinylation of 4sU-labeled RNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the biotinylation of 4-thiouridine (4sU)-labeled RNA.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my biotinylation efficiency low, resulting in a poor yield of labeled RNA?
Low biotinylation efficiency is a common issue that can significantly impact downstream applications. Several factors can contribute to this problem.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Degraded Biotin Reagent | Biotin reagents like Biotin-HPDP and MTSEA-biotin can hydrolyze over time. Prepare fresh biotin solutions in anhydrous DMF or DMSO and store them in small, single-use aliquots at -20°C or 4°C as recommended.[1] Consider replacing biotin stocks every 3-6 months.[1] |
| Oxidized 4sU in RNA | The thiol group in 4sU is susceptible to oxidation, which prevents biotinylation. Ensure that all solutions used for RNA purification and handling are treated with RNase inhibitors and, if possible, prepared with RNase-free water. The inclusion of reducing agents like DTT (dithiothreitol) during RNA isolation can help prevent oxidation.[1] |
| Inefficient Mixing of Reaction | Inadequate mixing can lead to incomplete biotinylation. After adding the biotin reagent to your RNA sample, ensure thorough mixing by vortexing and then incubate the reaction on a rotator to ensure continuous mixing.[1] |
| Suboptimal Biotinylation Reagent | Different biotinylating reagents have varying efficiencies. MTSEA-biotin-XX has been reported to have higher efficiency than Biotin-HPDP, though it may also lead to higher background.[2][3] For troubleshooting, iodoacetyl-biotin can be used as it forms an irreversible bond, which can help in quantifying 4sU incorporation.[4] |
| Incorrect Reaction Buffer Composition | The biotinylation reaction is sensitive to pH. Ensure your biotinylation buffer is at the correct pH (typically around 7.4).[5] |
Q2: I'm observing significant RNA degradation in my samples. What could be the cause and how can I prevent it?
RNA is highly susceptible to degradation by RNases. Maintaining an RNase-free environment is critical throughout the entire workflow.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| RNase Contamination | Use certified RNase-free tubes, tips, and reagents. Wear gloves at all times and change them frequently. Use a designated RNase-free workspace. |
| Improper Sample Storage | Store RNA samples at -80°C. Avoid repeated freeze-thaw cycles.[6] |
| Extended Incubation Times | While a sufficient incubation time is necessary for biotinylation, excessively long incubations at room temperature can increase the risk of RNA degradation. Optimize the incubation time for your specific protocol. |
| Harsh Chemical Treatments | Ensure that all chemical treatments, such as phenol-chloroform extraction, are performed correctly and with high-quality reagents to minimize RNA damage. |
Q3: My final enriched RNA fraction has high background from unlabeled RNA. How can I reduce this contamination?
High background can obscure the results of downstream analyses. Proper washing and blocking steps are key to minimizing the carryover of unlabeled RNA.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Insufficient Blocking of Streptavidin Beads | Before adding your biotinylated RNA, ensure the streptavidin beads are thoroughly blocked to prevent non-specific binding of unlabeled RNA.[1] |
| Inadequate Washing of Beads | After binding the biotinylated RNA to the streptavidin beads, perform stringent and sufficient washing steps to remove any non-specifically bound RNA.[6] |
| Using Suboptimal Streptavidin Beads | Different commercial streptavidin beads can have varying levels of background binding. It is recommended to use beads that have been validated for this application to minimize carry-over of unlabeled RNA.[4] |
| Overloading the Beads | Do not exceed the binding capacity of the streptavidin beads. Using an excessive amount of input RNA can lead to increased non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for 4sU-labeled RNA after enrichment?
The yield of newly transcribed RNA can vary depending on the cell type, 4sU labeling time, and the efficiency of the entire procedure. Following a 15-minute 4sU pulse in mouse embryonic stem cells, the enriched fraction can be around 1.5% of the input biotinylated RNA.[7] For a 1-hour labeling period, the yield can range from 3% to 6% of the total RNA.[8]
Q2: How can I check the efficiency of my 4sU incorporation and biotinylation?
A dot blot analysis is a common method to assess the incorporation of 4sU and the efficiency of biotinylation.[4][8][9] In this assay, serial dilutions of your biotinylated RNA are spotted onto a membrane and detected using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP).[7] This can be compared to a biotinylated control oligo to estimate the efficiency.[4]
Q3: What are the recommended concentrations of 4sU and labeling times?
The optimal 4sU concentration and labeling time depend on the experimental goals and the cell type. Shorter labeling times provide a snapshot of nascent transcription, while longer times can be used for RNA decay studies.
Recommended 4sU Concentrations for Different Labeling Durations [6]
| Duration of Labeling (minutes) | Recommended 4sU Concentration (μM) |
| 120 | 100–200 |
| 60 | 200–500 |
| 15–30 | 500–1000 |
Q4: Should I be concerned about the toxicity of 4sU?
High concentrations of 4sU can potentially have cytotoxic effects or inhibit rRNA synthesis.[5][7] It is advisable to determine the optimal 4sU concentration for your specific cell line that allows for efficient labeling without significant toxicity.[5][6]
Experimental Protocols
Protocol 1: Biotinylation of 4sU-Labeled RNA using Biotin-HPDP
This protocol is adapted from established methods.[5][6]
-
Prepare the Biotinylation Reaction:
-
In an RNase-free tube, combine 60–100 µg of total 4sU-labeled RNA.
-
For each 1 µg of RNA, add 1 µL of 10X Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA).
-
For each 1 µg of RNA, add 2 µL of Biotin-HPDP (1 mg/mL in DMF).
-
Bring the final volume up to 7 µL per 1 µg of RNA with RNase-free water.
-
-
Incubation:
-
Rotate the reaction mixture at room temperature in the dark for at least 1.5 hours.
-
-
Removal of Unbound Biotin:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1, pH 6.7).
-
Vortex vigorously and centrifuge at ≥12,000 x g for 5 minutes at 4°C.[1]
-
Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
-
RNA Precipitation:
-
Add 1/10th volume of 5 M NaCl and 1 volume of isopropanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at ≥12,000 x g for 20 minutes at 4°C.
-
Wash the RNA pellet with 75% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in RNase-free water.
-
Visualizations
References
- 1. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of Newly Transcribed RNA Using the Metabolic Label this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 8. High-resolution gene expression profiling for simultaneous kinetic parameter analysis of RNA synthesis and decay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
refining 4-thiouridine pulse-chase experiments for accurate decay rate measurement
Welcome to the technical support center for 4-thiouridine (4sU) pulse-chase and metabolic labeling experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals accurately measure RNA decay rates and overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your 4sU pulse-chase experiments, offering potential causes and practical solutions.
Q1: Why are my cells showing signs of toxicity (e.g., reduced viability, altered morphology) after 4sU labeling?
A1: this compound can be toxic to certain cell types, especially at high concentrations or with prolonged exposure.[1][2] This toxicity can manifest as nucleolar stress, inhibition of rRNA synthesis, and altered cell proliferation, ultimately affecting the accuracy of decay rate measurements.[1][3]
Troubleshooting Steps:
-
Optimize 4sU Concentration: The optimal 4sU concentration is cell-type dependent.[1][4] It is crucial to perform a dose-response curve to determine the highest concentration that does not cause significant toxicity for your specific cell line.[1] Lower concentrations are recommended for longer labeling periods.[1]
-
Minimize Labeling Time: Shorter pulse times with higher 4sU concentrations can sometimes mitigate toxicity while still achieving sufficient labeling.[1] However, very short labeling times may not be suitable for all experimental goals.
-
Assess Cell Viability: Always perform a viability assay (e.g., Trypan Blue exclusion, MTT assay) in parallel with your initial experiments to confirm that the chosen 4sU concentration and labeling duration are not adversely affecting your cells.
-
Monitor rRNA Synthesis: As a sensitive indicator of 4sU-induced stress, you can assess rRNA processing.[3] Significant inhibition suggests that the 4sU concentration is too high.
Recommended 4sU Concentrations for Various Cell Lines
| Cell Line | Recommended 4sU Concentration (for 1-2h labeling) | Notes |
| HEK293 | 40 µM | Tolerable concentration for assessing splicing effects.[2][5] |
| U2OS | As low as 50 µM can cause nucleolar stress.[1] | Careful optimization is critical for this cell line. |
| NIH-3T3 | 200 µM for 1 hour | Did not result in significant alterations in transcript levels.[6] |
| DG75 | 500 µM | Used for short labeling times (5-60 minutes).[7] |
| HCT116 | Up to 800 µM for 1 hour | Showed some quantification bias at the highest concentration.[8][9] |
| HFF-TerT | Up to 800 µM for 1 hour | Showed significant quantification bias at the highest concentration.[8][9] |
This table provides general guidelines. It is imperative to empirically determine the optimal concentration for your specific experimental conditions.[10]
Q2: My RNA decay rates seem inaccurate, or I am observing a bias against short-lived transcripts. What could be the cause?
A2: Inaccurate decay rates, often skewed against short-lived RNAs, can stem from several sources, including incomplete chase of the 4sU label, and biases introduced during library preparation and data analysis.[8][9]
Troubleshooting Steps:
-
Ensure Complete Chase: The "chase" step, where 4sU-containing media is replaced with media containing a high concentration of unlabeled uridine, must be efficient. Residual 4sU can continue to be incorporated, leading to an underestimation of decay rates. Use a high concentration of unlabeled uridine (typically 10-fold excess or more compared to the 4sU concentration) for the chase.
-
Account for 4sU-Induced Quantification Bias: High concentrations of 4sU can lead to an underrepresentation of labeled RNA in sequencing libraries.[8][9] This is partly because T-to-C conversions in sequencing reads from labeled RNA can reduce mapping efficiency.[8][9]
-
Validate with an Alternative Method: If possible, validate the decay rates of a few key transcripts using an alternative method, such as transcriptional inhibition with Actinomycin D, keeping in mind the potential cytotoxic effects of the inhibitor itself.[12]
Q3: The yield of my biotinylated, 4sU-labeled RNA is very low. How can I improve it?
A3: Low yield of labeled RNA can be due to inefficient 4sU incorporation, suboptimal biotinylation, or issues with the purification of biotinylated RNA.
Troubleshooting Steps:
-
Verify 4sU Incorporation: The rate of 4sU uptake and incorporation can vary between cell types.[13]
-
Optimize Labeling Time and Concentration: As a starting point, refer to the concentrations in the table above and consider the doubling time of your cells.[4] Longer labeling times will naturally result in a higher proportion of labeled RNA.[7]
-
Quality Control of 4sU: Ensure your 4sU stock solution is fresh and has been stored correctly. Thaw it only once before use.[12][14]
-
-
Optimize Biotinylation Reaction: The chemical reaction to attach biotin to the thiol group of 4sU is critical.
-
Use Fresh Biotinylation Reagent: Biotin-HPDP or similar reagents should be fresh and properly stored.
-
Ensure Correct Reaction Conditions: The reaction should be performed in the dark at room temperature with rotation to ensure proper mixing.[14]
-
-
Efficient Purification: The separation of biotinylated RNA using streptavidin-coated magnetic beads must be performed carefully.
-
Denature RNA: Heat the biotinylated RNA at 65°C for 10 minutes and immediately place it on ice before adding it to the beads. This helps to reduce secondary structures and improve the accessibility of the biotin tag.[12][14]
-
Sufficient Washing: Perform stringent washes to remove non-specifically bound, unlabeled RNA.
-
Efficient Elution: Use a fresh solution of a reducing agent like DTT (dithiothreitol) to elute the labeled RNA from the beads.[12][14]
-
Experimental Workflows and Protocols
Visualizing the 4sU Pulse-Chase Workflow
The following diagram illustrates the key steps in a typical 4sU pulse-chase experiment followed by RNA sequencing (4sU-seq).
Caption: Workflow of a 4sU pulse-chase experiment.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues in 4sU pulse-chase experiments.
Caption: A logical guide for troubleshooting common experimental issues.
Detailed Experimental Protocol: 4sU Pulse-Chase for RNA Decay Analysis
This protocol outlines the key steps for performing a 4sU pulse-chase experiment.
Materials:
-
This compound (4sU) stock solution (e.g., 100 mM in DMSO)
-
Uridine stock solution (e.g., 100 mM in water or PBS)
-
Cell culture medium, serum, and supplements
-
TRIzol or other RNA extraction reagent
-
Biotin-HPDP or similar thiol-specific biotinylation reagent
-
Streptavidin-coated magnetic beads
-
DTT (dithiothreitol) for elution
-
Nuclease-free water, buffers, and tubes
Procedure:
-
Cell Seeding: Plate cells to reach 70-80% confluency at the time of the experiment.[12]
-
4sU Pulse:
-
Aspirate the existing medium from the cells.
-
Add pre-warmed medium containing the optimized concentration of 4sU.
-
Incubate for the desired pulse duration (e.g., 1-4 hours).
-
-
Uridine Chase:
-
At the end of the pulse, quickly aspirate the 4sU-containing medium.
-
Wash the cells once with pre-warmed PBS to remove any residual 4sU.
-
Add pre-warmed medium containing a high concentration of unlabeled uridine (e.g., 10-fold molar excess over 4sU).
-
This is time point zero (t=0) of the chase.
-
-
Time-Course Harvesting:
-
Harvest cells at various time points during the chase (e.g., 0, 30, 60, 120, 240 minutes) by aspirating the medium and adding TRIzol directly to the plate to lyse the cells and stabilize the RNA.[12]
-
-
Total RNA Extraction:
-
Extract total RNA from the TRIzol lysates according to the manufacturer's protocol.
-
Perform a DNase treatment to remove any contaminating genomic DNA.
-
-
Biotinylation of 4sU-labeled RNA:
-
Purification of Labeled RNA:
-
Resuspend the biotinylated RNA pellet in nuclease-free water.
-
Denature the RNA by heating at 65°C for 10 minutes, followed by rapid cooling on ice.[12][14]
-
Add the denatured RNA to pre-washed streptavidin-coated magnetic beads and incubate at room temperature with rotation for 15 minutes.[14]
-
Use a magnetic stand to capture the beads and discard the supernatant (which contains the unlabeled, pre-existing RNA).
-
Wash the beads multiple times with appropriate washing buffers to remove non-specifically bound RNA.[12]
-
-
Elution of Labeled RNA:
-
Downstream Analysis:
-
Quantify the eluted RNA.
-
Proceed with library preparation for RNA sequencing or perform RT-qPCR for analysis of specific transcripts.
-
Calculate RNA decay rates by fitting the abundance of labeled transcripts at each time point to an exponential decay model.
-
References
- 1. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of this compound labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The influence of this compound labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 6. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 7. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. faqs.lexogen.com [faqs.lexogen.com]
- 11. researchgate.net [researchgate.net]
- 12. Isolation of Newly Transcribed RNA Using the Metabolic Label this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
Technical Support Center: 4sU-seq Library Preparation and Data Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize biases in 4sU-seq experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of bias in a 4sU-seq experiment?
A1: Biases in 4sU-seq can be introduced at multiple stages of the experimental workflow. The main sources include:
-
Cytotoxicity and Transcriptional Perturbation: High concentrations of 4-thiouridine (4sU) or extended labeling times can be toxic to cells, potentially leading to a global reduction in RNA synthesis. This disproportionately affects the quantification of short-lived RNA transcripts.[1][2]
-
Library Preparation Inefficiencies: RNA molecules containing 4sU may exhibit reduced efficiency during critical library preparation steps, such as reverse transcription. This can lead to an underrepresentation of newly synthesized, labeled RNA in the final sequencing library.[1][2]
-
Read Mapping Challenges: The chemical conversion of 4sU induces T-to-C mismatches in the sequencing reads derived from labeled RNA. A high frequency of these conversions can make it difficult for standard alignment algorithms to map the reads to the reference genome correctly, resulting in the loss of data for highly labeled transcripts.[1][2][3]
-
RNA Handling and Stability: 4sU-containing transcripts can be more susceptible to degradation if samples are not handled under optimal conditions, leading to their selective loss.[4]
Q2: How can I determine the optimal 4sU concentration and labeling time for my experiment?
A2: The optimal 4sU concentration and labeling duration are critical for minimizing cytotoxicity while ensuring sufficient incorporation for downstream analysis. These parameters are cell-type specific.[1][5] It is recommended to perform a dose-response and time-course experiment to identify the ideal conditions for your specific cell line. Start with concentrations and durations reported in the literature for similar cell types. For example, a 1-hour labeling period with 100-500 µM 4sU is a common starting point for many cell lines.[1][6][7] The goal is to maximize 4sU incorporation without significantly impacting cell viability or global transcription rates.[2]
Q3: Why might my newly synthesized RNAs be underrepresented in the sequencing data?
A3: Underrepresentation of newly synthesized RNA, often observed as an apparent downregulation of short-lived transcripts, can stem from a combination of factors:
-
A global, unspecific underrepresentation of labeled RNA that arises during library preparation.[1][2][3]
-
Reduced mappability of sequencing reads that carry multiple T-to-C conversions.[1][3]
-
A potential global reduction of RNA synthesis due to 4sU-induced cellular stress.[1]
Q4: My read mapping rates are low for 4sU-labeled samples. What is a likely cause and how can I fix it?
A4: Low read mapping efficiency is a common issue in 4sU-seq experiments and is often caused by a high number of T-to-C mismatches in the sequencing reads, which can challenge standard alignment software.[1][4] To address this, consider the following:
-
Use an appropriate read mapper: Some alignment tools are better suited for handling a high frequency of mismatches. It has been shown that specialized alignment strategies or computational tools can rescue previously unmappable reads.[1][8][9][10]
-
Adjust alignment parameters: If using a standard aligner, you may need to increase the maximum number of allowed mismatches.
-
Computational correction: Tools like the GRAND-SLAM pipeline are specifically designed to handle 4sU-seq data, including the rescue of unmappable reads.[1][8][9][10]
Q5: How can I computationally correct for biases in my 4sU-seq data?
A5: Several computational strategies can be employed to correct for biases. A key approach is to use software specifically designed for 4sU-seq data, such as the GRAND-SLAM pipeline and the grandR package.[1][8][9] These tools can:
-
Rescue unmappable reads: By accounting for the expected T-to-C conversions, these tools can improve the mapping rate of highly labeled transcripts.[1]
-
Statistically remove bias: After read mapping, statistical methods can be applied to correct for the underrepresentation of new RNA, often by implementing a scaling strategy.[1][2]
Troubleshooting Guides
Problem: Apparent downregulation of short-lived transcripts
-
Symptom: Differential expression analysis between 4sU-labeled and unlabeled control samples shows a significant and preferential downregulation of genes with short RNA half-lives.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| High 4sU Concentration/Long Labeling Time | Reduce the 4sU concentration and/or shorten the labeling duration to minimize cytotoxicity and transcriptional inhibition.[1][2] Perform a titration experiment to find the optimal balance for your cell type. |
| Suboptimal Library Preparation | Ensure that the reverse transcriptase and other enzymes used are not inhibited by the presence of 4sU. Some protocols may be better optimized for 4sU-containing RNA.[1][2] |
| Reduced Read Mappability | Use a specialized read mapper or a computational pipeline like GRAND-SLAM designed to handle T-to-C conversions.[1][8][9] This can rescue reads from highly-labeled, short-lived transcripts that would otherwise be discarded. |
| Normalization Issues | Apply a statistical correction method to remove remaining bias after mapping. This may involve a scaling strategy to correct for the global underrepresentation of labeled RNA.[1][2] |
Problem: Low Yield of Labeled RNA after Enrichment
-
Symptom: The amount of RNA recovered after biotinylation and streptavidin pulldown is insufficient for library preparation.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Cell Health | Ensure cells are healthy and in the exponential growth phase before labeling. Overgrown or stressed cultures will have lower transcriptional activity.[6][11] |
| Inefficient 4sU Labeling | Verify the final concentration of 4sU in the media. Ensure the 4sU stock solution is fresh, as it is sensitive to light and oxidation.[5][6] Consider increasing the 4sU concentration or labeling time if cytotoxicity is not an issue. |
| Suboptimal RNA Extraction | Use a robust RNA extraction method, such as a TRIzol-based protocol followed by a column cleanup, to ensure high-quality total RNA.[11] Incomplete cell lysis can lead to lower yields. |
| Inefficient Biotinylation or Pulldown | Check the age and storage conditions of the biotinylation reagent and streptavidin beads. Ensure complete removal of any reducing agents from the RNA sample before biotinylation. |
Experimental Protocols
Key Experiment: 4sU Labeling of Cultured Cells
This protocol provides a general framework for the metabolic labeling of adherent cells with 4sU.
-
Cell Seeding: Plate cells the day before the experiment to ensure they are in the exponential growth phase and reach 70-80% confluency at the time of labeling.[5]
-
Prepare 4sU Medium: Just before use, thaw a stock solution of 4sU. Prepare the required volume of pre-warmed culture medium and add the 4sU stock to achieve the desired final concentration (e.g., 100-500 µM). Mix thoroughly.[12]
-
Labeling: Aspirate the old medium from the cells and replace it with the 4sU-containing medium.[5]
-
Incubation: Return the cells to the incubator for the desired labeling period (e.g., 15-120 minutes).[1]
-
Harvesting: At the end of the labeling period, immediately aspirate the 4sU medium and lyse the cells directly on the plate by adding TRIzol or a similar lysis reagent.[5][7] Ensure the entire surface is covered for complete lysis.
-
RNA Isolation: Proceed with total RNA extraction according to the manufacturer's protocol for the chosen lysis reagent. It is advisable to store the lysate at -80°C if not proceeding immediately.[5]
Data and Visualizations
Data Summary: Recommended 4sU Labeling Conditions
The optimal conditions are highly dependent on the cell line and experimental goals. The following table provides starting points based on published data.
| Cell Line | 4sU Concentration (µM) | Labeling Time (min) | Reference |
| NIH-3T3 | 800 | 15 - 120 | [1] |
| U2OS | 100 - 800 | 60 | [1] |
| HCT116 | 100 - 800 | 60 | [1] |
| HFF-Tert | 100 - 800 | 60 | [1] |
| HEK293T | Not Specified | 10 - 20 | [11] |
| Primary HFF | 100 - 1600 | Not Specified | [12] |
Diagrams
Caption: A high-level overview of the 4sU-seq workflow.
Caption: Key stages where bias is introduced in 4sU-seq.
Caption: A decision tree for troubleshooting low read mapping.
References
- 1. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. science.rsu.lv [science.rsu.lv]
- 4. biorxiv.org [biorxiv.org]
- 5. Isolation of Newly Transcribed RNA Using the Metabolic Label this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntc.hms.harvard.edu [ntc.hms.harvard.edu]
- 7. Nascent RNA 4sU labelling and enrichment [protocols.io]
- 8. academic.oup.com [academic.oup.com]
- 9. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. TT-seq | Nascent Transcriptomics Core [ntc.hms.harvard.edu]
- 12. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
TUC-seq Technical Support Center: Optimizing 4-Thiouridine to Cytidine Conversion
Welcome to the technical support center for TUC-seq (Thiouridine-to-Cytidine sequencing). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of the 4-thiouridine (s4U) to cytidine (C) conversion step, a critical part of the TUC-seq workflow.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical principle of the this compound (s4U) to cytidine (C) conversion in TUC-seq?
A1: The conversion in TUC-seq is a two-step chemical process. Initially, the this compound incorporated into nascent RNA is oxidized by osmium tetroxide (OsO₄). Subsequently, an amine group is added by ammonium chloride (NH₄Cl), which results in the conversion of this compound to a native cytidine.[1][2][3] This direct conversion to a canonical base is a key advantage of TUC-seq, as it does not inhibit downstream enzymatic steps like reverse transcription.[1][2][3]
Q2: What is the expected conversion efficiency for the s4U to C conversion in a typical TUC-seq experiment?
A2: The conversion efficiency can vary depending on the specific RNA molecule and experimental conditions. Published studies have reported conversion rates for TUC-seq ranging from 71% to 93%.[1][2] For example, one study observed a conversion rate of 72% for a 696 bp RNA fragment and 71% for a 175 bp fragment.[2] Another report mentioned a conversion rate of 93% for 4sU in tRNA.[1][2]
Q3: How does TUC-seq's conversion chemistry compare to other methods like SLAM-seq and TimeLapse-seq?
A3: TUC-seq converts 4sU to a native cytidine.[3][4] In contrast, SLAM-seq uses iodoacetamide to alkylate 4sU, and TimeLapse-seq employs sodium periodate and 2,2,2-trifluoroethylamine to create a cytidine analog.[1][2] While all methods enable the identification of newly synthesized RNA, the formation of a native cytidine in TUC-seq is advantageous as it does not impede reverse transcriptase activity.[1][2]
Q4: Can the chemical treatment in TUC-seq lead to RNA degradation?
A4: The osmium tetroxide and ammonium chloride treatment in TUC-seq is generally considered mild and does not typically cause significant RNA degradation.[5] However, it is crucial to handle RNA samples with care and use appropriate controls to monitor RNA integrity throughout the process. One study noted that optimizing the reaction conditions, for instance by incubating for 1 hour at 40°C, can be performed while maintaining RNA quality.[6][7]
Troubleshooting Guides
Problem 1: Low s4U to C Conversion Efficiency
| Possible Cause | Suggested Solution |
| Suboptimal Reagent Concentration | Ensure the final concentrations of osmium tetroxide and ammonium chloride are correct. A commonly used concentration is 0.45 mM OsO₄ and 180 mM NH₄Cl.[5] Prepare fresh solutions, especially the OsO₄ solution, for each experiment. |
| Incorrect Incubation Conditions | Optimize incubation time and temperature. Published protocols suggest incubating for 3 hours at 25°C or 1 hour at 40°C.[5][6][7] You may need to empirically determine the optimal conditions for your specific RNA samples. |
| Poor RNA Quality | Start with high-quality, intact RNA. Assess RNA integrity using a Bioanalyzer or similar instrument before and after the conversion reaction.[8] |
| Presence of Inhibitors | Ensure the RNA sample is free of contaminants from the isolation process that could interfere with the chemical reaction. Purify the RNA thoroughly before the conversion step. |
Problem 2: "Dropout" of s4U-labeled Reads
| Possible Cause | Suggested Solution |
| s4U-dependent Read Loss during Sample Handling | Be aware that s4U-containing transcripts can be selectively lost under suboptimal handling conditions.[9] It is recommended to minimize freeze-thaw cycles and handle the RNA samples gently. |
| Computational Dropout during Alignment | High levels of T-to-C mutations can hinder read alignment with some standard pipelines.[9] Use alignment software that is optimized for handling nucleotide conversions, such as HISAT-3N, which does not penalize chemically-recoded bases.[9] |
| Extensive 4sU Labeling | High concentrations of 4sU or long labeling times can affect cell viability and may lead to biased expression estimates.[6] Optimize labeling conditions to achieve sufficient incorporation without causing cellular stress. Include a no-4sU control in your experiments.[6] |
Quantitative Data Summary
The following table summarizes the conversion efficiencies of different methods for converting this compound to cytidine or a cytidine analog.
| Method | Reagents | Conversion Efficiency | Notes |
| TUC-seq | Osmium tetroxide (OsO₄), Ammonium chloride (NH₄Cl) | 71-93%[1][2] | Converts 4sU to native cytidine, which does not inhibit reverse transcription.[1][2] |
| SLAM-seq | Iodoacetamide (IAA) | >98% (calculated by absorbance)[1][2] | Forms an alkylated uridine derivative recognized as cytidine.[1][2] |
| TimeLapse-seq | Sodium periodate (NaIO₄), 2,2,2-trifluoroethylamine (TFEA) | ~80%[1][2] | Creates a cytidine analog. The oxidation step can have side reactions with the 3' end of the RNA.[2] |
| Novel Method | 2,4-dinitrofluorobenzene (DNFB), Methylamine | 73% (in RNA transcript)[1][2] | A newer method that is reported to be rapid.[2] |
Experimental Protocols
TUC-seq: this compound to Cytidine Conversion
This protocol is adapted from published methods.[5][8]
Materials:
-
4sU-labeled total RNA (up to 10 µg)
-
Osmium tetroxide (OsO₄) solution (e.g., 1 mM stock in RNase-free water)
-
Ammonium chloride (NH₄Cl) solution (e.g., 2 M stock, pH 8.8)
-
RNase inhibitor
-
RNase-free water
-
RNA purification kit or reagents for phenol-chloroform extraction and isopropanol precipitation
Procedure:
-
In a sterile, RNase-free tube, combine the following on ice:
-
10 µg of 4sU-labeled total RNA
-
Sufficient 2 M NH₄Cl to reach a final concentration of 180 mM.
-
Sufficient 1 mM OsO₄ to reach a final concentration of 0.45 mM.
-
1 µL of RNase inhibitor.
-
Top up with RNase-free water to the desired final volume.
-
-
Mix gently by pipetting.
-
Incubate the reaction for 3 hours at 25°C in the dark. Alternatively, incubate for 1 hour at 40°C.[6][7]
-
After incubation, purify the RNA immediately to remove the chemical reagents. This can be done using an RNA cleanup kit according to the manufacturer's instructions or by performing a phenol:chloroform:isoamyl alcohol (25:24:1) extraction followed by isopropanol precipitation.[5]
-
Resuspend the purified RNA in RNase-free water.
-
Assess the integrity of the treated RNA using a Bioanalyzer or similar method. The RNA is now ready for downstream applications such as library preparation for sequencing.
Visualizations
Caption: The experimental workflow for TUC-seq.
Caption: Chemical conversion of this compound to cytidine in TUC-seq.
Caption: Troubleshooting flowchart for low T-to-C conversion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development and Comparison of this compound to Cytidine Base Conversion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiouridine-to-Cytidine Conversion Sequencing (TUC-Seq) to Measure mRNA Transcription and Degradation Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiouridine-to-Cytidine Conversion Sequencing (TUC-Seq) to Measure mRNA Transcription and Degradation Rates | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Improving the study of RNA dynamics through advances in RNA-seq with metabolic labeling and nucleotide-recoding chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Impact of 4-Thiouridine on pre-mRNA Splicing Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-thiouridine (4sU) for studying pre-mRNA splicing. The information provided is intended to help users identify and mitigate potential artifacts and biases associated with 4sU labeling in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4sU) and how is it used to study pre-mRNA splicing?
This compound (4sU) is a photoreactive analog of uridine, a nucleoside found in RNA.[1][2] When introduced to cells, 4sU is incorporated into newly transcribed RNA molecules.[1][2] This metabolic labeling allows for the specific isolation and analysis of nascent RNA, providing insights into dynamic processes like pre-mRNA splicing kinetics.[3][4] The incorporated 4sU can be biotinylated for affinity purification or can induce specific mutations during reverse transcription (T-to-C conversion), enabling the identification of newly synthesized transcripts in sequencing data.[2][5]
Q2: Can 4sU incorporation affect pre-mRNA splicing outcomes?
Yes, studies have shown that the incorporation of 4sU can influence pre-mRNA splicing, particularly at high concentrations or with extended labeling times.[1][6][7] The primary effects observed are a decrease in splicing efficiency, especially for introns with weaker splice sites.[1][6][7] It is crucial to be aware of these potential artifacts and to include appropriate controls in experimental designs.[6][7]
Q3: What are the known mechanisms by which 4sU affects splicing?
The precise mechanisms are still under investigation, but evidence suggests a few possibilities:
-
Alteration of RNA Secondary Structure: The substitution of oxygen with a sulfur atom in the uridine base can alter the RNA's secondary structure.[1][5] These structural changes may affect the recognition of splice sites by the spliceosome.[5]
-
Interference with Spliceosome Assembly or Function: Changes in RNA structure or direct interaction of the modified nucleotide with splicing factors could hinder the assembly or catalytic activity of the spliceosome.
-
Impact on Transcription Elongation: High levels of 4sU incorporation have been shown to increase the frequency of abortive transcripts during in vitro transcription, suggesting an impact on RNA polymerase processivity.[1][2][5] Changes in transcription elongation rate are known to influence alternative splicing outcomes.
Q4: Are all splicing events equally affected by 4sU?
No, the impact of 4sU on splicing is not uniform. Research indicates that:
-
Introns with weaker splice sites are more susceptible to splicing inhibition by 4sU incorporation.[1][6][7]
-
Constitutively and efficiently spliced exons appear to be largely unaffected by 4sU labeling under typical experimental conditions.[1]
-
Alternative splicing events , which are often less efficiently spliced, may be modestly influenced by 4sU.[1][6][7]
Q5: What are the recommended concentrations and labeling times for 4sU to minimize splicing artifacts?
Finding the optimal balance between efficient labeling and minimal perturbation is key. Based on published studies:
-
Concentrations: Tolerable concentrations in cell culture are generally considered to be around 40-50 μM.[1][6][8] Concentrations above 50-100 μM have been associated with cellular toxicity, inhibition of rRNA synthesis, and a nucleolar stress response.[1][5][8][9]
-
Labeling Times: For studying splicing kinetics, ultrashort labeling times (e.g., 5-10 minutes) are recommended to capture nascent, unprocessed transcripts.[3] Longer incubation times increase the proportion of labeled mRNA but also the potential for artifacts.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Global decrease in splicing efficiency compared to unlabeled controls. | 4sU incorporation is interfering with the splicing machinery. | Reduce the concentration of 4sU used for labeling (e.g., to 20-40 μM). Decrease the labeling time. Validate findings with an alternative metabolic labeling agent or a label-free method if possible. |
| Increased intron retention for specific genes. | These genes may have intrinsically weak splice sites that are more sensitive to 4sU-induced structural changes in the pre-mRNA. | Analyze the splice site strength of the affected introns using bioinformatics tools. Perform RT-PCR validation on a subset of affected and unaffected genes with and without 4sU labeling. Consider that these changes might be artifacts of the labeling.[1][6][7] |
| High levels of abortive transcripts or 3' end sequencing bias. | High 4sU incorporation may be impeding RNA polymerase processivity.[1][2][5] This is particularly noted in regions with consecutive uridines.[2] | Lower the 4sU concentration. Check for U-rich sequences in the affected transcripts. Optimize RNA fragmentation and library preparation protocols to reduce 3' bias. |
| Discrepancies between 4sU-seq data and other methods (e.g., RT-qPCR). | 4sU-to-C conversion during reverse transcription may be inefficient, or the biotin-streptavidin enrichment may have biases. | Verify the 4sU-to-C conversion rate bioinformatically. Optimize the chemical conversion step in your protocol.[10][11][12] For enrichment-based methods, ensure complete elution of biotinylated RNA. |
| Cellular stress or toxicity observed after 4sU labeling. | High concentrations or prolonged exposure to 4sU can inhibit rRNA synthesis and induce a p53-dependent stress response.[9][13] | Use the lowest effective concentration of 4sU. Keep labeling times as short as possible for the experimental goal. Monitor cell viability and markers of cellular stress. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of 4sU on in vitro transcription and splicing.
Table 1: Effect of 4sU Incorporation on In Vitro Splicing Efficiency
| Pre-mRNA Substrate | % 4sU Incorporation | Splicing Efficiency Reduction (relative to 0% 4sU) | Statistical Significance |
| β-Globin | 2.5% | No significant change | ns (P = 0.14) |
| 30% | ~2-fold reduction | ** (P = 0.0031) | |
| 100% | ~3-fold reduction | ** (P = 0.0031) | |
| AdML | 2.5% | No significant change | ns |
| 30% | Minor reduction | ns | |
| 100% | ~1.5-fold reduction | ns |
Data adapted from in vitro splicing assays.[14] The AdML (adenovirus major late) pre-mRNA is considered to be more efficiently spliced than the β-Globin pre-mRNA.[15]
Table 2: Effect of 4sU Concentration on In Vitro Transcription
| Pre-mRNA Substrate | % 4sU Incorporation | Observation |
| AdML | 30% | Slight increase in abortive transcripts |
| 100% | Majority of transcripts are abortive | |
| β-Globin | 30% | Minor increase in abortive transcripts |
| 100% | Multiple abortive transcripts observed |
Data adapted from in vitro transcription assays using T7 polymerase.[1][5]
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 4sU in Cell Culture
-
Cell Seeding: Plate cells to reach 70-80% confluency at the time of labeling.[16]
-
Preparation of 4sU Medium: Prepare fresh culture medium containing the desired final concentration of 4sU (e.g., 40 μM). A 100mM stock solution of 4sU in DMSO or water can be prepared and stored at -20°C.
-
Labeling: Aspirate the old medium from the cells and replace it with the 4sU-containing medium.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 5-60 minutes) under standard cell culture conditions.[3]
-
Harvesting: To stop the labeling, aspirate the 4sU medium and immediately lyse the cells in TRIzol reagent or a similar lysis buffer.[16][17]
-
RNA Isolation: Proceed with total RNA extraction according to the manufacturer's protocol.
Protocol 2: In Vitro Transcription with 4sU Incorporation
-
Template Preparation: Linearize the plasmid DNA containing the gene of interest.
-
Transcription Reaction Setup: Assemble the in vitro transcription reaction using a T7 RNA polymerase kit.
-
UTP/4sU Mixture: Prepare mixtures of UTP and this compound triphosphate (4sUTP) to achieve the desired percentage of 4sU incorporation. For example, for 30% incorporation, use a 3:7 ratio of 4sUTP to UTP.
-
Transcription: Incubate the reaction at 37°C for 1-2 hours.
-
Purification: Purify the transcribed RNA using standard methods such as gel electrophoresis or column purification.
Visualizations
References
- 1. The influence of this compound labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 2. The influence of this compound labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CIPSM - Ultra short and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution [cipsm.de]
- 5. journals.plos.org [journals.plos.org]
- 6. The influence of this compound labeling on pre-mRNA splicing outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Comparison of this compound to Cytidine Base Conversion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Osmium-Mediated Transformation of this compound to Cytidine as Key To Study RNA Dynamics by Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. The influence of this compound labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 15. biorxiv.org [biorxiv.org]
- 16. escholarship.org [escholarship.org]
- 17. Nascent RNA 4sU labelling and enrichment [protocols.io]
best practices for storing and handling 4-thiouridine to maintain stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling 4-thiouridine (4sU) to ensure its stability and the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A1: Solid this compound should be stored at -20°C.[1][2][3] Under these conditions, it is stable for at least four years.[1] It is also crucial to protect it from light, as it is a light-sensitive compound.[4]
Q2: What is the recommended way to prepare and store this compound stock solutions?
A2: For long-term storage, it is recommended to prepare stock solutions in anhydrous DMSO or DMF and store them in aliquots at -80°C for up to one year.[2][5] When preparing the solution, it is good practice to purge the solvent with an inert gas.[1] Aqueous solutions, on the other hand, are not recommended for storage for more than one day.[1] It is advised to thaw frozen stock solutions only once before use to prevent degradation from repeated freeze-thaw cycles.[5][6]
Q3: What are the solubility properties of this compound?
A3: this compound is soluble in several organic solvents and aqueous buffers. For detailed solubility information, please refer to the table below. Sonication is recommended to aid dissolution.[2]
Q4: Is this compound a hazardous substance?
A4: Yes, this compound should be considered a hazardous substance.[1][7] It is important to handle it with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[8][9] Work should be conducted in a well-ventilated area, and inhalation of dust should be avoided.[8]
Q5: Can high concentrations of this compound affect my cells?
A5: Yes, elevated concentrations of this compound (typically >50 µM) can be cytotoxic and may interfere with cellular processes.[10][11] Specifically, high concentrations have been shown to inhibit the production and processing of ribosomal RNA (rRNA) and can trigger a nucleolar stress response.[10][11] It is recommended to determine the optimal concentration for your specific cell type and experimental goals to minimize these effects.[12][13]
Troubleshooting Guides
Issue 1: Inconsistent or low labeling efficiency in my RNA metabolic labeling experiment.
-
Possible Cause 1: Degraded this compound.
-
Possible Cause 2: Suboptimal this compound concentration.
-
Possible Cause 3: Insufficient incubation time.
-
Solution: The optimal incubation time can vary depending on the cell type and the specific RNA species being studied. Refer to established protocols and consider a time-course experiment to determine the ideal labeling period.[6]
-
Issue 2: Evidence of cellular stress or toxicity in my treated cells.
-
Possible Cause 1: High concentration of this compound.
-
Possible Cause 2: Extended exposure to this compound.
-
Solution: Minimize the incubation time to what is necessary for sufficient labeling. Long exposure times can lead to increased cellular stress.[13]
-
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life | Special Considerations |
| Solid | -20°C | ≥ 4 years[1] | Protect from light.[4] |
| DMSO Solution | -80°C | Up to 1 year[2] | Aliquot to avoid freeze-thaw cycles.[5][6] Use fresh DMSO.[14] |
| Aqueous Solution | 4°C | Not recommended > 1 day[1] | Prepare fresh before use. |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 257[2] | 987.44[2] |
| PBS (pH 7.2) | 5[1][2] | 19.21[2] |
| Ethanol | 2[1][2] | 7.68[2] |
| DMF | 10[1][2] | 38.42[2] |
| Water | 20[2] | 76.84[2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Safety Precautions: Wear appropriate PPE, including gloves, a lab coat, and safety glasses. Handle solid this compound and DMSO in a chemical fume hood.
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, RNase-free microcentrifuge tubes
-
-
Procedure: a. Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the desired amount of this compound. For example, for 1 mL of a 100 mM solution, weigh out 26.03 mg. c. Add the solid this compound to a sterile microcentrifuge tube. d. Add the appropriate volume of anhydrous DMSO. e. Vortex or sonicate until the solid is completely dissolved. f. Aliquot the stock solution into smaller volumes in sterile, RNase-free tubes to minimize freeze-thaw cycles. g. Store the aliquots at -80°C.
Visualizations
Caption: Workflow for proper storage, handling, and preparation of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. tocris.com [tocris.com]
- 4. lexogen.com [lexogen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Isolation of Newly Transcribed RNA Using the Metabolic Label this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. The influence of this compound labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
Validation & Comparative
validating 4sU-seq data with RT-qPCR for specific gene expression changes
A Comparative Guide to Validating 4sU-seq Data with RT-qPCR
This guide provides a comprehensive comparison of 4-thiouridine sequencing (4sU-seq) and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) for analyzing specific gene expression changes. It is intended for researchers, scientists, and drug development professionals who are looking to validate high-throughput sequencing data with a targeted approach. This document outlines the experimental protocols for both techniques, presents a clear method for comparing the resulting data, and discusses the rationale behind using RT-qPCR as a validation tool for 4sU-seq.
Introduction to 4sU-seq and RT-qPCR Validation
4sU-seq is a powerful technique used to measure newly synthesized (nascent) RNA, providing a dynamic snapshot of gene transcription.[1][2] By incorporating the nucleoside analog this compound (4sU) into RNA, nascent transcripts can be specifically isolated and sequenced.[2][3] This allows for a more accurate reflection of transcriptional changes compared to traditional RNA-seq, which measures the steady-state abundance of RNA.[1][2]
While 4sU-seq offers a genome-wide view of transcription, it is standard practice to validate the expression changes of key genes of interest using an independent and targeted method. RT-qPCR is considered the gold standard for quantifying gene expression due to its sensitivity, specificity, and wide dynamic range.[4][5] Validating 4sU-seq results with RT-qPCR strengthens the confidence in the high-throughput data and confirms the biological significance of the observed transcriptional changes.[5][6]
Overall Experimental Workflow
The following diagram illustrates the parallel workflows for a typical experiment involving 4sU-seq and its validation by RT-qPCR.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is crucial to maintain consistency in cell handling and treatment conditions for both the 4sU-seq and RT-qPCR arms of the experiment.
4sU-seq Protocol: Nascent RNA Labeling, Enrichment, and Sequencing
This protocol is adapted from established methods for metabolic labeling and purification of newly transcribed RNA.[3][7]
-
4sU Labeling:
-
Culture cells to approximately 70-80% confluency.
-
Prepare a stock solution of this compound (e.g., 50 mM in sterile, RNase-free PBS).[1]
-
Add 4sU to the culture medium to a final concentration (e.g., 100-500 µM) and incubate for the desired labeling period (from 5 minutes to several hours, depending on the research question).[2][8] Protect cells from light during incubation as 4sU is photoactivatable.[1]
-
To stop the labeling, aspirate the medium and lyse the cells directly on the plate using a TRIzol-like reagent.[3]
-
-
Total RNA Extraction:
-
Extract total RNA from the cell lysate following the manufacturer's protocol for the chosen reagent (e.g., TRIzol). This typically involves chloroform extraction and isopropanol precipitation.[3]
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (for purity) and a bioanalyzer (for integrity).
-
-
Biotinylation of 4sU-labeled RNA:
-
Resuspend the total RNA in RNase-free water.
-
Prepare a biotinylation reaction mix containing the RNA, biotin-HPDP, and a biotinylation buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA).
-
Incubate the reaction at room temperature with rotation to allow for the specific biotinylation of the thiol group on the incorporated 4sU.
-
-
Enrichment of Nascent RNA:
-
Use streptavidin-coated magnetic beads to capture the biotinylated nascent RNA.[3]
-
Wash the beads stringently to remove non-biotinylated RNA (pre-existing RNA).
-
Elute the purified nascent RNA from the beads using a reducing agent like DTT.
-
-
Library Preparation and Sequencing:
-
The enriched nascent RNA is then used as input for a standard RNA sequencing library preparation protocol.
-
This includes steps such as fragmentation, reverse transcription, second-strand synthesis, adapter ligation, and amplification.
-
The final library is quantified and sequenced on a high-throughput sequencing platform.
-
RT-qPCR Protocol: Gene Expression Quantification
This protocol follows standard guidelines for reliable and reproducible gene expression analysis.[4][9]
-
Total RNA Extraction and DNase Treatment:
-
From a parallel set of cells treated identically to the 4sU-seq samples (but without 4sU labeling), extract total RNA using a standard kit or reagent.
-
Perform a DNase I treatment step to eliminate any contaminating genomic DNA, which could otherwise lead to false-positive signals in the qPCR.[10]
-
-
RNA Quality Control:
-
Verify the purity and integrity of the RNA as described for the 4sU-seq protocol. High-quality RNA is essential for accurate RT-qPCR results.[4]
-
-
Reverse Transcription (cDNA Synthesis):
-
Convert the total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[11]
-
This reaction can be primed using a mix of oligo(dT) primers (for polyadenylated transcripts) and random hexamers (for broader coverage of the transcriptome).[12]
-
Include a "no reverse transcriptase" (no-RT) control to check for DNA contamination in subsequent qPCR steps.[11]
-
-
Primer Design and Validation:
-
Design and validate primer pairs for each gene of interest and for at least two stable reference (housekeeping) genes.[10]
-
Primers should be specific to the target sequence and span an exon-exon junction where possible to avoid amplification of any residual genomic DNA.
-
Validate primer efficiency through a standard curve analysis to ensure accurate quantification.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a target-specific probe.
-
Run the qPCR reaction on a real-time PCR instrument. The instrument will monitor the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.[11]
-
Include no-template controls (NTCs) to check for contamination and the no-RT controls.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Normalize the Ct values of the target genes to the geometric mean of the reference genes' Ct values.
-
Calculate the relative fold change in gene expression between different conditions using a method like the 2-ΔΔCt formula.
-
Data Presentation and Comparison
To directly compare the results from 4sU-seq and RT-qPCR, summarize the quantitative data in a structured table. This allows for a clear assessment of the correlation between the two methods.
Table 1: Comparison of Gene Expression Changes Measured by 4sU-seq and RT-qPCR
| Gene Name | 4sU-seq Fold Change | 4sU-seq p-value/FDR | RT-qPCR Fold Change (Mean ± SD) | RT-qPCR p-value | Validation Result |
| Gene A | 2.5 | 0.001 | 2.8 ± 0.3 | 0.005 | Confirmed |
| Gene B | -3.2 | < 0.001 | -3.5 ± 0.4 | < 0.001 | Confirmed |
| Gene C | 1.8 | 0.04 | 1.6 ± 0.2 | 0.03 | Confirmed |
| Gene D | -1.5 | 0.06 | -1.4 ± 0.3 | 0.07 | Consistent Trend |
| Gene E | 1.2 | 0.35 | 1.1 ± 0.2 | 0.40 | No Significant Change |
-
4sU-seq Fold Change: The fold change in nascent transcript abundance between the control and treated samples as determined from the sequencing data.
-
4sU-seq p-value/FDR: The statistical significance of the change observed in the 4sU-seq data, often reported as an adjusted p-value (False Discovery Rate).
-
RT-qPCR Fold Change: The relative fold change calculated from the RT-qPCR data (e.g., using the 2-ΔΔCt method), typically presented as the mean and standard deviation from at least three biological replicates.
-
RT-qPCR p-value: The statistical significance determined from the RT-qPCR replicates (e.g., using a t-test).
-
Validation Result: A qualitative assessment of whether the RT-qPCR result supports the 4sU-seq finding.
Illustrative Signaling Pathway
The activation of signaling pathways by external stimuli often leads to rapid changes in gene transcription. 4sU-seq is an ideal method to capture these immediate transcriptional responses. The diagram below shows a generic signaling cascade leading to the activation of a transcription factor and subsequent gene expression, a process that can be studied using the techniques described.
References
- 1. Transient transcriptome sequencing: experimental protocol to monitor genome-wide RNA synthesis including en... [protocols.io]
- 2. Nascent RNA 4sU labelling and enrichment [protocols.io]
- 3. Isolation of Newly Transcribed RNA Using the Metabolic Label this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Do results obtained with RNA-sequencing require independent verification? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 8. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. gene-quantification.de [gene-quantification.de]
- 11. 定量反轉錄 PCR (RT-qPCR)的基本原理 | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Thiouridine and 5-Bromouridine for Metabolic RNA Labeling
In the dynamic field of RNA biology, understanding the lifecycle of RNA molecules—from synthesis to decay—is paramount for deciphering the complexities of gene regulation. Metabolic labeling with nucleoside analogs has emerged as a powerful technique to capture these kinetics. This guide provides a comprehensive comparative analysis of two widely used uridine analogs, 4-thiouridine (4sU) and 5-bromouridine (5BrU), to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their experimental needs.
Principle of Metabolic Labeling
Both 4sU and 5BrU are analogs of the natural nucleoside uridine. When introduced to cells in culture, they are taken up and incorporated into newly transcribed RNA molecules by RNA polymerases.[1] This "tagging" of nascent RNA allows for its subsequent isolation and analysis, providing a snapshot of transcriptional activity and enabling the study of RNA processing, stability, and degradation.[2][3]
Comparative Analysis: this compound vs. 5-Bromouridine
The choice between 4sU and 5BrU depends on several factors, including the specific research question, the experimental system, and the downstream applications. While both serve the same fundamental purpose, they possess distinct chemical properties that influence their utility.
| Feature | This compound (4sU) | 5-Bromouridine (5BrU) |
| Mechanism of Action | The thiol group on the C4 position of the pyrimidine ring allows for covalent modification.[4] | The bromine atom on the C5 position is recognized by specific antibodies.[5] |
| Labeling Efficiency | Generally considered to have rapid incorporation into nascent RNA.[6] | Effective incorporation may require longer labeling times (e.g., 24 hours).[7] |
| Toxicity | Can exhibit toxicity at high concentrations and with long incubation times, potentially affecting rRNA synthesis and processing.[8][9] It has been noted that even low concentrations (50 µM) can reduce the levels of some short-lived mRNAs.[10] | Generally considered less toxic with minimal effects on cell viability during short-term use.[8][11] |
| Downstream Chemistry | Involves the covalent biotinylation of the thiol group, allowing for stringent purification conditions with streptavidin-coated beads.[1][4] | Relies on the non-covalent interaction between the incorporated 5-BrU and an anti-BrdU antibody for immunoprecipitation.[8][12] |
| Sequencing Signature | Can be alkylated to induce a specific T-to-C mutation during reverse transcription, enabling its identification in sequencing data (e.g., in SLAM-seq).[8][13][14] | Does not typically cause misincorporation by reverse transcriptase.[7][8] |
| Primary Applications | Frequently used to measure RNA synthesis rates and for pulse-chase experiments to study RNA degradation.[8][15] Well-suited for methods like TT-seq and SLAM-seq.[2][13] | Often used in pulse-chase experiments to measure RNA degradation rates, such as in BRIC-seq (bromouridine immunoprecipitation chase-deep sequencing analysis).[5][8][16] |
| Combined Use | Can be used sequentially with 5-BrU in techniques like Dyrec-seq to simultaneously measure RNA synthesis and degradation.[8][17] | Can be used sequentially with 4sU to simultaneously measure RNA degradation and synthesis.[8][17] |
Experimental Workflows
The general workflow for metabolic labeling with either 4sU or 5BrU involves introducing the analog to the cell culture, allowing for its incorporation into newly synthesized RNA, extracting total RNA, and then isolating the labeled RNA for downstream analysis.
Detailed Experimental Protocols
Below are generalized protocols for metabolic labeling using 4sU and 5BrU. Optimal concentrations and incubation times should be determined empirically for specific cell types and experimental goals.[4][18]
This compound (4sU) Labeling and Isolation Protocol
This protocol is adapted from various sources for the labeling and isolation of newly synthesized RNA in mammalian cells.[18][19]
1. 4sU Labeling:
-
Culture mammalian cells to the desired confluency.
-
Prepare a stock solution of 4sU (e.g., 100 mM in DMSO).
-
Add 4sU to the cell culture medium to a final concentration typically ranging from 100 µM to 500 µM.[18][19] Gently swirl the plate or flask to ensure even mixing.
-
Incubate the cells for the desired labeling period. For measuring RNA synthesis, short pulses of 5-10 minutes are common.[19] For half-life studies, longer labeling times (e.g., 30 minutes to several hours) may be necessary, depending on the stability of the RNA of interest.[18]
2. RNA Isolation:
-
At the end of the labeling period, aspirate the medium and immediately lyse the cells using a reagent like TRIzol or a column-based RNA extraction kit to extract total RNA.[18]
-
Perform DNase treatment to remove any contaminating genomic DNA.
3. Biotinylation of 4sU-labeled RNA:
-
In a typical reaction, combine 25-50 µg of total RNA with a biotinylating reagent such as MTSEA-biotin-XX in a biotinylation buffer (e.g., 10 mM HEPES pH 7.5, 1 mM EDTA).[18]
-
Incubate the reaction for 30 minutes at room temperature in the dark with gentle agitation.[18]
-
Remove excess biotin by chloroform/isoamyl alcohol extraction followed by ethanol precipitation.[18]
4. Purification of Biotinylated RNA:
-
Resuspend the biotinylated RNA in an appropriate buffer.
-
Add streptavidin-coated magnetic beads and incubate to allow binding of the biotinylated RNA.[1][4]
-
Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.
-
Elute the 4sU-labeled RNA from the beads using a reducing agent such as dithiothreitol (DTT).[18]
5. Downstream Analysis:
-
The purified, newly synthesized RNA is now ready for downstream applications such as RT-qPCR, microarray analysis, or next-generation sequencing.
5-Bromouridine (5BrU) Labeling and Immunoprecipitation Protocol
This protocol is a general guide for the labeling and immunoprecipitation of 5BrU-incorporated RNA.[12][20]
1. 5BrU Labeling:
-
Grow cells to the desired density.
-
Add 5BrU to the culture medium to a final concentration typically around 2 mM.[20] To avoid gene expression changes due to fresh media, it is recommended to add the 5BrU to the existing conditioned media.[20]
-
Incubate the cells for the desired labeling period, which is often around 1 hour for RNA synthesis studies.[20] Longer incubation times may be required for slowly transcribed RNAs, but this increases the risk of confounding effects from RNA degradation.[20]
2. RNA Isolation:
-
Following incubation, wash the cells and extract total RNA using a standard protocol.[20]
-
Ensure the RNA is free of genomic DNA by performing a DNase treatment.
3. Immunoprecipitation of 5BrU-labeled RNA:
-
Conjugate an anti-BrdU antibody to Protein A/G magnetic beads.[12]
-
Incubate the total RNA with the antibody-conjugated beads in an appropriate immunoprecipitation buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150 mM KCl, 0.1% NP-40).[12]
-
Wash the beads multiple times with a wash buffer to remove non-labeled RNA.[12]
4. Elution of 5BrU-labeled RNA:
-
Elute the captured 5BrU-labeled RNA from the beads using an appropriate elution buffer, such as one containing Proteinase K.[12]
5. Downstream Analysis:
-
The enriched, newly synthesized RNA can then be analyzed by methods such as RT-qPCR or RNA sequencing.
Signaling Pathways and Cellular Processes
The incorporation of uridine analogs is intrinsically linked to the fundamental process of transcription, which is the central step in gene expression. The experimental workflow itself does not directly probe a specific signaling pathway but rather provides a means to study how various signaling pathways and cellular processes impact gene expression at the level of RNA synthesis and decay.
By using metabolic labeling, researchers can investigate how different stimuli that activate specific signaling pathways ultimately lead to changes in the transcriptional landscape of the cell.
Conclusion
Both this compound and 5-bromouridine are invaluable tools for the study of RNA dynamics. 4sU offers the advantage of covalent chemistry for stringent purification and the ability to introduce specific mutations for sequencing-based identification. However, its potential for cytotoxicity at higher concentrations or during long-term labeling requires careful consideration. 5BrU, on the other hand, is generally less perturbative to cellular processes and relies on a well-established antibody-based detection method, though the labeling process may be slower. The selection between these two analogs should be guided by the specific experimental aims, the tolerance of the cellular system, and the intended downstream analytical methods.
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TT-seq | Nascent Transcriptomics Core [ntc.hms.harvard.edu]
- 3. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 4. escholarship.org [escholarship.org]
- 5. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-wide technology for determining RNA stability in mammalian cells: Historical perspective and recent advantages based on modified nucleotide labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The influence of this compound labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 10. Roadblock-qPCR: a simple and inexpensive strategy for targeted measurements of mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Metabolic RNA Labeling and Translating Ribosome Affinity Purification for Measurement of Nascent RNA Translation [bio-protocol.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Uncovering the Stability of Mature miRNAs by 4-Thio-Uridine Metabolic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-Bromouridine - Wikipedia [en.wikipedia.org]
- 17. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ntc.hms.harvard.edu [ntc.hms.harvard.edu]
- 20. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SLAM-seq and TUC-seq for Quantifying RNA Dynamics
A comprehensive guide for researchers, scientists, and drug development professionals on two powerful methods for analyzing nascent RNA.
In the dynamic landscape of transcriptomics, understanding the real-time synthesis and degradation of RNA is paramount to unraveling complex cellular processes and the mechanisms of therapeutic intervention. Thiol (SH)-linked alkylation for the metabolic sequencing of RNA (SLAM-seq) and thiouridine-to-cytidine conversion sequencing (TUC-seq) have emerged as two prominent, non-invasive methods for quantifying RNA dynamics. Both techniques rely on the metabolic labeling of newly transcribed RNA with 4-thiouridine (4sU) and its subsequent chemical modification to introduce base conversions that are detectable by high-throughput sequencing. This guide provides an in-depth, objective comparison of SLAM-seq and TUC-seq, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Key Differences and Performance Metrics
Both SLAM-seq and TUC-seq offer a significant advantage over traditional methods by avoiding the need for biochemical purification of labeled RNA, thereby reducing experimental variability and input material requirements. The core distinction between the two lies in the chemical conversion strategy employed. SLAM-seq utilizes iodoacetamide (IAA) to alkylate the thiol group of incorporated 4sU, which leads to a T-to-C conversion during the reverse transcription step of library preparation.[1][2] In contrast, TUC-seq employs osmium tetroxide (OsO₄) to directly oxidize 4sU to a cytosine derivative within the RNA molecule itself.[3][4][5]
A systematic comparison of these methods by Boileau et al. (2021) in Briefings in Bioinformatics provides valuable quantitative insights into their performance.[1] The study found that both methods exhibit high and comparable conversion efficiencies, with SLAM-seq at 88.39% (± 3.54%) and TUC-seq at 83.99% (± 13.46%).[1] Importantly, the estimates of RNA degradation rates derived from both techniques were shown to be strongly concordant, indicating their reliability in capturing RNA turnover dynamics.[6]
| Feature | SLAM-seq | TUC-seq | Reference |
| Chemical Reagent | Iodoacetamide (IAA) | Osmium Tetroxide (OsO₄) & Ammonium Chloride | [1][5] |
| Conversion Mechanism | Alkylation of 4sU leading to T>C during reverse transcription | Direct oxidation of 4sU to a cytidine derivative | [1][3] |
| Conversion Efficiency | 88.39% ± 3.54% | 83.99% ± 13.46% | [1] |
| Concordance in RNA Decay Rates | High | High | [6] |
| Key Advantage | Milder chemical treatment | Direct conversion to a native-like base | [3] |
Visualizing the Workflows
To better understand the practical implementation of each method, the following diagrams illustrate the key steps in the SLAM-seq and TUC-seq experimental workflows.
Caption: SLAM-seq Experimental Workflow.
Caption: TUC-seq Experimental Workflow.
Detailed Experimental Protocols
The following are summarized protocols for the key chemical conversion steps in SLAM-seq and TUC-seq, based on the original publications.
SLAM-seq: Thiol-linked Alkylation
This protocol is adapted from Herzog et al., Nature Methods, 2017.[7]
-
Metabolic Labeling: Culture cells in the presence of 100-400 µM this compound (4sU) for the desired labeling period. The optimal concentration and duration should be determined empirically for each cell type to minimize toxicity.
-
RNA Isolation: Harvest cells and isolate total RNA using a standard method (e.g., TRIzol extraction).
-
Alkylation Reaction:
-
Resuspend up to 5 µg of total RNA in 5 µL of RNase-free water.
-
Prepare a fresh solution of 100 mM iodoacetamide (IAA) in 100% DMSO.
-
Add 5 µL of 10x PBS, 10 µL of the 100 mM IAA solution, and RNase-free water to a final volume of 50 µL.
-
Incubate the reaction at 50°C for 15 minutes in the dark.
-
Quench the reaction by adding 5 µL of 1 M DTT.
-
-
RNA Cleanup: Purify the alkylated RNA using an appropriate RNA cleanup kit (e.g., RNA Clean & Concentrator).
-
Library Preparation and Sequencing: Proceed with a standard RNA-seq library preparation protocol. The T-to-C conversions introduced during reverse transcription will mark the newly synthesized transcripts.
TUC-seq: Thiouridine-to-Cytidine Conversion
This protocol is adapted from Riml et al., Angewandte Chemie, 2017.[8]
-
Metabolic Labeling: Culture cells with this compound (4sU) as described for SLAM-seq.
-
RNA Isolation: Isolate total RNA from the labeled cells.
-
Osmium Tetroxide Treatment:
-
For 10 µg of total RNA, prepare a fresh reaction mixture containing 180 mM NH₄Cl and 0.45 mM OsO₄.
-
Incubate the RNA with the osmium tetroxide solution for 3 hours at 25°C in the dark.
-
-
RNA Cleanup: Purify the RNA using a phenol:chloroform:isoamyl alcohol (25:24:1) extraction followed by isopropanol precipitation.
-
Library Preparation and Sequencing: Use the purified RNA for standard RNA-seq library preparation. The direct conversion of 4sU to a cytidine derivative will be read as a 'C' by the sequencing platform.
Data Analysis Considerations
For both methods, specialized bioinformatics pipelines are required to accurately identify and quantify the T-to-C conversions. For SLAM-seq data, the SLAMdunk pipeline is a widely used and recommended tool.[9] This software is designed to handle the specific error profiles of SLAM-seq data and provides functionalities for read mapping, T-to-C conversion counting, and downstream analysis of RNA kinetics. For TUC-seq, while no single dedicated pipeline is as prominent, analysis typically involves mapping reads to the reference genome and then using custom scripts or existing variant calling tools to identify T-to-C mutations indicative of 4sU incorporation.
Conclusion: Which Method to Choose?
Both SLAM-seq and TUC-seq are robust and reliable methods for quantifying RNA dynamics. The choice between them may depend on several factors:
-
Chemical Safety: Osmium tetroxide used in TUC-seq is highly toxic and requires stringent safety precautions. Iodoacetamide in SLAM-seq is less hazardous, which may be a consideration for some laboratories.
-
Nature of the Conversion: TUC-seq's direct conversion of 4sU to a cytidine derivative may be perceived as a more "natural" modification, potentially reducing biases in downstream enzymatic steps. However, the high concordance in decay rates between the two methods suggests this may not be a significant practical concern.[6]
-
Established Protocols and Support: SLAM-seq has a well-established and commercially available ecosystem, including dedicated analysis software (SLAMdunk), which can simplify the experimental and computational workflow for new users.
Ultimately, both SLAM-seq and TUC-seq provide powerful means to investigate the dynamic nature of the transcriptome. By carefully considering the experimental requirements and available resources, researchers can confidently select the method that best suits their scientific questions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. rna-seqblog.com [rna-seqblog.com]
- 3. Thiouridine-to-Cytidine Conversion Sequencing (TUC-Seq) to Measure mRNA Transcription and Degradation Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiouridine-to-Cytidine Conversion Sequencing (TUC-Seq) to Measure mRNA Transcription and Degradation Rates | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Improving the study of RNA dynamics through advances in RNA-seq with metabolic labeling and nucleotide-recoding chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq) [protocols.io]
- 8. Osmium-Mediated Transformation of this compound to Cytidine as Key To Study RNA Dynamics by Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sequencing cell type-specific transcriptomes with SLAM-ITseq - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-Validation of RNA Half-Life Data from 4-Thiouridine Labeling and Actinomycin D Treatment
A critical guide for researchers navigating the complexities of RNA stability analysis, this document provides a comprehensive comparison of two widely used methods for measuring RNA half-life: 4-thiouridine (4sU) labeling and actinomycin D (ActD) treatment. We present a cross-validation of data obtained from both methods, offering insights into their concordance and potential discrepancies. This guide includes detailed experimental protocols, a quantitative comparison of RNA half-life data for several endogenous genes, and workflow diagrams to aid in experimental design and data interpretation.
The regulation of mRNA stability is a fundamental aspect of gene expression control. Accurate measurement of RNA half-life is therefore crucial for understanding cellular physiology and disease mechanisms. The two most common approaches to this measurement are the inhibition of transcription with actinomycin D and the metabolic labeling of nascent RNA with this compound. While both methods aim to quantify the rate of RNA decay, they rely on fundamentally different principles, which can lead to divergent results. This guide aims to provide researchers with a clear understanding of the strengths and limitations of each approach through a direct comparison of their outputs.
Quantitative Comparison of RNA Half-Life
To directly compare the RNA half-life data generated by 4sU labeling and ActD treatment, we have compiled data for five endogenous messenger RNAs (mRNAs) in Human Embryonic Kidney 293T (HEK-293T) cells. The data, derived from graphical representations in a comparative study, illustrates the decay kinetics observed with each method.
| Gene | This compound (4sU) Labeling (Roadblock-qPCR) - Estimated Half-life (hours) | Actinomycin D Treatment - Estimated Half-life (hours) | Observations |
| MYC | ~1.0 | ~1.0 | Both methods show a short half-life, with good agreement. |
| FOS | ~1.5 | ~2.0 | Both methods indicate a relatively short half-life. |
| JUN | ~2.5 | > 8.0 | Significant discrepancy; ActD treatment suggests much higher stability. |
| GAPDH | > 8.0 | > 8.0 | Both methods correctly identify this as a stable transcript. |
| ACTB | > 8.0 | > 8.0 | Both methods concur on the high stability of this housekeeping gene. |
Note: The half-life values for JUN, GAPDH, and ACTB with ActD treatment are estimated to be significantly longer than the experimental time course, indicating a plateau in the decay curve well above zero. This phenomenon can complicate accurate half-life calculation with this method.[1]
Experimental Methodologies
Detailed and consistent experimental protocols are paramount for reproducible RNA half-life studies. Below are representative protocols for both 4sU labeling and ActD treatment.
This compound (4sU) Labeling for RNA Half-Life Measurement (Roadblock-qPCR Method)
This method relies on the incorporation of 4sU into newly transcribed RNA. The subsequent chemical modification of 4sU creates a "roadblock" for reverse transcriptase, allowing for the specific quantification of pre-existing, unlabeled mRNA.[2]
Materials:
-
HEK-293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (4sU)
-
N-ethylmaleimide (NEM)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR reagents
Procedure:
-
Cell Culture: Culture HEK-293T cells in DMEM supplemented with 10% FBS to ~70-80% confluency.
-
4sU Labeling: Add 4sU to the culture medium to a final concentration of 400 µM.[1]
-
Time Course: Harvest cells at various time points after 4sU addition (e.g., 0, 2, 4, 6, and 8 hours). The 0-hour time point represents the initial abundance of the target mRNA.
-
RNA Extraction: Isolate total RNA from the harvested cells using a standard RNA extraction kit.
-
NEM Treatment: Treat the isolated RNA with NEM to modify the 4sU incorporated into the newly synthesized RNA. This step is crucial for creating the reverse transcription roadblock.[2]
-
cDNA Synthesis: Perform reverse transcription on the NEM-treated RNA to generate complementary DNA (cDNA). Only the pre-existing, unlabeled mRNA will be efficiently reverse transcribed.
-
qPCR Analysis: Use quantitative PCR (qPCR) with gene-specific primers to measure the levels of the target mRNAs at each time point.
-
Data Analysis: Normalize the mRNA levels at each time point to the 0-hour time point. Calculate the RNA half-life by fitting the data to a one-phase decay exponential curve.
Actinomycin D Treatment for RNA Half-Life Measurement
This traditional method involves halting global transcription with ActD and then measuring the decay of the existing mRNA pool over time.[3]
Materials:
-
HEK-293T cells
-
DMEM
-
FBS
-
Actinomycin D
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR reagents
Procedure:
-
Cell Culture: Culture HEK-293T cells in DMEM supplemented with 10% FBS to ~70-80% confluency.
-
ActD Treatment: Add Actinomycin D to the culture medium to a final concentration of 2 µg/mL.[1]
-
Time Course: Harvest cells at various time points after ActD addition (e.g., 0, 2, 4, 6, and 8 hours). The 0-hour time point is collected immediately before adding ActD.
-
RNA Extraction: Isolate total RNA from the harvested cells.
-
cDNA Synthesis: Synthesize cDNA from the total RNA.
-
qPCR Analysis: Perform qPCR to quantify the abundance of the target mRNAs at each time point.
-
Data Analysis: Normalize the mRNA levels at each time point to the 0-hour time point. Determine the RNA half-life by fitting the data to a one-phase decay exponential curve.
Visualizing the Methodologies
To further clarify the experimental processes and the logic of their comparison, the following diagrams have been generated.
References
Confirming RNA-Protein Interactions: A Guide to Independent Validation of PAR-CLIP Data
For Researchers, Scientists, and Drug Development Professionals
Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) has revolutionized the study of RNA-protein interactions by enabling transcriptome-wide identification of binding sites with nucleotide resolution. However, the inherent complexities of this powerful technique necessitate independent validation of its findings to ensure the robustness and accuracy of the identified interactions. This guide provides a comparative overview of common independent assays used to confirm RNA-protein interactions discovered through PAR-CLIP, complete with experimental data, detailed protocols, and illustrative workflows.
Data Presentation: Comparing PAR-CLIP with Independent Validation
Confirmation of PAR-CLIP results often involves orthogonal methods that can provide quantitative or semi-quantitative measures of binding affinity and specificity. Below is a summary of studies that have validated PAR-CLIP findings for several key RNA-binding proteins (RBPs) using independent assays.
A study by Scheibe et al. (2012) conducted a blind comparison of PAR-CLIP with a SILAC-based RNA pull-down method, demonstrating a strong concordance between the two techniques for the RBPs IGF2BP1-3, QKI, and PUM2.[1][2][3] This "near perfect agreement" between an in vivo crosslinking method and an in vitro pull-down assay provides strong evidence for the validity of the identified interactions.[1][2][3]
| RNA-Binding Protein | Target RNA | PAR-CLIP Result | Independent Validation Method | Quantitative Comparison | Reference |
| IGF2BP1/2/3 | PTPN13 mRNA 3'-UTR | Binding sites identified | SILAC-based RNA pull-down | Specific enrichment of IGF2BP1, IGF2BP3, and QKI observed in pull-down, confirming interaction. | Scheibe et al., 2012[1] |
| QKI | JMJD1C mRNA CDS | Binding sites identified | SILAC-based RNA pull-down | QKI and IGF2BP family members were identified as specific binders to the target region. | Scheibe et al., 2012[1] |
| PUM2 | JMJD1C mRNA 3'-UTR | Multiple binding sites identified | SILAC-based RNA pull-down | While a known PUM2 binding motif in the CDS was not identified by PAR-CLIP, the 3'-UTR sites were implicitly validated by the study's overall high concordance. The CDS site was, however, bound in the in vitro pull-down. | Scheibe et al., 2012[1] |
| HuR (ELAVL1) | Various mRNAs | Transcriptome-wide binding sites | RIP-chip & siRNA knockdown with microarray | Over 65% of RIP-chip identified targets were also found by PAR-CLIP. Depletion of HuR led to decreased abundance of target mRNAs identified by both methods. | Lebedeva et al., 2011 |
| PUM2 | Various mRNAs | Consensus binding element identified | SELEX | The PUM2 binding element identified by PAR-CLIP is related to the consensus sequence derived from SELEX. | White et al., 2001[4] |
Experimental Workflows and Logical Relationships
To visualize the process of validating PAR-CLIP data and the principles of the validation assays, the following diagrams are provided.
References
- 1. Quantitative mass spectrometry and PAR-CLIP to identify RNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative mass spectrometry and PAR-CLIP to identify RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. PUM2, a novel murine puf protein, and its consensus RNA-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Thiouridine (4sU) and 5-Ethynyluridine (5-EU) for Nascent RNA Analysis
For researchers, scientists, and drug development professionals, understanding the dynamics of RNA synthesis and turnover is crucial for dissecting gene regulation and cellular responses. Metabolic labeling of nascent RNA with uridine analogs is a cornerstone technique in this field. This guide provides a comprehensive comparison of two widely used uridine analogs: 4-thiouridine (4sU) and 5-ethynyluridine (5-EU), offering insights into their mechanisms, applications, and respective advantages and disadvantages.
At a Glance: 4sU vs. 5-EU
| Feature | This compound (4sU) | 5-Ethynyluridine (5-EU) |
| Labeling Chemistry | Thiol group (S) at position 4 of the pyrimidine ring. | Ethynyl group (C≡CH) at position 5 of the pyrimidine ring. |
| Detection Method | Thiol-specific biotinylation followed by streptavidin-based enrichment.[1][2][3] | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[3][4][5] |
| Primary Application | Isolation and quantification of newly transcribed RNA for sequencing (e.g., SLAM-seq, TUC-seq).[6] | Imaging and in situ detection of nascent RNA, as well as isolation for sequencing.[4][7] |
| Labeling Efficiency | Generally high, with >90% for some protocols.[6] Optimization of concentration and time is crucial. | High sensitivity and low background due to the bioorthogonal nature of click chemistry.[3] |
| Potential for Perturbation | Can inhibit rRNA synthesis and processing at high concentrations or with prolonged exposure.[3][8] May also interfere with pre-mRNA splicing, particularly for introns with weak splice sites.[9][10][11] | Can perturb nuclear RNA metabolism and impede splicing efficiency.[3] Some studies suggest potential for integration into DNA in certain organisms.[12][13] |
| Cytotoxicity | Generally low at optimized concentrations, but can be cytotoxic at high concentrations.[3][14][15] | Generally considered non-toxic, though some neurotoxicity has been reported with prolonged exposure.[3][16] |
Delving Deeper: Mechanisms and Workflows
Both 4sU and 5-EU are cell-permeable analogs that are incorporated into newly transcribed RNA by cellular RNA polymerases.[2][17] The key difference lies in the chemical handle they introduce and the subsequent detection chemistry.
This compound (4sU): A Thiol-Based Approach
4sU introduces a thiol group, which can be specifically targeted for biotinylation using reagents like HPDP-biotin.[3] The biotinylated RNA can then be efficiently captured using streptavidin-coated beads, allowing for the separation of newly synthesized RNA from the pre-existing RNA pool.[1][2]
5-Ethynyluridine (5-EU): The Power of "Click" Chemistry
5-EU contains a terminal alkyne group. This serves as a bioorthogonal handle for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[3][5] This reaction allows for the covalent attachment of a variety of molecules, including fluorescent dyes for imaging or biotin for affinity purification.[4][7][18]
Experimental Protocols
This compound (4sU) Labeling and Enrichment
-
Cell Labeling: Add 4sU to the cell culture medium at a final concentration of 100-500 μM and incubate for the desired pulse duration (e.g., 1-4 hours).[19][20] The optimal concentration and time should be determined empirically for each cell type to balance labeling efficiency and potential cytotoxicity.[1]
-
RNA Extraction: Harvest the cells and isolate total RNA using a standard method such as TRIzol reagent.[1][2][19]
-
Biotinylation: To biotinylate the 4sU-containing RNA, react the total RNA with a thiol-specific biotinylating reagent like HPDP-biotin.[3]
-
Purification: Remove excess biotinylating reagent, often through a phenol-chloroform extraction and ethanol precipitation.[1]
-
Streptavidin Enrichment: Incubate the biotinylated RNA with streptavidin-coated magnetic beads to capture the nascent RNA.[1][2]
-
Washing and Elution: Wash the beads extensively to remove unbound, pre-existing RNA. Elute the 4sU-labeled RNA, typically using a reducing agent like dithiothreitol (DTT).[1][3]
-
Downstream Analysis: The enriched nascent RNA is now ready for downstream applications such as RT-qPCR or RNA sequencing.[3]
5-Ethynyluridine (5-EU) Labeling and Detection
-
Cell Labeling: Incubate cells with EU-containing medium for the desired time.[3] A typical final concentration is 0.5 mM.[17]
-
RNA Isolation: Extract total RNA from the cells.[3]
-
Click Reaction: Perform a copper-catalyzed click reaction by incubating the EU-labeled RNA with an azide-modified molecule, such as azide-biotin for purification or a fluorescent azide for imaging.[3][21]
-
Purification/Visualization:
-
Downstream Analysis: Captured RNA can be used for sequencing or other molecular analyses.
Quantitative Comparison of Labeling Methods
| Parameter | This compound (4sU) | 5-Ethynyluridine (5-EU) | Supporting Evidence |
| Typical Labeling Concentration | 100-500 µM | 0.1-1 mM | [6][19][20] |
| Typical Labeling Time | 15 min - 24 hrs | 30 min - 24 hrs | [4][5][22] |
| Biotinylation Efficiency | ~30% for 4sU-labeled RNA | Not directly applicable; click chemistry is highly efficient. | [23] |
| Impact on rRNA Synthesis | Can inhibit production and processing, especially at high concentrations. | Less reported impact on rRNA synthesis compared to 4sU. | [8] |
| Splicing Interference | Can decrease splicing efficiency, particularly for introns with weak splice sites. | Can also perturb splicing efficiency. | [3][9][10] |
| Cell Viability | Concentration-dependent; optimization is key to maintain >90% viability. | Generally high, but prolonged exposure can have effects. | [6][16] |
| Incorporation into DNA | Not a primary concern. | Has been observed in some animal models, suggesting a need for caution. | [12][13] |
Choosing the Right Tool for the Job
The choice between 4sU and 5-EU depends largely on the specific research question and experimental system.
-
For deep sequencing and quantitative analysis of nascent RNA populations, 4sU is a well-established and reliable method.[20][22][24][25] Its potential effects on rRNA synthesis and splicing should be considered, and appropriate controls are recommended.[9][10][11]
-
For imaging and in situ analysis of RNA transcription, 5-EU coupled with click chemistry offers excellent sensitivity and spatial resolution.[4][7] It is also a valuable tool for isolating nascent RNA for sequencing, with the caveat of potential off-target effects in some systems.
Conclusion
Both this compound and 5-ethynyluridine are powerful tools for investigating the dynamic world of RNA. By understanding their distinct chemistries, potential artifacts, and optimal applications, researchers can make informed decisions to best suit their experimental needs and continue to unravel the complexities of gene expression.
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The influence of this compound labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 10. The influence of this compound labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The influence of this compound labeling on pre-mRNA splicing outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 19. researchgate.net [researchgate.net]
- 20. Nascent RNA 4sU labelling and enrichment [protocols.io]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 23. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 25. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of 4-Thiouridine Incorporation into RNA Polymerase II Transcripts: A Comparative Guide
For researchers investigating the dynamic landscape of gene expression, metabolic labeling of nascent RNA with 4-thiouridine (4sU) has become an indispensable tool. This uridine analog is incorporated into newly synthesized RNA, enabling its purification and subsequent analysis. However, a critical aspect for studies focusing on messenger RNA (mRNA) dynamics is to validate that 4sU is specifically incorporated by RNA Polymerase II (Pol II), the enzyme responsible for transcribing protein-coding genes. This guide provides a comprehensive comparison of methods to validate this specificity, outlines alternative labeling techniques, and presents detailed experimental protocols.
Methods for Validating Specificity of 4sU Incorporation
The primary concern regarding the specificity of 4sU is its potential incorporation into transcripts synthesized by RNA Polymerase I (Pol I), which produces ribosomal RNA (rRNA), and RNA Polymerase III (Pol III), which synthesizes transfer RNA (tRNA) and other small RNAs. Several methods can be employed to ascertain the specificity of 4sU for Pol II transcripts.
Transcriptional Inhibition using α-Amanitin
A widely accepted method to confirm Pol II-specific transcription is the use of α-amanitin, a selective inhibitor of Pol II at low concentrations. By treating cells with a low dose of α-amanitin prior to and during 4sU labeling, the incorporation of 4sU into Pol II transcripts should be significantly reduced, while Pol I and Pol III activity remains largely unaffected.
Gene-Specific Analysis by RT-qPCR
This method involves the 4sU labeling of nascent RNA, followed by its biotinylation and purification. The relative abundance of specific transcripts in the purified (newly synthesized) fraction is then quantified using reverse transcription quantitative PCR (RT-qPCR). By comparing the enrichment of known Pol II transcripts (e.g., housekeeping genes like GAPDH or ACTB) with that of Pol I transcripts (e.g., 18S or 28S rRNA) and Pol III transcripts (e.g., a specific tRNA), the specificity of 4sU incorporation can be determined. A high enrichment of Pol II transcripts relative to Pol I and Pol III transcripts indicates specificity.
High-Throughput Sequencing Analysis (SLAM-seq)
Thiol(SH)-linked alkylation for the metabolic sequencing of RNA (SLAM-seq) is a powerful technique that identifies 4sU-incorporated transcripts by inducing a specific T-to-C conversion during reverse transcription. By analyzing the frequency of these conversions across different RNA species, one can infer the specificity of 4sU incorporation. A higher T-to-C conversion rate in introns of pre-mRNAs (transcribed by Pol II) compared to rRNAs (Pol I) and tRNAs (Pol III) would provide strong evidence for Pol II specificity.
Comparison of Nascent RNA Labeling Alternatives
While 4sU is a widely used tool, several alternative nucleoside analogs are available for labeling nascent RNA, each with its own set of advantages and disadvantages.
| Feature | This compound (4sU) | 5-Bromouridine (5-BrU) | 5-Ethynyluridine (EU) |
| Principle of Detection | Thiol-specific biotinylation and streptavidin purification, or T-to-C conversion in SLAM-seq.[1] | Immunoprecipitation with an anti-BrdU antibody.[2] | Copper-catalyzed "click" chemistry to attach a fluorescent dye or biotin.[2] |
| Labeling Efficiency | Generally high, can be quantified by mass spectrometry.[2] | Can be variable and dependent on antibody quality.[1] | High, due to the efficiency of the click reaction.[2] |
| Toxicity | Can be toxic at high concentrations or with prolonged exposure, potentially inhibiting rRNA synthesis.[3] | Generally considered less toxic than 4sU.[2] | Generally well-tolerated by cells. |
| Downstream Applications | RNA-seq, SLAM-seq, RT-qPCR, measuring RNA synthesis and decay rates.[1][4] | BRIC-seq for measuring RNA decay, immunoprecipitation-based assays.[5] | Imaging of nascent RNA, affinity purification for sequencing. |
| Advantages | Versatile, enables nucleotide-resolution identification (SLAM-seq), stringent purification possible. | Well-established method, less disruptive to RNA structure. | High sensitivity and specificity of detection, suitable for imaging. |
| Disadvantages | Potential for cytotoxicity, can affect pre-mRNA splicing at high concentrations. | Antibody-dependent detection can lead to variability and higher background. | Requires a copper catalyst which can be toxic to cells, though newer copper-free methods are available. |
Experimental Protocols
Protocol 1: Validating 4sU Incorporation Specificity using α-Amanitin and RT-qPCR
This protocol describes the treatment of mammalian cells with α-amanitin to inhibit Pol II, followed by 4sU labeling and RT-qPCR analysis to assess the specificity of incorporation.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (4sU) stock solution (e.g., 100 mM in DMSO)
-
α-Amanitin (e.g., 1 mg/mL stock in water)
-
TRIzol reagent
-
RNA purification kit
-
Biotin-HPDP
-
Streptavidin magnetic beads
-
RT-qPCR reagents (reverse transcriptase, primers for Pol I, II, and III transcripts, qPCR master mix)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells to reach 70-80% confluency on the day of the experiment.
-
Prepare two sets of plates: one for the control (no α-amanitin) and one for the α-amanitin treatment.
-
For the treatment group, add α-amanitin to the culture medium at a final concentration of 1-5 µg/mL. This concentration is typically sufficient to inhibit Pol II without significantly affecting Pol I and Pol III.[6]
-
Incubate the cells for 2-4 hours.
-
-
4sU Labeling:
-
To both control and α-amanitin-treated cells, add 4sU to the medium to a final concentration of 100-200 µM.
-
Incubate for 1-2 hours. The labeling time should be kept relatively short to focus on nascent transcripts.
-
-
RNA Isolation and Purification:
-
Harvest the cells and isolate total RNA using TRIzol reagent according to the manufacturer's instructions.
-
Quantify the RNA and assess its integrity.
-
-
Biotinylation and Purification of 4sU-labeled RNA:
-
Biotinylate the thiol groups on the incorporated 4sU using Biotin-HPDP.
-
Purify the biotinylated RNA using streptavidin magnetic beads. This will enrich for the newly synthesized, 4sU-labeled RNA.
-
Elute the captured RNA from the beads.
-
-
RT-qPCR Analysis:
-
Perform reverse transcription on the purified 4sU-labeled RNA from both control and α-amanitin-treated samples.
-
Perform qPCR using primers specific for:
-
A Pol II transcript (e.g., GAPDH, ACTB)
-
A Pol I transcript (e.g., 18S rRNA)
-
A Pol III transcript (e.g., a specific tRNA or 5S rRNA)
-
-
Calculate the relative abundance of each transcript in the 4sU-labeled fraction for both conditions.
-
Expected Results: In the control group, you should observe enrichment of the Pol II transcript in the 4sU-labeled fraction compared to the Pol I and Pol III transcripts. In the α-amanitin-treated group, the amount of the Pol II transcript in the 4sU-labeled fraction should be significantly reduced, while the levels of the Pol I and Pol III transcripts should remain relatively unchanged.
Protocol 2: General 4sU Labeling and Nascent RNA Isolation
This protocol provides a general workflow for labeling nascent RNA with 4sU and isolating it for downstream applications.[1]
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound (4sU)
-
TRIzol or other lysis reagent
-
Biotin-HPDP
-
Streptavidin-coated magnetic beads
-
RNA purification columns
Procedure:
-
4sU Labeling:
-
Add 4sU to the cell culture medium to a final concentration of 100-500 µM.
-
Incubate for the desired labeling period (e.g., 15 minutes to 4 hours), depending on the experimental goals.
-
-
Total RNA Extraction:
-
Harvest the cells and lyse them using TRIzol.
-
Extract total RNA following a standard phenol-chloroform extraction protocol or using an RNA purification kit.
-
-
Biotinylation of 4sU-labeled RNA:
-
To 50-100 µg of total RNA, add Biotin-HPDP and biotinylation buffer.
-
Incubate at room temperature for 1.5 hours with rotation.
-
Remove excess biotin by performing a chloroform extraction and isopropanol precipitation.
-
-
Purification of Labeled RNA:
-
Resuspend the biotinylated RNA pellet in RNase-free water.
-
Heat the RNA to 65°C for 10 minutes and then place on ice.
-
Add streptavidin-coated magnetic beads and incubate at room temperature for 15 minutes with rotation.
-
Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.
-
Elute the 4sU-labeled RNA from the beads using a reducing agent like DTT or β-mercaptoethanol.
-
-
Downstream Analysis:
-
The purified nascent RNA is now ready for downstream applications such as RT-qPCR, RNA sequencing, or microarray analysis.
-
Visualizations
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 5. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global SLAM-seq for accurate mRNA decay determination and identification of NMD targets - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different chemical conversion methods for 4-thiouridine in sequencing
A Comparative Analysis of Chemical Conversion Methods for 4-Thiouridine in RNA Sequencing
For researchers, scientists, and drug development professionals engaged in studying transcriptome dynamics, this compound (s4U) metabolic labeling is a cornerstone technique. The ability to distinguish newly transcribed RNA from the pre-existing pool is critical for understanding gene regulation, RNA stability, and the effects of therapeutic interventions. Central to this process is the chemical conversion of incorporated s4U into a cytidine analog, which is then identified as a T-to-C mutation during sequencing. The choice of conversion method can significantly impact the efficiency, accuracy, and potential biases of the experiment.
This guide provides an objective comparison of prominent chemical conversion methods for this compound, supported by experimental data. We delve into the methodologies, performance metrics, and key considerations to help you select the optimal approach for your research needs.
Overview of Chemical Conversion Strategies
Several methods have been developed to chemically modify the thiol group of s4U, altering its base-pairing properties to mimic cytidine. The ideal method should offer high conversion efficiency, minimal side reactions, and preserve RNA integrity. The most widely adopted strategies include oxidation, alkylation, and cyanoethylation.
Osmium Tetroxide (OsO₄) Based Conversion (TUC-seq)
Thiouridine-to-Cytidine sequencing (TUC-seq) employs osmium tetroxide (OsO₄) to oxidize the s4U, followed by treatment with an amine source like ammonium chloride (NH₄Cl) to form a cytidine.[1][2] A key advantage of this method is that it converts s4U into a natural, unmodified cytidine, which does not impede downstream enzymatic processes like reverse transcription and PCR.[1][3]
-
Advantages: High conversion rates have been reported, and the generation of a natural cytidine minimizes interference with polymerases.[1][4]
-
Disadvantages: Osmium tetroxide is highly toxic and requires careful handling.
Iodoacetamide (IAA) Based Alkylation (SLAM-seq)
Thiol(SH)-linked alkylation for metabolic sequencing (SLAM-seq) utilizes iodoacetamide (IAA) to alkylate the thiol group of s4U.[1][2] This modification disrupts the normal U-A base pairing, causing reverse transcriptase to recognize the modified base as a cytidine.[5]
-
Advantages: The reaction is relatively fast and has been reported to achieve high conversion efficiencies of over 90%.[6][7][8]
-
Disadvantages: The resulting alkylated base is not a natural cytidine, which can sometimes affect the efficiency of reverse transcription and PCR, particularly for longer RNA fragments.[1] Some studies report lower conversion rates on longer transcripts compared to trinucleotides.[2]
Periodate Oxidation Based Conversion (TimeLapse-seq)
TimeLapse-seq uses sodium periodate (NaIO₄) for oxidation, followed by treatment with an amine such as 2,2,2-trifluoroethylamine (TFEA), to convert s4U into a cytidine analog.[1][9]
-
Advantages: This method provides an alternative to the highly toxic OsO₄.
-
Disadvantages: A significant drawback is that sodium periodate can cause a side reaction by cleaving the cis-diol group at the 3'-terminus of RNA, which is incompatible with experiments requiring 3' adapter ligation.[1][2] Conversion rates have been reported to be lower than TUC-seq and SLAM-seq, around 80%.[6][7]
Acrylonitrile Based Cyanoethylation (AMUC-seq)
Acrylonitrile-mediated U-to-C conversion sequencing (AMUC-seq) is based on the Michael addition of acrylonitrile to the thiol group of s4U.[9][10] The resulting S-cyanoethylated this compound base-pairs with guanine instead of adenine, leading to a T-to-C transition in the sequencing data.[9][10]
-
Advantages: This method offers high reaction efficiency and avoids the use of heavy metals or harsh oxidants.[9]
-
Disadvantages: As with SLAM-seq, it generates a non-natural cytidine analog. Acrylonitrile is also a toxic and reactive compound requiring careful handling.
Dinitrofluorobenzene (DNFB) Based Conversion
A more recent method involves the use of 2,4-dinitrofluorobenzene (DNFB) to activate the s4U, followed by the addition of methylamine to complete the conversion to a cytidine analog.[1][2]
-
Advantages: The reaction can be completed within an hour.[1]
-
Disadvantages: Similar to IAA treatment, this method has been shown to inhibit the amplification of longer RNA fragments.[1]
Quantitative Data Comparison
The following table summarizes key performance metrics for the different s4U chemical conversion methods based on published experimental data. Note that conversion efficiencies can vary significantly based on the RNA context (e.g., short oligonucleotides vs. long cellular RNA transcripts).
| Method (Associated Protocol) | Key Reagents | Reported Conversion Efficiency | Key Advantages | Major Limitations |
| TUC-seq | Osmium tetroxide (OsO₄), Ammonium chloride (NH₄Cl) | 71-72% on RNA transcripts[1][4]; >90% reported elsewhere[6][7] | Converts s4U to natural cytidine, no impact on RT/PCR[1][3] | OsO₄ is highly toxic |
| SLAM-seq | Iodoacetamide (IAA) | >98% on trinucleotides, but can be lower on long RNA transcripts[1] | High efficiency, fast reaction[8] | May inhibit RT/PCR on long fragments[1]; creates unnatural base |
| TimeLapse-seq | Sodium periodate (NaIO₄), 2,2,2-trifluoroethylamine (TFEA) | 52-57% on RNA transcripts[1][4]; ~80% reported elsewhere[6][7] | Avoids highly toxic OsO₄ | Can cleave the 3'-end of RNA[1][2]; lower efficiency |
| AMUC-seq | Acrylonitrile | High efficiency reported[9] | Avoids heavy metals and harsh oxidants | Acrylonitrile is toxic; creates unnatural base |
| DNFB-based Method | 2,4-dinitrofluorobenzene (DNFB), Methylamine | ~73% on 175 bp RNA fragment[1][2] | Fast reaction time (approx. 1 hour)[1] | Inhibits amplification of long fragments[1] |
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the overall logic of s4U-based sequencing and the specific chemical conversion steps.
Experimental Protocols
Below are generalized protocols for two common methods. Researchers should optimize concentrations and incubation times based on their specific cell type and experimental goals.
Protocol 1: TUC-seq (OsO₄-based Conversion)
This protocol is adapted from methodologies described in the literature.[11]
-
RNA Preparation: Start with 1-10 µg of total RNA isolated from s4U-labeled cells in an RNase-free tube.
-
Reaction Setup: Prepare the reaction mix in a final volume of 50 µL.
-
RNA (1-10 µg)
-
Osmium tetroxide (OsO₄) to a final concentration of 0.45 mM.
-
Ammonium chloride (NH₄Cl) to a final concentration of 180 mM.
-
RNase-free water to 50 µL.
-
Safety Note: OsO₄ is extremely toxic and volatile. All steps involving OsO₄ must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
-
Incubation: Incubate the reaction at 40°C for 1 hour.
-
Reaction Quench and Purification: Stop the reaction by precipitating the RNA. Add 6 volumes of ice-cold 100% ethanol and 2 volumes of a precipitation buffer (e.g., 185 mM sodium acetate pH 5.2 with a glycogen carrier).
-
Precipitation: Incubate at -80°C for at least 30 minutes.
-
Pelleting: Centrifuge at maximum speed (>16,000 x g) for 30 minutes at 4°C.
-
Washing: Carefully discard the supernatant and wash the RNA pellet with 500 µL of ice-cold 75% ethanol.
-
Final Steps: Centrifuge for 10 minutes at 4°C. Discard the supernatant, air-dry the pellet for 5-10 minutes, and resuspend in RNase-free water. The RNA is now ready for library preparation.
Protocol 2: SLAM-seq (Iodoacetamide-based Alkylation)
This protocol is based on the principles outlined for SLAM-seq.[8][12]
-
RNA Preparation: Resuspend 1-10 µg of total RNA from s4U-labeled cells in RNase-free water.
-
Reaction Setup: Prepare the following reaction mix in a final volume of 100 µL.
-
RNA (1-10 µg)
-
100 mM Sodium Phosphate buffer (pH 8.0).
-
Iodoacetamide (IAA) to a final concentration of 10 mM. (Prepare a fresh 100 mM stock in buffer).
-
RNase-free water to 100 µL.
-
-
Incubation: Incubate the reaction in the dark at 50°C for 15-30 minutes.
-
RNA Purification: Purify the RNA from the reaction mix using an RNA cleanup kit (e.g., spin column-based) according to the manufacturer's instructions to remove residual IAA and buffer salts.
-
Elution: Elute the RNA in RNase-free water. The RNA is now ready for downstream applications such as library preparation for sequencing.
Conclusion and Recommendations
The selection of a chemical conversion method for this compound is a critical decision that depends on the specific goals of the experiment, available laboratory safety equipment, and the nature of the RNA being studied.
-
For studies demanding the highest fidelity and minimal impact on downstream enzymatic steps, TUC-seq is an excellent choice due to its conversion of s4U to a natural cytidine, provided the laboratory is equipped to handle the high toxicity of osmium tetroxide.[1][3]
-
SLAM-seq offers a robust, fast, and highly efficient alternative that is suitable for many applications, though potential impacts on the processing of long transcripts should be considered.[1]
-
TimeLapse-seq and AMUC-seq provide valuable alternatives, but researchers must be aware of their specific limitations, such as the potential for 3'-end cleavage with TimeLapse-seq.[1][2]
Ultimately, a pilot experiment comparing different methods on the biological system of interest may be the most effective way to determine the optimal protocol for achieving reliable and reproducible insights into transcriptome dynamics.
References
- 1. Development and Comparison of this compound to Cytidine Base Conversion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiouridine-to-Cytidine Conversion Sequencing (TUC-Seq) to Measure mRNA Transcription and Degradation Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improving the study of RNA dynamics through advances in RNA-seq with metabolic labeling and nucleotide-recoding chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Sequencing cell type-specific transcriptomes with SLAM-ITseq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Confirming the Absence of 4-Thiouridine-Induced Stress Response in Your Cell Type: A Comparative Guide
For researchers employing metabolic labeling techniques to study RNA dynamics, it is crucial to ensure that the labeling reagent itself does not perturb cellular physiology. 4-thiouridine (4sU), a widely used uridine analog, has been shown to induce a nucleolar stress response in a concentration and cell-type-dependent manner. This guide provides a framework for researchers to assess and confirm the absence of a 4sU-induced stress response in their specific cell type of interest, alongside a comparison with other common metabolic labeling reagents.
Understanding this compound-Induced Stress
High concentrations of 4sU (typically >50 µM) can lead to the inhibition of ribosomal RNA (rRNA) synthesis and processing. This disruption of ribosome biogenesis triggers a nucleolar stress response, a cellular surveillance pathway that monitors the integrity and function of the nucleolus. The key markers of this stress response include:
-
Nucleophosmin (NPM1) Translocation: NPM1, a protein predominantly localized in the nucleolus, relocates to the nucleoplasm upon nucleolar stress.
-
p53 Stabilization: The tumor suppressor protein p53 is stabilized and activated, which can lead to cell cycle arrest or apoptosis.
-
Inhibition of Cell Proliferation: As a consequence of p53 activation and disrupted ribosome biogenesis, cell growth can be significantly impaired.
It is important to note that the sensitivity to 4sU-induced stress varies significantly across different cell lines.[1] Therefore, it is essential to validate the lack of a stress response under the specific experimental conditions (concentration and labeling time) used for your cell type.
Comparative Analysis of Metabolic Labeling Reagents
While 4sU is a popular choice for metabolic labeling, several alternatives are available. The following table provides a comparative overview of 4sU and two other commonly used reagents, 5-ethynyluridine (EU) and 6-thioguanosine (6sG), with respect to their potential for inducing cellular stress. Direct quantitative comparisons in the same cell line are limited in the literature, so the following data is compiled from various studies and should be interpreted with caution.
| Feature | This compound (4sU) | 5-Ethynyluridine (EU) | 6-Thioguanosine (6sG) |
| Primary Stress Pathway | Nucleolar Stress[2][3] | Also reported to cause nucleolar stress and inhibit proliferation[4] | Cytotoxicity, impairment of RNA and protein synthesis with prolonged exposure |
| Key Stress Markers | NPM1 translocation, p53 stabilization[2][3] | Inhibition of cell proliferation | Diminished RNA and protein synthesis |
| Concentration Dependence | Stress observed at >50 µM; minimal effects at ≤10 µM[2][3] | Dose-dependent inhibition of proliferation reported | Cytotoxic effects observed with longer exposure times |
| Cell-Type Dependence | High variability reported[1] | Likely, but less characterized than 4sU | Documented cytotoxicity suggests cell-type dependent tolerance |
| Reported Non-Toxic Concentrations | 10-100 µM for short durations in some cell lines | 0.1-1 mM for varying durations | Not as clearly defined for minimizing stress |
Experimental Protocol for Assessing 4sU-Induced Nucleolar Stress
To confirm the absence of a 4sU-induced stress response in your cell type, the following experimental protocol, focusing on the key markers of nucleolar stress, is recommended.
1. Cell Culture and 4sU Labeling:
-
Plate your cells at a suitable density to allow for optimal growth and subsequent analysis.
-
Treat the cells with a range of 4sU concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM) for the intended duration of your metabolic labeling experiment.
-
Include a vehicle-treated control (e.g., DMSO) and a positive control for stress induction (e.g., Actinomycin D at a low concentration that specifically inhibits RNA Polymerase I).
2. Immunofluorescence for NPM1 Localization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against NPM1.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of cells showing nucleoplasmic translocation of NPM1 for each condition.
3. Western Blot for p53 Stabilization:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against p53.
-
Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify the p53 band intensity relative to the loading control.
4. Cell Proliferation Assay:
-
Plate cells in a 96-well plate.
-
Treat with the same range of 4sU concentrations as above.
-
At various time points (e.g., 24h, 48h, 72h), assess cell viability and proliferation using a suitable assay (e.g., MTT, PrestoBlue, or cell counting).
Visualizing the Workflow and Cellular Response
To better illustrate the experimental process and the underlying biological pathway, the following diagrams are provided.
By following this guide, researchers can confidently determine the optimal, non-perturbing conditions for 4sU metabolic labeling in their specific cellular context, ensuring the integrity and reliability of their experimental findings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Thiouridine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of 4-Thiouridine, a ribonucleoside analog widely used in RNA analysis. While this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), adhering to prudent laboratory practices for chemical waste management is crucial.[1][2]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is essential to be familiar with the immediate safety and handling requirements for this compound. This ensures personal safety and minimizes the risk of exposure or contamination.
Personal Protective Equipment (PPE):
-
Gloves: Always wear appropriate protective gloves to prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the compound.
-
Eye Protection: Use safety glasses or goggles to protect against accidental splashes or dust generation.[1]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[1]
Engineering Controls:
-
Ventilation: Ensure adequate ventilation, especially when handling the solid form to avoid dust formation.[1] Work in a well-ventilated area or a chemical fume hood if there is a potential for aerosolization.
General Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Prevent the formation of dust when working with the solid form.[1]
-
Wash hands thoroughly after handling.
Quantitative Safety and Handling Data Summary
For quick reference, the following table summarizes key information derived from safety data sheets.
| Property | Value | Source |
| Hazard Classification | Not a hazardous substance or mixture | [1][2] |
| CAS Number | 13957-31-8 | [1][2][3] |
| Physical Form | Solid | [4] |
| Storage | Store in freezer | [1] |
| Personal Protective Equipment | Safety glasses, gloves, lab coat | [1] |
Step-by-Step Disposal Procedures
The following protocols provide detailed guidance for the disposal of this compound in both solid form and in solution, aligning with general principles of laboratory chemical waste management.
Disposal of Solid this compound Waste
-
Waste Collection:
-
Place small quantities of solid this compound waste into a designated and clearly labeled waste container.
-
The container should be made of a compatible material, such as a high-density polyethylene (HDPE) bottle or a glass container.
-
Label the container as "Non-hazardous Chemical Waste" and clearly list "this compound" as the content.
-
-
Decontamination of Empty Containers:
-
For the original containers that held solid this compound, triple rinse with a suitable solvent in which the compound is soluble (e.g., water, DMSO, or ethanol).[5][6]
-
Collect the first rinse as chemical waste and add it to the appropriate liquid waste container (see next section).
-
Subsequent rinses can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations.
-
Thoroughly deface the original label on the empty container before disposing of it in the appropriate recycling or general waste stream.
-
-
Final Disposal:
-
Once the "Non-hazardous Chemical Waste" container for solids is full, seal it securely.
-
Dispose of the container through your institution's established chemical waste management program or Environmental Health and Safety (EHS) office.
-
Disposal of this compound in Solution
-
Waste Segregation:
-
Collect all solutions containing this compound in a dedicated liquid waste container.
-
Crucially, do not mix this waste with hazardous waste streams such as halogenated solvents, heavy metals, or strong acids and bases.[4]
-
-
Waste Labeling:
-
Clearly label the liquid waste container as either "Non-hazardous Aqueous Waste" or "Non-hazardous Solvent Waste," depending on the solvent used.
-
List all components of the solution on the label, including the solvent(s) and "this compound."
-
-
Storage and Final Disposal:
-
Store the sealed liquid waste container in a designated satellite accumulation area within the laboratory.
-
When the container is full, arrange for its pickup and disposal through your institution's EHS office.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility. Always consult your institution's specific waste disposal guidelines, as local regulations may vary.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Isolation of Newly Transcribed RNA Using the Metabolic Label this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Thiouridine
For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 4-Thiouridine, a photoreactive uridine analog critical for RNA analysis and metabolic labeling. Adherence to these procedures is crucial for ensuring laboratory safety and the integrity of your experimental outcomes.
Personal Protective Equipment (PPE): Your First Line of Defense
While some safety data sheets (SDS) classify this compound as not hazardous, others consider it a hazardous substance. Therefore, a cautious approach is warranted. The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety glasses with side shields or goggles | Must conform to EU EN166 or US NIOSH standards. A face shield may be required for procedures with a high risk of splashing. |
| Skin | Chemical-resistant gloves and a lab coat | Nitrile gloves are suitable for handling. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact. A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory | N95 or P2 respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Proper handling of this compound is critical to prevent contamination and ensure experimental accuracy. The following protocol outlines the key steps for its safe use in a laboratory setting.
Preparation and Use:
-
Work Area Preparation : Always handle solid this compound within a certified chemical fume hood to minimize inhalation risk. The work surface should be clean and decontaminated before and after use.
-
Personal Protective Equipment : Don the appropriate PPE as detailed in the table above.
-
Weighing : Carefully weigh the required amount of this compound powder using a tared weigh boat. Avoid creating dust.
-
Solubilization : If preparing a stock solution, slowly add the powder to the appropriate solvent (e.g., sterile RNase-free water or DMSO) in a sterile, sealed container.[1] Mix gently until fully dissolved.
-
Labeling : Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Light Sensitivity : this compound is light-sensitive. Protect solutions from light by using amber tubes or wrapping containers in aluminum foil.[2]
-
Cell Culture Application : When adding this compound to cell culture media, perform the addition within a biological safety cabinet to maintain sterility.
Experimental Workflow:
The following diagram illustrates a typical workflow for a cell-based experiment involving this compound for nascent RNA labeling.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
